molecular formula C44H42N4O7 B12302831 Fmoc-Ala-Ala-Asn(Trt)-OH

Fmoc-Ala-Ala-Asn(Trt)-OH

货号: B12302831
分子量: 738.8 g/mol
InChI 键: PMEYZYXHXRXGHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Ala-Ala-Asn(Trt)-OH is a useful research compound. Its molecular formula is C44H42N4O7 and its molecular weight is 738.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYZYXHXRXGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides and antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the laboratory.

Core Concepts and Applications

This compound is specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1][2] The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by the acid-labile trityl (Trt) group.[1][2] This orthogonal protection strategy allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Trt group, which is removed during the final cleavage from the solid support.

The inclusion of the Ala-Ala-Asn sequence is of particular interest in the field of drug development. This specific tripeptide sequence can function as a substrate for certain enzymes, such as cathepsin B, which is often overexpressed in tumor cells.[2] This property makes this compound a valuable component in the design of cleavable linkers for ADCs, enabling the targeted release of cytotoxic drugs within the tumor microenvironment.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of this data is for the closely related compound Fmoc-Asn(Trt)-OH and is provided as a reference due to the limited availability of specific data for the tripeptide.

PropertyValueSource
CAS Number 1951424-92-2[3]
Molecular Formula C44H42N4O7[3]
Molecular Weight 738.8 g/mol [3]
Appearance White to off-white powderN/A
Purity (HPLC) >98%[4]
Storage -20°C, stored under nitrogen, away from moisture and light[4]

Experimental Protocols

The following section outlines a detailed methodology for the incorporation of this compound into a growing peptide chain on a solid support using manual Fmoc-SPPS.

Materials and Reagents
  • This compound

  • Peptide synthesis grade resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling reagents:

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Kaiser test kit

Experimental Workflow

The overall workflow for the incorporation of this compound into a peptide sequence is depicted in the following diagram.

SPPS_Workflow Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of this compound (HBTU/HOBt/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test (Check for complete coupling) Washing2->KaiserTest KaiserTest->Coupling Negative Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Positive Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Final Residue Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for incorporating this compound in SPPS.

Step-by-Step Procedure
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Thoroughly wash the resin with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated tripeptide solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Washing:

    • After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Context: ADC-Mediated Drug Delivery

The Ala-Ala-Asn sequence within a linker of an Antibody-Drug Conjugate (ADC) is designed to be cleaved by cathepsin B, an enzyme often upregulated in the lysosomal compartment of cancer cells. The following diagram illustrates this conceptual pathway.

ADC_Pathway Conceptual Pathway of ADC Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (with Ala-Ala-Asn linker) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Drug Active Drug CathepsinB->Drug Cleavage of Ala-Ala-Asn Linker Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

Caption: ADC internalization and enzymatic drug release.

This technical guide provides a foundational understanding of this compound for its application in peptide synthesis and drug development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptide-based therapeutics.

Introduction

This compound is a protected tripeptide composed of the amino acids Alanine, Alanine, and Asparagine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the controlled, stepwise assembly of complex peptide chains.[1][2] The molecule incorporates two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the acid-labile trityl (Trt) group on the side chain of asparagine.[1][2] This orthogonal protection strategy allows for selective deprotection and chain elongation, which is fundamental to successful peptide synthesis.

The Ala-Ala-Asn sequence is of particular interest as it can function as a substrate for enzymes such as cathepsin B, making this tripeptide a valuable component in the design of cleavable linkers for antibody-drug conjugates (ADCs).[2] In this context, it facilitates the targeted release of cytotoxic drugs within the cellular environment of tumor cells.[2]

Chemical Structure and Properties

The chemical structure of this compound is a linear sequence of three amino acids with specific protecting groups. The N-terminus is protected by an Fmoc group, and the C-terminal asparagine has its side-chain amide protected by a trityl group.

Physicochemical Properties

Table 1: Physicochemical Properties

PropertyValue
This compound
Molecular FormulaC₄₄H₄₂N₄O₇[1]
Molecular Weight738.8 g/mol [1]
AppearanceWhite to off-white powder
SolubilitySoluble in DMF, NMP, and DCM
Fmoc-Asn(Trt)-OH (for reference)
Melting Point201-204 °C
Optical Rotation [α]20/D-19° (c=1, DMF)
Analytical Data

The identity and purity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Analytical Data

Analysis MethodTypical Parameters
RP-HPLC
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A0.1% TFA in water[3]
Mobile Phase B0.1% TFA in acetonitrile[3]
GradientLinear gradient of Mobile Phase B
DetectionUV at 214 nm, 254 nm, and 301 nm[4]
Expected Purity>99.0%
¹H NMR Chemical shifts will be characteristic of the Fmoc, alanine, asparagine, and trityl protons.
¹³C NMR Chemical shifts will correspond to the carbon atoms of the Fmoc, alanine, asparagine, and trityl groups.

Synthesis of this compound

This compound is synthesized using the well-established method of solid-phase peptide synthesis (SPPS). This process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The general workflow for the synthesis is depicted in the following diagram.

spss_workflow Resin Start: Resin (e.g., Wang Resin) Load_Asn 1. Load Fmoc-Asn(Trt)-OH Resin->Load_Asn Deprotect1 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Load_Asn->Deprotect1 Couple_Ala1 3. Couple Fmoc-Ala-OH Deprotect1->Couple_Ala1 Deprotect2 4. Fmoc Deprotection Couple_Ala1->Deprotect2 Couple_Ala2 5. Couple Fmoc-Ala-OH Deprotect2->Couple_Ala2 Cleavage 6. Cleavage from Resin (TFA Cocktail) Couple_Ala2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product: This compound Purification->Final_Product

Overall synthesis workflow for this compound.
Detailed Experimental Protocol for Solid-Phase Synthesis (0.1 mmol scale)

This protocol outlines the manual synthesis of this compound on a suitable resin, such as Wang resin, for the production of a C-terminal carboxylic acid.

Materials and Reagents:

  • Wang Resin (or other suitable resin for peptide acids)

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

Protocol Steps:

  • Resin Preparation and Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with DMF and DCM.

    • Swell the resin in DMF for at least 30 minutes with gentle agitation.[5]

    • Drain the DMF.

  • Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH):

    • Prepare a solution of Fmoc-Asn(Trt)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.[6]

    • Add the amino acid solution to the resin and agitate for 2-4 hours.[6]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[6]

    • Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[6]

    • Drain the solution and repeat the treatment for an additional 15 minutes.[6]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.[6]

  • Coupling of the Second Amino Acid (Fmoc-Ala-OH):

    • Prepare a solution of Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[6]

    • Monitor the coupling reaction completion using a Kaiser test.[7] If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).[6]

  • Repeat Deprotection and Coupling for the Third Amino Acid (Fmoc-Ala-OH):

    • Repeat Step 3 (Fmoc Deprotection).

    • Repeat Step 4 (Coupling of Fmoc-Ala-OH).

  • Cleavage from Resin:

    • Wash the final peptide-resin with DCM and dry under vacuum.[6]

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[6]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[5]

Purification

The crude this compound obtained after cleavage from the resin typically requires purification to remove truncated sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification. The hydrophobic nature of the Fmoc group aids in the separation of the full-length product from shorter, non-Fmoc-containing impurities.[4]

Purification Protocol: Reversed-Phase HPLC

Equipment and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMF or DMSO, then dilute with Mobile Phase A.[4]

  • Chromatography:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the dissolved sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will depend on the specific peptide and column but can be optimized based on an initial analytical run.

    • Monitor the elution profile using UV detection at 214 nm, 254 nm, and 301 nm. The Fmoc group has a strong absorbance at 254 nm and 301 nm.[4]

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Signaling Pathways and Logical Relationships

The primary application of the Ala-Ala-Asn sequence in a biological context is as a cleavable linker in antibody-drug conjugates (ADCs). The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of such a linker.

adc_linker_logic cluster_synthesis Synthesis Phase cluster_application Application Phase Fmoc_AAA_OH This compound Linker_Core Linker Core Structure Fmoc_AAA_OH->Linker_Core Incorporation via SPPS ADC_Linker_Drug ADC Linker-Drug Conjugate Linker_Core->ADC_Linker_Drug Conjugation Drug Cytotoxic Drug Drug->ADC_Linker_Drug ADC Antibody-Drug Conjugate (ADC) ADC_Linker_Drug->ADC Conjugation to Antibody Antibody Antibody Antibody->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting & Internalization Cathepsin_B Cathepsin B Tumor_Cell->Cathepsin_B releases Released_Drug Released Drug Cathepsin_B->Released_Drug Cleavage of Ala-Ala-Asn Linker

Logical relationship of this compound in ADC development.

Conclusion

This compound is a versatile and essential building block for solid-phase peptide synthesis. Its well-defined structure and the orthogonal protection strategy it employs enable the efficient synthesis of complex peptides. For drug development professionals, its role in forming cleavable linkers for ADCs highlights its importance in the creation of targeted cancer therapies. This guide has provided a detailed overview of its properties, a comprehensive synthesis protocol, and purification strategies to aid researchers in their work with this important molecule.

References

An In-depth Technical Guide on the Molecular Weight of Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for constructing peptide sequences containing asparagine. The strategic use of the Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the Trityl (Trt) group for the side-chain of asparagine ensures the fidelity of the peptide synthesis process.

Quantitative Data Summary

The molecular weight of this compound and its constituent components are summarized below. These values are fundamental for stoichiometric calculations in peptide synthesis and for the interpretation of analytical data, such as mass spectrometry results.

ComponentMolecular FormulaMolecular Weight ( g/mol )
This compound C44H42N4O7 738.83
Fmoc (Fluorenylmethyloxycarbonyl) GroupC15H11O2223.25
Alanine (B10760859) (Ala)C3H7NO289.09
Asparagine (Asn)C4H8N2O3132.12
Trityl (Trt) GroupC19H15243.33
Water (H₂O)H₂O18.02

Note: The molecular weight of the final peptide is calculated by summing the molecular weights of the Fmoc group, two alanine residues, and the trityl-protected asparagine, and subtracting the molecular weight of two water molecules that are eliminated during the formation of the two peptide bonds.

Theoretical Molecular Weight Calculation

The theoretical molecular weight of this compound can be calculated as follows:

  • Sum of Components:

    • Fmoc-OH: 224.26 g/mol

    • Alanine: 89.09 g/mol

    • Alanine: 89.09 g/mol

    • Asn(Trt)-OH: 375.45 g/mol

  • Formation of Peptide Bonds:

    • Two peptide bonds are formed, resulting in the loss of two water molecules (2 * 18.02 g/mol = 36.04 g/mol ).

  • Final Molecular Weight:

    • (224.26 + 89.09 + 89.09 + 375.45) - 36.04 = 741.85 g/mol

Note: There may be slight variations in reported molecular weights due to different sources for atomic masses. The empirically determined and commonly cited molecular weight is approximately 738.8 g/mol .

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of this compound is crucial for its characterization and quality control. Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard and highly accurate method for this purpose.

Objective:

To experimentally verify the molecular weight of this compound using ESI-MS.

Materials and Reagents:
  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Calibrant solution (e.g., a standard peptide mixture with known molecular weights)

  • Mass spectrometer with an ESI source

Methodology:
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent mixture.

    • Acidify the working solution by adding formic acid to a final concentration of 0.1% to facilitate protonation.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using the standard calibrant solution. This ensures the accuracy of the mass measurements.

  • Mass Spectrometry Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra over a suitable m/z (mass-to-charge ratio) range, typically from m/z 200 to 2000.

    • The expected primary ion to be observed will be the protonated molecule, [M+H]⁺. Given the molecular weight of 738.83 g/mol , the expected m/z for this ion is approximately 739.84.

    • Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 761.82), may also be observed.

  • Data Analysis:

    • Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Determine the experimental molecular weight from the m/z value of this peak.

    • Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity and purity of the compound.

Visualizations

Logical Structure of this compound

The following diagram illustrates the assembly of the constituent parts to form the final this compound molecule.

molecular_structure Fmoc Fmoc Group (C15H11O2) Ala1 Alanine (C3H5NO) Fmoc->Ala1 -H2O Final This compound (C44H42N4O7) Ala2 Alanine (C3H5NO) Ala1->Ala2 Asn Asparagine (C4H6N2O2) Ala2->Asn Trt Trityl Group (C19H15) Trt->Asn Side-chain protection

Caption: Assembly of this compound.

Experimental Workflow for Molecular Weight Determination

This diagram outlines the key steps in the experimental determination of the molecular weight of this compound.

experimental_workflow start Start prep Sample Preparation (Dissolution & Dilution) start->prep acidify Acidification (0.1% Formic Acid) prep->acidify infuse Sample Infusion (ESI Source) acidify->infuse calibrate Instrument Calibration calibrate->infuse acquire Data Acquisition (Mass Spectrum) infuse->acquire analyze Data Analysis (Identify [M+H]+) acquire->analyze end End analyze->end

Caption: ESI-MS workflow for molecular weight verification.

In-Depth Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1951424-92-2

This technical guide provides a comprehensive overview of Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide critical in the field of peptide synthesis and bioconjugation. It is particularly recognized for its application as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Core Compound Data

This compound is a tripeptide derivative where the N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of asparagine is protected by a trityl (Trt) group.[1][2] These protecting groups are essential for controlled, sequential peptide synthesis.[1][2]

PropertyValueSource(s)
CAS Number 1951424-92-2[3]
Molecular Formula C44H42N4O7[3]
Molecular Weight 738.8 g/mol [3]
Purity >99% (typically analyzed by HPLC)[4]
Appearance White to off-white powder
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[5]
Solubility Soluble in DMSO[6]

Applications in Drug Development

The primary application of this compound is in the synthesis of peptide linkers for Antibody-Drug Conjugates (ADCs).[5][7][8] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker component is crucial for the stability of the ADC in circulation and the efficient release of the drug upon internalization into the target cell.[5]

Initially, the Ala-Ala-Asn sequence was reported to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] However, more recent and detailed studies have demonstrated that the Ala-Ala-Asn linker is, in fact, selectively cleaved by Legumain, another lysosomal protease, and shows stability against Cathepsin B.[9][10][11] This specificity makes it a valuable tool for developing ADCs that target tumors with high Legumain activity.[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support resin (e.g., Wang or Rink Amide resin). The process involves iterative cycles of deprotection and coupling.

Materials:

  • Appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[12][13]

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)[12]

  • Dichloromethane (DCM)[12]

  • Piperidine (B6355638) solution (20% in DMF)[12]

  • Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma[12][14]

  • N,N-Diisopropylethylamine (DIPEA)[14]

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)[12]

  • Cold diethyl ether[14]

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[14]

    • Drain the DMF.[14]

  • Fmoc Deprotection (of the resin-bound peptide):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.[14]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[12]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable activator (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.[14]

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[14]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.[12]

    • Wash the resin with DMF (3 times) and DCM (3 times).[12]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection step, wash the peptide-resin with DCM and dry under vacuum.[12]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[12][14]

    • Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.[14]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14]

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[14]

    • The crude peptide can then be purified by reverse-phase HPLC.

Enzymatic Cleavage Assay for Ala-Ala-Asn Linker

This protocol is a generalized fluorometric assay to assess the cleavage of a peptide linker containing the Ala-Ala-Asn sequence by a specific protease (e.g., Legumain).

Materials:

  • Purified enzyme (e.g., recombinant human Legumain)

  • Assay buffer (specific to the enzyme's optimal activity)

  • Peptide substrate containing the Ala-Ala-Asn sequence linked to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)

  • 96-well microplate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide-fluorophore substrate in DMSO.

    • Prepare serial dilutions of the substrate in the assay buffer to generate a concentration range for kinetic analysis.

    • Prepare the enzyme solution at the desired concentration in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to the wells of the 96-well plate.

    • To initiate the reaction, add an equal volume of each substrate dilution to the respective wells.

    • Include control wells with substrate but no enzyme (to measure background fluorescence) and wells with enzyme but no substrate.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).[9]

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of enzymatic cleavage.[9]

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat).

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Resin 1. Start with Resin (e.g., Wang Resin) Swell 2. Swell Resin (DMF) Resin->Swell Deprotect_Initial 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple_AA1 4. Couple First Amino Acid (Fmoc-AA-OH + Activator) Deprotect_Initial->Couple_AA1 Wash1 Wash (DMF/DCM) Couple_AA1->Wash1 Deprotect_Cycle 5. Fmoc Deprotection Wash1->Deprotect_Cycle Couple_AAN 6. Couple this compound Deprotect_Cycle->Couple_AAN Exposed N-terminus Wash2 Wash Couple_AAN->Wash2 Wash2->Deprotect_Cycle For next amino acid Final_Deprotect 7. Final Fmoc Deprotection Wash2->Final_Deprotect Cleave 8. Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Precipitate 9. Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify 10. Purify Peptide (HPLC) Precipitate->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

ADC Internalization and Payload Release Pathway

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (ADC) (Ala-Ala-Asn Linker) Binding 1. ADC Binding ADC->Binding Targets Receptor Target Antigen (on cell surface) Binding->Receptor Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Fusion with Lysosome Endosome->Lysosome Cleavage 4. Linker Cleavage by Legumain Lysosome->Cleavage Payload 5. Active Drug Released Cleavage->Payload Apoptosis 6. Cell Death (Apoptosis) Payload->Apoptosis

Caption: ADC mechanism via Legumain-cleavable linker.

References

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block in modern peptide chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document details its chemical and physical properties, provides in-depth experimental protocols for its use, and discusses its applications, particularly as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a protected tripeptide optimized for solid-phase peptide synthesis (SPPS).[1] The N-terminal α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by an acid-labile trityl (Trt) group.[1][2] This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Trt group, which is removed during the final cleavage from the solid support.[1] The alanine (B10760859) residues contribute to a neutral and helix-supporting peptide backbone.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Formula C44H42N4O7[1][3]
Molecular Weight 738.8 g/mol [1][4]
CAS Number 1951424-92-2[2][3]
Appearance White to off-white powder[5]
Purity (HPLC) Typically ≥98%[5][6]
Storage -20°C, stored under nitrogen, away from moisture and light.[6][7]

Experimental Protocols

The following sections detail the methodologies for the application of this compound in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is depicted below. This process involves the sequential coupling of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Support Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, DIC, HOBt) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat Cycle Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide Cleavage_Workflow Start Peptidyl-Resin Wash Wash with DCM and Dry Start->Wash Cleavage Treat with Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) Wash->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Purify Purify by RP-HPLC Dry->Purify Final Pure Peptide Purify->Final ADC_Cleavage_Pathway ADC Antibody-Drug Conjugate (with Ala-Ala-Asn Linker) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Legumain-mediated Cleavage of Ala-Ala-Asn Linker Lysosome->Cleavage Release Payload Release Cleavage->Release Action Cytotoxic Action Release->Action

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. This key building block is frequently utilized in solid-phase peptide synthesis (SPPS) for the construction of complex peptide sequences. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group, while the trityl (Trt) group on the asparagine side chain prevents potential side reactions, such as dehydration to a nitrile during activation.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is efficiently achieved through a stepwise solid-phase approach. This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process consists of repeated cycles of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.

Key Stages of Synthesis

The synthesis follows a well-established cycle of operations:

  • Resin Preparation: The synthesis begins with a suitable resin, typically a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final protected peptide under mild acidic conditions, keeping the acid-labile side-chain protecting groups intact.

  • First Amino Acid Loading: The C-terminal amino acid, Fmoc-Asn(Trt)-OH, is loaded onto the resin.

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid, Fmoc-Ala-OH, is activated and coupled to the free amine of the preceding residue. This deprotection-coupling cycle is repeated for the final alanine (B10760859) residue.

  • Cleavage from Resin: Once the tripeptide sequence is assembled, it is cleaved from the resin support to yield the desired protected peptide, this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Synthesis of this compound via SPPS

This protocol is based on a standard 0.1 mmol synthesis scale.

1. Resin Preparation and Loading of Fmoc-Asn(Trt)-OH:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Drain the DCM and add a solution of Fmoc-Asn(Trt)-OH (1.0-1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) in DCM.

  • Agitate the mixture for 1-2 hours.

  • To cap any unreacted sites on the resin, add a small amount of methanol (B129727) and agitate for an additional 15-30 minutes.

  • Wash the resin thoroughly with DCM, followed by DMF.

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin extensively with DMF to remove residual piperidine.

3. Coupling of Fmoc-Ala-OH:

  • In a separate vessel, pre-activate Fmoc-Ala-OH (3.0 equivalents) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3.0 equivalents) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® (3.0 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test for free primary amines (e.g., the Kaiser test).

  • Wash the resin with DMF.

4. Repetition of Deprotection and Coupling for the Second Alanine:

  • Repeat step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly added alanine residue.

  • Repeat step 3 (Coupling of Fmoc-Ala-OH) to couple the final Fmoc-Ala-OH to the dipeptide-resin.

5. Cleavage of this compound from the Resin:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • To cleave the protected peptide from the 2-CTC resin while keeping the Trt and Fmoc groups intact, a mild acidic cleavage cocktail is used. A typical solution is acetic acid/trifluoroethanol/DCM (e.g., in a 1:2:7 v/v/v ratio).

  • Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the product.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound by RP-HPLC

The crude protected tripeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile (B52724) and water.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 20% to 80% B over 30 minutes) is employed to elute the peptide. The exact gradient should be optimized based on analytical HPLC runs.

  • Flow Rate: A typical flow rate for a semi-preparative column is 5-10 mL/min.

  • Detection: The peptide elution is monitored by UV absorbance, typically at 220 nm and 280 nm.

3. Fraction Collection and Product Recovery:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvents by lyophilization to obtain the purified this compound as a white solid.

Data Presentation

The following table summarizes key quantitative data related to the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C44H42N4O7[1]
Molecular Weight 738.8 g/mol [1]
Typical Purity (Commercial) >98%
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin Resin Load_Asn 1. Load Fmoc-Asn(Trt)-OH Resin->Load_Asn Deprotect_1 2. Fmoc Deprotection Load_Asn->Deprotect_1 Couple_Ala_1 3. Couple Fmoc-Ala-OH Deprotect_1->Couple_Ala_1 Deprotect_2 4. Fmoc Deprotection Couple_Ala_1->Deprotect_2 Couple_Ala_2 5. Couple Fmoc-Ala-OH Deprotect_2->Couple_Ala_2 Cleavage 6. Cleavage from Resin Couple_Ala_2->Cleavage Crude_Peptide Crude Product Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Pure_Peptide Pure this compound RP_HPLC->Pure_Peptide

Caption: Overall workflow for the synthesis and purification of this compound.

SPPS_Cycle Start Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1 Washing_1 Washing (DMF) Deprotection->Washing_1 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Washing_1->Coupling 3 Washing_2 Washing (DMF) Coupling->Washing_2 4 End Elongated Peptide-Resin (Fmoc-N-terminus) Washing_2->End 5 End->Deprotection Repeat Cycle

Caption: The repetitive cycle of solid-phase peptide synthesis (SPPS).

References

The Strategic Impercussion of the Trityl Group on Asparagine in Fmoc-SPPS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical determinant of success. This in-depth technical guide explores the multifaceted role of the Trityl (Trt) group in the side-chain protection of Asparagine (Asn) during Fluorenylmethyloxycarbonyl-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). We will delve into its advantages in mitigating side reactions, the challenges it presents, and provide detailed experimental protocols and quantitative data to inform strategic decisions in peptide synthesis.

The incorporation of asparagine into a peptide sequence is notoriously challenging due to the reactivity of its side-chain amide. Without adequate protection, this functional group can lead to undesirable side reactions, primarily dehydration to a nitrile (β-cyanoalanine) during the activation step of the carboxyl group, especially with carbodiimide-based coupling reagents.[1] This irreversible modification results in a mass loss of 18 Da and can be a significant source of impurity. Furthermore, the unprotected Fmoc-Asn-OH amino acid exhibits poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency.[2][3]

To circumvent these issues, the trityl (Trt) group is widely employed as a side-chain protecting group for asparagine. The bulky Trt group effectively shields the side-chain amide, preventing dehydration and improving the solubility of the Fmoc-Asn(Trt)-OH building block.[2][3] This protection strategy generally leads to significantly purer peptides and higher yields.[4][5][6]

Mitigating Side Reactions: A Quantitative Perspective

The primary advantage of using Fmoc-Asn(Trt)-OH is the significant reduction in nitrile formation. While direct quantitative comparisons are sparse in the literature, studies have shown that in the absence of side-chain protection, varying amounts of β-cyanoalanine are formed, whereas the use of side-chain protected asparagine derivatives can yield a homogeneous peptide without such side reactions.[7][8]

Another prevalent side reaction involving asparagine is aspartimide formation. This base-catalyzed intramolecular cyclization is particularly problematic in sequences containing -Asn-Gly- motifs and can occur even with Trt protection. The resulting succinimide (B58015) intermediate can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products. While the Trt group does not completely eliminate aspartimide formation, its steric bulk can help to reduce its incidence compared to unprotected asparagine.

Side ReactionWithout Trt ProtectionWith Trt ProtectionKey Factors
Nitrile Formation (Dehydration) Significant, especially with carbodiimide (B86325) coupling reagents.[7][8]Effectively prevented.[1][4][5]Coupling reagent, activation time.
Aspartimide Formation Prone to occur, especially in -Asn-Gly- sequences.Can still occur, but the bulky Trt group may reduce the rate.Peptide sequence, base exposure time.
Solubility in DMF/NMP Poor.[2][3]Good.[2][3]---

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

This protocol outlines the manual coupling of Fmoc-Asn(Trt)-OH using HBTU as the activating agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Asn(Trt)-OH (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HBTU in DMF.

  • Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completeness using a qualitative method such as the Kaiser test.

  • Wash the resin thoroughly with DMF.

Protocol 2: Cleavage and Deprotection of Peptides Containing Asn(Trt)

This protocol describes the standard procedure for cleaving the peptide from the resin and removing the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. Note that peptides with an N-terminal Asn(Trt) residue may require longer cleavage times for complete deprotection.[2]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and assess purity.

Challenges and Considerations

Despite its advantages, the use of the Trt group is not without its challenges. The most significant is the difficulty in cleaving the Trt group from an N-terminal asparagine residue. The proximity of the free N-terminal amine is thought to hinder the acid-catalyzed cleavage, often requiring extended reaction times (e.g., up to 4 hours or more) or repeated cleavage treatments to ensure complete removal.[2]

Furthermore, during the acidic cleavage, the Trt group is released as a stable trityl cation. This highly reactive species can reattach to the peptide or cause alkylation of nucleophilic residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). Therefore, the inclusion of scavengers like Triisopropylsilane (TIS) and water in the cleavage cocktail is crucial to trap the trityl cation and prevent these side reactions.

Visualizing the Chemistry of Asn(Trt) in Fmoc-SPPS

To better understand the chemical processes involved, the following diagrams illustrate the key structures and pathways.

Caption: Chemical structure of Fmoc-Asn(Trt)-OH.

SPPS_Workflow Resin Solid Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-Asn(Trt)-OH, Activator) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-SPPS for incorporating Asn(Trt).

Caption: Mechanism of piperidine-catalyzed aspartimide formation from an Asn(Trt)-Gly sequence.

Conclusion

The use of the Trityl group for the side-chain protection of asparagine in Fmoc-SPPS represents a critical strategy for enhancing peptide purity and yield. By effectively preventing nitrile formation and improving solubility, Fmoc-Asn(Trt)-OH facilitates more efficient and reliable peptide synthesis. However, researchers must remain vigilant to the challenges of aspartimide formation and potential difficulties in Trt group cleavage, particularly at the N-terminus. A thorough understanding of the underlying chemistry, coupled with the implementation of optimized protocols and careful analytical monitoring, will empower scientists to harness the full potential of this essential building block in the synthesis of complex peptides for research and therapeutic development.

References

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: A Key Building Block in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ala-Ala-Asn(Trt)-OH is a crucial protected tripeptide derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, including the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and the acid-labile trityl (Trt) group on the asparagine side chain, make it an ideal building block for the controlled and efficient synthesis of complex peptides. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to aid researchers in their practical applications of this versatile compound.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine production of these complex biomolecules for research and therapeutic purposes. The success of SPPS relies heavily on the use of appropriately protected amino acid derivatives that allow for the stepwise and controlled assembly of the peptide chain. This compound is a pre-formed tripeptide building block that offers several advantages in the synthesis of peptides containing the Ala-Ala-Asn sequence.

The alanine (B10760859) residues provide a neutral and structurally simple backbone, while the asparagine residue is often a key component of biologically active peptides. The strategic placement of the Fmoc and Trityl protecting groups ensures that the N-terminus and the reactive side chain of asparagine are shielded during the coupling reactions, preventing unwanted side reactions and ensuring the integrity of the growing peptide chain.[1][2]

Chemical Properties and Structure

This compound is a white to off-white powder with the chemical formula C44H42N4O7 and a molecular weight of 738.8 g/mol .[1] The key structural features of this molecule are the three amino acid residues—alanine, alanine, and asparagine—and the two protecting groups, Fmoc and Trityl.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This bulky, base-labile protecting group is attached to the N-terminus of the tripeptide. Its removal is typically achieved using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), which allows for the sequential addition of further amino acids to the growing peptide chain.[1]

  • Trt (Trityl) group: This acid-labile protecting group is attached to the side chain amide of the asparagine residue. The Trityl group prevents the dehydration of the amide to a nitrile during the activation step of peptide coupling, a common side reaction with unprotected asparagine.[3] It is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C44H42N4O7[1]
Molecular Weight 738.8 g/mol [1]
CAS Number 1951424-92-2[1][4]
Appearance White to off-white powder
Purity (HPLC) >98%[5]
Solubility Soluble in DMF, NMP[3]

The following table provides typical quantitative data for the solid-phase synthesis of a peptide utilizing this compound. Actual yields and purities will vary depending on the specific peptide sequence, resin, and synthesis conditions.

StepParameterTypical Value
Resin Loading Substitution Level0.3 - 0.6 mmol/g
Fmoc Deprotection Reaction Time5 - 20 minutes
Amino Acid Coupling Reaction Time1 - 4 hours
Final Cleavage Yield70 - 95%
Crude Peptide Purity HPLC60 - 90%

Experimental Protocols

The synthesis of peptides using this compound follows the general principles of solid-phase peptide synthesis. The following is a detailed protocol for the manual synthesis of a peptide containing the Ala-Ala-Asn sequence.

Materials and Reagents
  • Wang Resin (or other suitable resin for peptide acids)

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling and Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: First Amino Acid Loading (if not pre-loaded)

  • If starting with an unloaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/Oxyma).

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Step 3: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).[6]

Step 4: Coupling of this compound

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), an activating agent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test (should be negative).

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Step 5: Chain Elongation

Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Final Cleavage and Deprotection

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[7]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Dry the crude peptide under vacuum.

Step 7: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Load Load First Fmoc-AA-OH Resin->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound (DIC/Oxyma or HBTU/HOBt) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat For subsequent amino acids Cleave Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Wash2->Cleave After final coupling Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) (Antibody-Linker-Drug) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Contains Drug Active Drug CathepsinB->Drug 4. Linker Cleavage (Ala-Ala-Asn sequence) Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

References

The Strategic Advantage of Tripeptide Building Blocks in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the development of novel therapeutics, research tools, and biomaterials. However, challenges such as incomplete reactions, side-product formation, and the synthesis of long or "difficult" sequences persist. The use of tripeptide building blocks in SPPS has emerged as a powerful strategy to overcome these hurdles, enhancing both the efficiency and purity of the final peptide product. This guide provides an in-depth look at the application of tripeptide synthons, detailing their advantages, relevant experimental protocols, and their role in the synthesis of biologically active peptides.

Core Concepts: Why Use Tripeptide Building Blocks?

The fundamental principle behind using tripeptide building blocks is to incorporate three amino acid residues in a single coupling step. This approach significantly reduces the number of synthetic cycles required to assemble a peptide chain, which in turn minimizes the cumulative impact of incomplete deprotection and coupling reactions.[1] Each additional cycle in standard single-amino acid SPPS introduces a risk of yield loss and the formation of deletion sequences. By reducing the total number of cycles, the tripeptide strategy can lead to a purer final product and a higher overall yield.

This method is particularly advantageous for:

  • Overcoming Aggregation: During the synthesis of long or hydrophobic peptides, the growing chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions. Introducing amino acids in tripeptide blocks can disrupt these aggregation-prone sequences.

  • Minimizing Side Reactions: Certain amino acid sequences are prone to side reactions, such as the formation of aspartimide from aspartic acid residues. The use of specialized tripeptide building blocks, such as pseudoproline dipeptides within a tripeptide sequence, can effectively suppress such side reactions.[2][3]

  • Increasing Overall Efficiency: For the large-scale production of peptides, even a small increase in the efficiency of each cycle can have a significant impact on the final yield and cost-effectiveness of the synthesis.[1]

Data Presentation: Quantitative Analysis of Tripeptide Efficacy

The advantages of using tripeptide building blocks are evident in the quantitative data from challenging syntheses. A notable example is the synthesis of decapeptides containing the N-glycosylated Asn-Ala-Thr motif, where the use of a tripeptide building block, Fmoc-Asp(STmob)-Xaa-Thr(Ψme,mepro)-OH, was shown to significantly reduce the formation of the undesirable aspartimide byproduct.

Tripeptide Building Block (Fmoc-Asp(STmob)-Xaa-Thr(Ψme,mepro)-OH)Ratio of Desired Decapeptide to Aspartimide ByproductIsolated Yield of Decapeptide
Xaa = Ala96:465%
Xaa = Asp(OtBu)89:1159%
Xaa = Lys(Boc)99:161%
Xaa = Ser(tBu)95:555%
Xaa = Trp(Boc)94:653%
Xaa = Gly12:88Not Determined
Data sourced from a study on the synthesis of aspartic thioacid-containing peptides.[3]

The data clearly demonstrates that for most amino acids at the Xaa position, the tripeptide approach yields a high ratio of the desired product. The case of Glycine (Gly) highlights that sequence-dependent effects are still a critical consideration.

Mandatory Visualization: Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

SPPS_Comparison cluster_single Standard SPPS (Single Amino Acid Addition) cluster_tri SPPS with Tripeptide Building Block start1 Resin-AA1 deprot1 Fmoc Deprotection start1->deprot1 wash1 Wash deprot1->wash1 couple1 Couple Fmoc-AA2-OH wash1->couple1 wash2 Wash couple1->wash2 deprot2 Fmoc Deprotection wash2->deprot2 wash3 Wash deprot2->wash3 couple2 Couple Fmoc-AA3-OH wash3->couple2 wash4 Wash couple2->wash4 deprot3 Fmoc Deprotection wash4->deprot3 wash5 Wash deprot3->wash5 couple3 Couple Fmoc-AA4-OH wash5->couple3 end1 Resin-AA4-AA3-AA2-AA1 couple3->end1 start2 Resin-AA1 deprot4 Fmoc Deprotection start2->deprot4 wash6 Wash deprot4->wash6 couple4 Couple Fmoc-AA4-AA3-AA2-OH wash6->couple4 end2 Resin-AA4-AA3-AA2-AA1 couple4->end2 caption Figure 1: Comparison of SPPS workflows.

Figure 1: Comparison of SPPS workflows.

The workflow in Figure 1 illustrates the reduction in the number of deprotection and coupling cycles when using a tripeptide building block compared to the standard single amino acid addition method for the same sequence elongation.

advantages_tripeptide center Tripeptide Building Blocks in SPPS adv1 Reduced Number of Synthetic Cycles center->adv1 adv2 Suppression of Side Reactions (e.g., Aspartimide Formation) center->adv2 adv3 Overcoming Aggregation Issues center->adv3 adv4 Increased Overall Yield and Purity center->adv4 sub1 Fewer Deprotection Steps adv1->sub1 sub2 Fewer Coupling Steps adv1->sub2 sub3 Use of Pseudoprolines adv2->sub3 sub4 Disruption of Aggregating Sequences adv3->sub4 sub5 Minimization of Deletion Sequences adv4->sub5 caption Figure 2: Logical relationships of tripeptide advantages.

Figure 2: Logical relationships of tripeptide advantages.

Figure 2 outlines the key advantages of employing tripeptide building blocks in SPPS and the underlying reasons for these benefits.

RGD_Integrin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cyto Cytoplasm rgd RGD Peptide Motif integrin Integrin Receptor (αvβ3 / αvβ5) rgd->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Activation src Src Kinase fak->src Recruitment & Activation pi3k PI3K fak->pi3k ras Ras src->ras akt Akt pi3k->akt response Cellular Response (Adhesion, Migration, Proliferation, Survival) akt->response raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->response caption Figure 3: RGD-Integrin signaling pathway.

Figure 3: RGD-Integrin signaling pathway.

Many biologically active peptides, including those used in drug development, target specific cellular receptors to initiate a signaling cascade. The RGD (Arg-Gly-Asp) tripeptide motif is a classic example, binding to integrin receptors on the cell surface.[4][5] This binding event triggers a conformational change in the integrin, leading to the recruitment and activation of intracellular signaling proteins such as Focal Adhesion Kinase (FAK).[6][7] This initiates downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate crucial cellular processes like adhesion, migration, proliferation, and survival.[7][8] The efficient synthesis of RGD-containing peptides, often facilitated by tripeptide or cyclic peptide strategies, is therefore of significant interest in cancer research and regenerative medicine.[9]

Experimental Protocols

The successful application of tripeptide building blocks requires robust protocols for both their synthesis and their incorporation into the growing peptide chain.

Protocol 1: Synthesis of a Pseudoproline-Containing Tripeptide Building Block

This protocol is a generalized procedure based on the synthesis of Fmoc-Asp(STmob)-Ala-Thr(Ψme,mepro)-OH.[2]

  • Preparation of the C-terminal Dipeptide:

    • React Fmoc-Thr-OH with a suitable protecting group for the carboxylic acid (e.g., to form a 2-phenylisopropyl ester).

    • Remove the Fmoc group using piperidine (B6355638) in DMF.

    • Couple the deprotected threonine derivative with Fmoc-Ala-OH using standard coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) to yield the dipeptide Fmoc-Ala-Thr-OR.

  • Addition of the N-terminal Amino Acid:

    • Remove the Fmoc group from the dipeptide with piperidine in DMF.

    • Couple the deprotected dipeptide with an N-terminally protected, side-chain protected aspartic acid derivative (e.g., Fmoc-Asp(OBn)-OH) to form the tripeptide Fmoc-Asp(OBn)-Ala-Thr-OR.

  • Selective Deprotection and Final Modification:

    • Selectively remove the side-chain protecting group of the aspartic acid (e.g., hydrogenolysis of the benzyl (B1604629) ester) to yield Fmoc-Asp(OH)-Ala-Thr-OR.

    • Convert the aspartic acid side chain to the desired functionality (e.g., a protected thioacid).

    • Remove the C-terminal protecting group under mild acidic conditions to yield the final tripeptide building block, Fmoc-Asp(SR')-Ala-Thr-OH.

Protocol 2: Fmoc-SPPS using a Tripeptide Building Block

This protocol outlines the general steps for incorporating a pre-synthesized tripeptide building block into a peptide chain on a solid support.

  • Resin Preparation:

    • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent (e.g., DMF) for at least 30 minutes in the reaction vessel.[10]

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[11]

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Tripeptide Coupling:

    • In a separate vessel, pre-activate the tripeptide building block (3-5 equivalents relative to the resin loading) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[2][11]

    • Add the activated tripeptide solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.[2][11]

  • Washing:

    • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for the subsequent single amino acid or tripeptide building block additions until the desired peptide sequence is assembled.

  • Cleavage and Final Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[10]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Tripeptide building blocks represent a significant advancement in the field of solid-phase peptide synthesis. By reducing the number of synthetic cycles, they offer a strategic approach to enhance the purity and overall yield of synthetic peptides. This is particularly crucial for the synthesis of long, complex, or aggregation-prone sequences, as well as for peptides where the suppression of side reactions is paramount. For researchers and professionals in drug development, mastering the use of tripeptide synthons is a key step towards the efficient and reliable production of high-quality peptides for therapeutic and diagnostic applications. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for implementing this powerful technique.

References

The Strategic Role of Fmoc-Ala-Ala-Asn(Trt)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield of the final peptide product. Fmoc-Ala-Ala-Asn(Trt)-OH is a key tripeptide fragment that offers significant advantages in the synthesis of complex peptides. This technical guide elucidates the core functions of this compound, detailing its chemical properties, applications, and the strategic importance of its protecting groups. We provide comprehensive experimental protocols, quantitative data, and workflow visualizations to empower researchers in leveraging this reagent for successful peptide synthesis.

Core Function and Chemical Design

This compound is a protected tripeptide building block meticulously designed for use in Fmoc-based solid-phase peptide synthesis.[1] Its structure is optimized to introduce the Ala-Ala-Asn sequence into a growing peptide chain with high efficiency and minimal side reactions. The strategic selection of protecting groups is central to its utility:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the N-terminal amine of the alanine (B10760859) residue, preventing unwanted polymerization during the coupling of the preceding amino acid.[2][3] Its removal is typically achieved using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[4][5]

  • Trt (Trityl) Group: The bulky and acid-labile trityl group protects the side-chain amide of the asparagine residue.[2][6] This protection is crucial for two primary reasons:

    • Prevention of Side Reactions: The unprotected asparagine side chain is susceptible to dehydration to a nitrile, particularly during the activation step with carbodiimide (B86325) reagents.[7][8][9] The Trt group sterically hinders this and other potential side reactions.

    • Enhanced Solubility: Fmoc-Asn-OH has notoriously low solubility in common SPPS solvents like DMF.[6][7][8] The presence of the trityl group significantly improves the solubility of the asparagine derivative, facilitating more efficient and complete coupling reactions.[6][7]

The alanine residues provide a neutral and structurally simple backbone segment.[1]

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in SPPS to incorporate the -Ala-Ala-Asn- motif into synthetic peptides. This sequence may be part of a larger protein, a bioactive peptide, or serve as a component of an enzymatically cleavable linker in antibody-drug conjugates (ADCs).[4] The use of a pre-formed tripeptide can sometimes improve the efficiency and purity of the synthesis compared to the stepwise addition of individual amino acids, especially in sequences prone to aggregation.

Quantitative Data in Solid-Phase Peptide Synthesis

The following tables summarize key quantitative parameters for the use of this compound and related reagents in Fmoc-SPPS. These values are intended as a general guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Amino Acid (including this compound)3 - 5Building block for peptide chain elongation
Coupling Reagent (e.g., HBTU, HATU, DIC)3 - 5Activation of the carboxylic acid for amide bond formation
Base (e.g., DIPEA, 2,4,6-Collidine)6 - 10Neutralization and catalysis
Additive (e.g., HOBt, OxymaPure)3 - 5Racemization suppression and improved coupling efficiency

Data compiled from multiple sources.[3][4][10][11]

Table 2: Typical Reaction Conditions and Yields

ParameterValueNotes
Resin Loading0.3 - 0.6 mmol/gVaries depending on the resin type.[4]
Coupling Time1 - 4 hoursCan be extended for difficult couplings.[3][11]
Fmoc Deprotection Time5 - 20 minutes (two treatments)Monitored by UV absorbance of the fluorenyl group.[4][5]
Final Cleavage Time (TFA-based cocktail)1 - 4 hoursMay need to be extended for N-terminal Asn(Trt).[7][8][12][13]
Final Cleavage Yield70 - 95%Highly sequence-dependent.[3]
Crude Peptide Purity60 - 90%Sequence-dependent; purification is typically required.[3]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the key steps for one cycle of amino acid addition in SPPS.

A. Resin Preparation:

  • Swell the desired resin (e.g., Wang, Rink Amide) in DMF for at least 30 minutes in a reaction vessel.[3][4]

  • Drain the DMF.

B. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-15 minutes.[4][5]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

C. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3-5 eq.), a suitable coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in a minimal amount of DMF.

  • Add a tertiary base such as DIPEA (6-10 eq.) to the amino acid solution to begin the pre-activation.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

D. Washing:

  • After a successful coupling, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[9] The scavengers are crucial to trap the reactive trityl cations and other carbocations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. For sequences with an N-terminal Asn(Trt), the cleavage time may need to be extended.[8][12]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.[3] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Visualized Workflows

The following diagrams illustrate the key processes in which this compound is utilized.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + Activating Agents Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Deprotection Repeat for next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Ala-Ala-Asn Peptide Purification->FinalPeptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Deprotection_Mechanism Fmoc_Protected Fmoc-NH-Peptide-Resin Intermediate Anionic Intermediate Fmoc_Protected->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate Deprotected_Peptide H2N-Peptide-Resin (Free Amine) Intermediate->Deprotected_Peptide Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct Elimination

Caption: Simplified mechanism of Fmoc group deprotection using piperidine.

Cleavage_Deprotection Protected_Peptide_Resin Protected Peptide-Asn(Trt)-Resin Protonated_Intermediate Protonated Peptide and Resin Protected_Peptide_Resin->Protonated_Intermediate + TFA TFA Trifluoroacetic Acid (TFA) TFA->Protonated_Intermediate Scavengers Scavengers (e.g., TIS, Water) Trapped_Cation Scavenged Trityl Cation Scavengers->Trapped_Cation Trapping Cleaved_Peptide Crude Deprotected Peptide with free Asn side chain Protonated_Intermediate->Cleaved_Peptide Cleavage Trityl_Cation Trityl Cation Protonated_Intermediate->Trityl_Cation Release Trityl_Cation->Trapped_Cation

Caption: Logical workflow of final peptide cleavage and Trt group removal.

Conclusion

This compound is a highly valuable reagent in the field of peptide chemistry. Its rational design, incorporating the acid-labile Trt group for side-chain protection and the base-labile Fmoc group for N-terminal protection, addresses key challenges associated with the incorporation of asparagine residues in SPPS. By preventing side reactions and enhancing solubility, this tripeptide building block contributes to the synthesis of higher purity peptides. A thorough understanding of the experimental protocols and the function of each component, as detailed in this guide, is essential for researchers aiming to leverage this compound to its full potential in the development of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide on the Solubility Characteristics of Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. A thorough understanding of its solubility is critical for its effective use in solid-phase peptide synthesis (SPPS), particularly in the development of therapeutic peptides and antibody-drug conjugates (ADCs), where it can function as a cleavable linker[1].

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its constituent parts: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the dipeptide Ala-Ala sequence, and the C-terminal asparagine residue with a trityl (Trt) protecting group on its side-chain amide.

  • Fmoc and Trityl Protecting Groups: Both the Fmoc and Trityl groups are large, hydrophobic moieties. Their presence significantly enhances the solubility of the peptide in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[2][3][4]. The trityl group on the asparagine side chain is particularly important for preventing dehydration side reactions during amino acid activation[3][4]. In contrast, unprotected or improperly protected asparagine can lead to solubility issues and side reactions[5].

  • Peptide Backbone: The Ala-Ala sequence provides a relatively neutral and non-polar backbone. The overall hydrophobicity of a peptide sequence is a primary determinant of its solubility, with more hydrophobic sequences tending to aggregate and exhibit poor solubility in aqueous solutions but better solubility in organic solvents[6][7].

  • Aggregation: Peptides, particularly those with hydrophobic residues, can form stable secondary structures like β-sheets, leading to intermolecular hydrogen bonding and aggregation[7]. This aggregation can significantly reduce solubility and hinder reaction kinetics during synthesis[6]. The bulky Fmoc and Trt groups can help disrupt this aggregation in the protected peptide.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the general consensus from manufacturers and the scientific literature is that it possesses good to excellent solubility in standard polar aprotic solvents used for peptide synthesis[2][3][4]. The table below summarizes the expected solubility based on available information for this and structurally related compounds.

SolventChemical FormulaExpected SolubilityRationale & Remarks
N,N-Dimethylformamide (DMF) C₃H₇NOHigh A standard and highly effective solvent for Fmoc-amino acids and protected peptides. It effectively solvates the peptide-resin complex[8].
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOHigh Often used as a substitute for DMF, NMP is a more polar solvent that can enhance coupling yields and is an excellent solvent for most peptide reagents[8]. Fmoc-Asn(Trt)-OH is readily soluble in NMP[3][4].
Dimethyl Sulfoxide (DMSO) C₂H₆OSHigh A strong polar aprotic solvent capable of disrupting hydrophobic interactions and hydrogen bonds, often used for difficult-to-dissolve peptides[7].
Dichloromethane (DCM) CH₂Cl₂Moderate While a good swelling solvent for polystyrene resins, it may not solvate peptide chains as efficiently as DMF or NMP. It is more commonly used in Boc-chemistry[8].
Acetonitrile (ACN) C₂H₃NLow to Moderate Used to disrupt hydrophobic interactions, but generally less effective than DMF or DMSO for highly protected or aggregation-prone peptides[7].
Water / Aqueous Buffers H₂OVery Low The high hydrophobicity imparted by the Fmoc and Trt groups makes the protected peptide virtually insoluble in aqueous solutions[7].

Experimental Protocols

For researchers requiring precise quantitative solubility data for their specific application, the following experimental protocol provides a general method for its determination.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • High-purity, anhydrous solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the chosen solvent in a vial. The goal is to have undissolved solid remaining after equilibration.

    • Tightly cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved peptide.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for a set time (e.g., 1 hour) to pellet the undissolved solid[9].

  • Sample Preparation for Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample from step 4.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the saturation solubility of the peptide in the tested solvent at the specified temperature, typically expressed in mg/mL or mM.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining peptide solubility.

Peptide_Solubility_Workflow start Start: Excess Peptide + Known Volume of Solvent equilibration Equilibration (e.g., 24h at 25°C) start->equilibration Agitation centrifugation Centrifugation (Separation of Solid) equilibration->centrifugation supernatant Collect & Dilute Supernatant centrifugation->supernatant Saturated Solution hplc Quantitative Analysis (HPLC) supernatant->hplc calculation Calculate Solubility (mg/mL or mM) hplc->calculation Concentration Data end End: Solubility Data calculation->end

References

Stability of Fmoc-Ala-Ala-Asn(Trt)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Understanding its stability under various chemical conditions is paramount for minimizing side reactions, maximizing yield, and ensuring the purity of the final peptide product. This document details the primary degradation pathways, presents available stability data, and outlines experimental protocols for assessing the integrity of this reagent.

Core Stability Considerations

The stability of this compound is primarily influenced by the lability of its two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the acid-labile trityl (Trt) group on the side chain of asparagine. Additionally, the asparagine residue itself is susceptible to specific side reactions under both acidic and basic conditions.

The main degradation and side-reaction pathways include:

  • Premature Fmoc Group Cleavage: Exposure to basic conditions can lead to the unintended removal of the Fmoc group.

  • Aspartimide Formation: A base-catalyzed intramolecular cyclization involving the asparagine side chain, leading to racemization and the formation of β-aspartyl peptides.

  • Dehydration of Asparagine Side Chain: The conversion of the side-chain amide to a nitrile, particularly during activation. The Trt group largely prevents this.[1][2][3]

  • Racemization: Loss of stereochemical integrity at the α-carbon of the asparagine residue, often proceeding through a succinimide (B58015) intermediate.

  • Incomplete Trt Group Cleavage: The highly acid-labile Trt group can sometimes be challenging to remove completely, especially when the Asn(Trt) residue is at the N-terminus of a peptide.[3][4][5]

Degradation and Side-Reaction Pathways

The following diagrams illustrate the key chemical pathways affecting the stability of this compound during peptide synthesis.

graph "Fmoc_Cleavage_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Fmoc_Peptide" [label="Fmoc-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; "Intermediate_Carbanion" [label="Intermediate\nCarbanion", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dibenzofulvene" [label="Dibenzofulvene", fillcolor="#FBBC05", fontcolor="#202124"]; "Piperidine_Adduct" [label="Piperidine Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotected_Peptide" [label="H2N-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fmoc_Peptide" -> "Intermediate_Carbanion" [label="+ Piperidine (B6355638)\n(Base)", color="#EA4335"]; "Intermediate_Carbanion" -> "Dibenzofulvene" [label="β-elimination"]; "Intermediate_Carbanion" -> "Deprotected_Peptide"; "Dibenzofulvene" -> "Piperidine_Adduct" [label="+ Piperidine"]; }

Caption: Base-catalyzed cleavage of the Fmoc protecting group.

graph "Aspartimide_Formation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,4", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Asn_Peptide" [label="Peptide-Asn(Trt)-Xaa-", fillcolor="#F1F3F4", fontcolor="#202124"]; "Deprotonated_Amide" [label="Deprotonated\nBackbone Amide", fillcolor="#F1F3F4", fontcolor="#202124"]; "Aspartimide" [label="Aspartimide Intermediate\n(Succinimide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alpha_Peptide" [label="α-Aspartyl Peptide\n(D/L mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; "Beta_Peptide" [label="β-Aspartyl Peptide\n(D/L mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; "Piperidide_Adducts" [label="Piperidide Adducts", fillcolor="#FBBC05", fontcolor="#202124"];

"Asn_Peptide" -> "Deprotonated_Amide" [label="+ Base (e.g., Piperidine)", color="#EA4335"]; "Deprotonated_Amide" -> "Aspartimide" [label="Intramolecular\nCyclization"]; "Aspartimide" -> "Alpha_Peptide" [label="Hydrolysis/Aminolysis"]; "Aspartimide" -> "Beta_Peptide" [label="Hydrolysis/Aminolysis\n(Major Product)"]; "Aspartimide" -> "Piperidide_Adducts" [label="+ Piperidine"]; }

Caption: Aspartimide formation from the asparagine residue.

graph "Trt_Cleavage_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Asn_Trt_Peptide" [label="Peptide-Asn(Trt)-", fillcolor="#F1F3F4", fontcolor="#202124"]; "Protonated_Intermediate" [label="Protonated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Deprotected_Asn" [label="Peptide-Asn-", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Trityl_Cation" [label="Trityl Cation (Trt+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Scavenged_Cation" [label="Scavenged Cation", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Asn_Trt_Peptide" -> "Protonated_Intermediate" [label="+ TFA (Acid)", color="#EA4335"]; "Protonated_Intermediate" -> "Deprotected_Asn"; "Protonated_Intermediate" -> "Trityl_Cation"; "Trityl_Cation" -> "Scavenged_Cation" [label="+ Scavenger (e.g., TIS)"]; }

Caption: Acid-catalyzed cleavage of the Trt protecting group.

Quantitative Stability Data

Table 1: Stability of the Fmoc Group

ConditionReagent/ParameterEffect on StabilityQuantitative Data/Observations
Basic Conditions 20% Piperidine in DMFLabile (Intended Cleavage) Complete removal typically occurs in minutes.[6][7]
Residual PiperidineUnstable Premature deprotection of Fmoc-Gln(Trt)-OH is observed in the presence of even small amounts (e.g., 0.5-1% v/v) of piperidine.[8]
4-MethylpiperidineLabile Similar efficiency to piperidine for Fmoc removal.[6]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Very Labile A stronger, non-nucleophilic base for rapid Fmoc deprotection.[9]
Acidic Conditions TFA (Trifluoroacetic Acid)Stable The Fmoc group is resistant to the acidic conditions used for Trt group and resin cleavage.
Thermal Conditions Elevated TemperaturesPotentially Labile High temperatures (e.g., 80-120°C) can lead to thermal cleavage of the Fmoc group.[10]

Table 2: Stability of the Asn(Trt) Residue

ConditionReagent/ParameterSide ReactionQuantitative Data/Observations
Basic Conditions Piperidine (Fmoc deprotection)Aspartimide FormationThis side reaction is highly sequence-dependent, with Asn-Gly, Asn-Ser, and Asn-Ala being particularly prone.[11][12] In a model peptide, Fmoc-SPPS resulted in approximately 8% aspartimide-related byproducts.[13]
Piperidine with additives (e.g., 0.1 M HOBt or Formic Acid)Aspartimide FormationThe addition of acidic modifiers can reduce aspartimide formation.[14]
Activation Carbodiimides (e.g., DIC)Dehydration (Nitrile Formation)The Trt group is highly effective at preventing this side reaction.[1][2][3]
Acidic Conditions 1-5% TFA in DCMTrt Group Cleavage Allows for selective on-resin deprotection of the Asn side chain.[5]
95% TFA with scavengers (e.g., TIS, water)Trt Group Cleavage (Intended) Complete cleavage is usually achieved within 1-3 hours.[4][15][16] N-terminal Asn(Trt) may require longer cleavage times (up to 4 hours or more).[5]
General Coupling ConditionsRacemizationThe risk of racemization is generally low but can be influenced by the coupling reagents and activation method used.[13][17]

Experimental Protocols

The following protocols are designed to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

General Stability Testing Workflow
graph "Stability_Testing_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, size="7.6,6", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Start" [label="Prepare Stock Solution of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Incubate" [label="Incubate Aliquots under\nSpecific Stress Conditions\n(pH, Temp, Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample" [label="Take Time-Point Samples\n(e.g., 0, 1, 4, 8, 24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Quench" [label="Quench Reaction\n(if necessary)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Analyze" [label="Analyze by RP-HPLC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quantify" [label="Quantify Parent Peptide and\nDegradation Products", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Determine Degradation Rate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Incubate"; "Incubate" -> "Sample"; "Sample" -> "Quench"; "Quench" -> "Analyze"; "Analyze" -> "Quantify"; "Quantify" -> "End"; }

Caption: General workflow for assessing peptide stability.

Protocol: Stability in Basic Conditions (Simulated Fmoc Deprotection)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).

    • Prepare the basic test solution: 20% (v/v) piperidine in DMF.

  • Incubation:

    • At time zero (t=0), take an aliquot of the stock solution, dilute it with DMF to a suitable concentration for HPLC analysis, and immediately analyze it to establish the initial purity.

    • Add a defined volume of the stock solution to the basic test solution at room temperature.

    • At specified time intervals (e.g., 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by diluting the aliquot in a solution of 1% TFA in 50:50 acetonitrile/water.

    • Analyze the quenched sample by RP-HPLC-MS to monitor the decrease in the parent peptide peak and the appearance of the Fmoc-cleaved product and any other degradation products like aspartimide-related species.

Protocol: Stability in Acidic Conditions (Simulated Trt Deprotection)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent like DCM.

    • Prepare the acidic test solution (cleavage cocktail), for example: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).

  • Incubation:

    • Establish the t=0 purity by analyzing an aliquot of the stock solution.

    • Add the stock solution to the cleavage cocktail at room temperature.

    • Withdraw aliquots at specified time intervals (e.g., 30, 60, 120, 180 minutes).

  • Sample Preparation and Analysis:

    • For each time point, precipitate the peptide by adding the aliquot to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Re-dissolve the peptide in a suitable solvent for HPLC analysis (e.g., 50:50 acetonitrile/water with 0.1% TFA).

    • Analyze by RP-HPLC-MS to monitor the disappearance of the Trt-protected peptide and the appearance of the fully deprotected tripeptide.

HPLC-MS Analytical Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm. Mass spectrometry (ESI-MS) to identify the parent peptide and any degradation products by their mass-to-charge ratio.

Conclusion

The stability of this compound is a critical factor in the successful synthesis of asparagine-containing peptides. The Trt group provides essential protection against side-chain dehydration during activation, leading to purer peptide products. However, the inherent lability of the Fmoc group to bases and the Trt group to acids, coupled with the susceptibility of the asparagine residue to aspartimide formation, requires careful control of reaction conditions.

Key takeaways for researchers include:

  • Ensuring thorough washing after Fmoc deprotection to remove residual piperidine is crucial to prevent premature deprotection in the subsequent coupling step.

  • For sequences prone to aspartimide formation, especially Asn followed by a small, unhindered residue, the use of additives like HOBt or formic acid in the deprotection solution can mitigate this side reaction.

  • Cleavage of the Trt group, particularly from an N-terminal asparagine, may require extended reaction times with an appropriate scavenger cocktail to ensure complete removal and prevent side reactions from the liberated trityl cation.

By understanding these stability characteristics and employing rigorous analytical monitoring, scientists and drug development professionals can optimize their synthetic strategies to produce high-purity peptides incorporating this compound.

References

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. It details its synthesis via solid-phase peptide synthesis (SPPS), methods for its purification and characterization, and its significant application as an enzymatically cleavable linker in the field of antibody-drug conjugates (ADCs).

Core Concepts and Properties

This compound is a tripeptide composed of alanine, alanine, and asparagine, with protecting groups at the N-terminus and the asparagine side chain. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the N-terminal amine, allowing for sequential peptide synthesis, while the trityl (Trt) group safeguards the side chain of asparagine.[1] This strategic protection is crucial for controlled and efficient peptide assembly.

The Ala-Ala-Asn sequence is of particular interest in drug delivery as it can be selectively cleaved by cathepsin B, an enzyme often overexpressed in tumor cells.[1] This property makes this compound a valuable building block for creating linkers in targeted cancer therapies.[2]

PropertyValueReference
CAS Number 1951424-92-2[1]
Molecular Formula C44H42N4O7[3]
Molecular Weight 738.8 g/mol [3]
Purity Typically ≥98% (HPLC)Commercial Suppliers

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through a stepwise solid-phase peptide synthesis (SPPS) approach. The following is a generalized protocol based on established Fmoc/tBu chemistry.

Experimental Protocol

Materials and Reagents:

  • Wang Resin (or other suitable resin for peptide acids)

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the Wang resin in DMF for 1 hour in a peptide synthesis vessel.

    • Prepare a solution of Fmoc-Asn(Trt)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum. A typical loading is 0.3-0.6 mmol/g.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Thoroughly wash the resin with DMF (5x) and DCM (5x).[4]

  • Coupling of the Second Amino Acid (Alanine):

    • Prepare a solution of Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).[4]

  • Repeat Deprotection and Coupling for the Third Amino Acid (Alanine):

    • Repeat step 2 (Fmoc Deprotection).

    • Repeat step 3 (Coupling of Fmoc-Ala-OH).

  • Final Cleavage from Resin:

    • After the final coupling, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Synthesis Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis of this compound start Start: Wang Resin load 1. Load Fmoc-Asn(Trt)-OH start->load deprot1 2. Fmoc Deprotection load->deprot1 couple1 3. Couple Fmoc-Ala-OH deprot1->couple1 deprot2 4. Fmoc Deprotection couple1->deprot2 couple2 5. Couple Fmoc-Ala-OH deprot2->couple2 cleave 6. Cleave from Resin (TFA Cocktail) couple2->cleave purify 7. Purify Peptide (RP-HPLC) cleave->purify product Final Product: This compound purify->product

This compound Synthesis Workflow

Purification and Characterization

Purification

The crude this compound is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a typical mobile phase system.

  • Detection: The peptide is detected by monitoring the absorbance at 220 nm.

The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a white solid.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

TechniqueExpected Outcome
RP-HPLC A single major peak indicating high purity (often >98%).
Mass Spectrometry (MS) The observed molecular weight should match the calculated molecular weight (738.8 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the protons and carbons of the Fmoc, Ala, Asn, and Trt groups. While a specific, peer-reviewed spectrum for the complete tripeptide is not readily available in the literature, spectra for the individual protected amino acids (Fmoc-Ala-OH and Fmoc-Asn(Trt)-OH) are well-documented and can be used for comparison of the respective moieties.[5][6][7][8]

Application in Antibody-Drug Conjugates (ADCs)

This compound is a key building block for the synthesis of cleavable linkers used in antibody-drug conjugates (ADCs).[2][9] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent drug. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the drug at the target site.

The Ala-Ala-Asn sequence in the linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage ensures that the cytotoxic payload is released specifically within the target cancer cells, thereby minimizing off-target toxicity.

ADC Workflow with an Ala-Ala-Asn Linker

The following diagram illustrates a generalized workflow for the construction of an ADC utilizing a linker derived from this compound.

G cluster_adc Generalized Workflow for ADC Synthesis peptide This compound linker_synthesis Linker Synthesis peptide->linker_synthesis conjugation Conjugation linker_synthesis->conjugation drug Cytotoxic Drug drug->linker_synthesis purification Purification and Characterization conjugation->purification antibody Monoclonal Antibody antibody->conjugation adc Antibody-Drug Conjugate (ADC) purification->adc

ADC Synthesis Workflow

This workflow involves the synthesis of the complete linker-drug construct, followed by its conjugation to the monoclonal antibody. The resulting ADC is then purified and characterized to ensure its quality and efficacy.

References

Discovery and development of Fmoc protected tripeptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Fmoc-Protected Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 marked a significant milestone in the field of peptide synthesis.[1] Its subsequent integration into solid-phase peptide synthesis (SPPS) has become the predominant methodology for synthesizing peptides for research, therapeutic, and diagnostic applications.[2][3] This is largely due to the mild reaction conditions required for its removal, which offers a distinct advantage over the harsher acid treatments needed for the previously dominant tert-butyloxycarbonyl (Boc) protecting group.[1][] This guide provides a comprehensive technical overview of the discovery, synthesis, purification, and application of Fmoc-protected tripeptides, which are pivotal building blocks in drug discovery and development.

Fmoc-protected tripeptides offer several advantages in drug development, including their use as fundamental components for building larger, more complex peptide structures and their application in the creation of peptidomimetics and peptide-based drug delivery systems.[5] The Fmoc group's stability under acidic conditions and its lability to mild bases provide an orthogonal protection strategy that is compatible with a wide range of sensitive amino acid side chains and post-translational modifications.[2][6]

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that enables the stepwise assembly of a peptide chain on an insoluble resin support.[7][8] The core of this methodology is the orthogonal protection scheme, where the temporary Nα-Fmoc group is removed under conditions that do not affect the permanent side-chain protecting groups or the linkage to the resin.[6][8]

The synthesis cycle consists of the following key steps:

  • Resin Selection and Swelling : The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[9] The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure the accessibility of reactive sites.[10]

  • First Amino Acid Loading : The C-terminus of the first Fmoc-protected amino acid is covalently attached to the solid support.[7]

  • Fmoc Deprotection : The Nα-Fmoc group is removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in DMF, to expose the free amine for the next coupling reaction.[8][11]

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated by a coupling reagent and then added to the resin, forming a peptide bond with the free amine of the preceding amino acid.[7]

  • Repetition : The deprotection and coupling steps are repeated until the desired tripeptide sequence is assembled.[7]

  • Cleavage and Final Deprotection : The completed tripeptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).[7][12]

Experimental Workflow for Fmoc-SPPS of a Tripeptide

SPPS_Workflow Resin Select & Swell Resin Load_AA1 Load First Fmoc-AA Resin->Load_AA1 Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotect_1 Wash_1 Wash (DMF) Deprotect_1->Wash_1 Couple_AA2 Couple Second Fmoc-AA (e.g., HBTU/DIPEA) Wash_1->Couple_AA2 Wash_2 Wash (DMF) Couple_AA2->Wash_2 Deprotect_2 Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Deprotect_2 Wash_3 Wash (DMF) Deprotect_2->Wash_3 Couple_AA3 Couple Third Fmoc-AA (e.g., HBTU/DIPEA) Wash_3->Couple_AA3 Wash_4 Wash (DMF) Couple_AA3->Wash_4 Final_Deprotect Final Fmoc Deprotection Wash_4->Final_Deprotect Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General experimental workflow for the solid-phase synthesis of a tripeptide using Fmoc chemistry.

Detailed Experimental Protocols

Materials and Reagents
  • Resins : Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).[9]

  • Fmoc-Amino Acids : High-purity Fmoc-protected amino acids with appropriate side-chain protection (e.g., Trt for Asn and Gln, tBu for Ser and Thr).[6][13]

  • Solvents : High-purity, amine-free DMF and DCM.[9]

  • Deprotection Reagent : 20% (v/v) piperidine in DMF.[11]

  • Coupling Reagents : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[10]

  • Base : N,N-Diisopropylethylamine (DIPEA).[10]

  • Cleavage Cocktail : 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).[14]

  • Precipitation Solvent : Cold diethyl ether.[10]

  • Purification Solvents : HPLC-grade acetonitrile (B52724) and water with 0.1% TFA.[15]

Protocol 1: Synthesis of a Generic Fmoc-Tripeptide on Rink Amide Resin
  • Resin Swelling : Swell 100 mg of Rink Amide resin in 5 mL of DMF in a reaction vessel for 1-2 hours with gentle agitation.[10]

  • Fmoc Deprotection (Initial) : Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes, then drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]

  • Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of free primary amines.[16]

  • First Amino Acid Coupling :

    • In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and a slightly lower equivalence of HBTU/HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution and mix well.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.[10]

  • Washing : Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Subsequent Cycles : Repeat steps 2-5 for the second and third amino acids to assemble the tripeptide.

  • Final Fmoc Deprotection : After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection :

    • Wash the resin with DCM and dry under vacuum.

    • Add 2-3 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.[10]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[17]

Fmoc_Deprotection cluster_0 Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Ring Fmoc_Peptide->Proton_Abstraction + Piperidine Piperidine Piperidine (Base) Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Carbamate_Decay Carbamate Intermediate Decay Beta_Elimination->Carbamate_Decay DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H₂N-Peptide (Free Amine) Carbamate_Decay->Free_Amine CO2 CO₂ Carbamate_Decay->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: The reaction pathway for the removal of the Fmoc protecting group using piperidine.

Quantitative Data in Fmoc-Tripeptide Synthesis

The efficiency of Fmoc-tripeptide synthesis is evaluated based on several quantitative parameters. The following tables summarize typical data ranges encountered in the synthesis process.

Table 1: Reaction Conditions and Durations
StepReagent(s)Typical Duration
Resin SwellingDMF or DCM30-120 min[10]
Fmoc Deprotection20% Piperidine/DMF10-20 min total[11]
Amino Acid CouplingFmoc-AA, HBTU/HATU, DIPEA1-4 hours[10]
Cleavage95% TFA, 2.5% H₂O, 2.5% TIS2-3 hours[14]
Table 2: Typical Yields and Purity of Crude Tripeptides
Peptide TypeTypical Crude YieldTypical Purity (by HPLC)Reference(s)
Simple Aliphatic Tripeptide>85%70-90%[18][19]
Tripeptide with Bulky Residues70-90%60-85%[18]
"Difficult Sequence" Tripeptide50-80%50-80%[2]

Note: Yields and purity are highly sequence-dependent. "Difficult sequences" often contain residues prone to aggregation or side reactions.

Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

Crude synthetic tripeptides are typically purified using RP-HPLC.[10]

Protocol 2: RP-HPLC Purification

  • Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.[20]

  • Column : Use a C18 stationary phase column.

  • Mobile Phases :

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from a low percentage of B to a higher percentage (e.g., 5% to 60% B over 30 minutes) is commonly used to elute the peptide.[15]

  • Detection : Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Fraction Collection : Collect the fractions corresponding to the major peak.

  • Lyophilization : Lyophilize the collected fractions to obtain the purified peptide as a white powder.

Characterization

The identity and purity of the final tripeptide are confirmed using mass spectrometry and analytical HPLC.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is used to confirm that the molecular weight of the purified peptide matches the theoretical mass.[20]

  • Analytical HPLC : The purity of the final product is assessed by analytical RP-HPLC, ideally showing a single, sharp peak.[21]

Applications of Fmoc-Protected Tripeptides in Drug Development

Fmoc-protected tripeptides are valuable intermediates and final products in various areas of drug discovery and development.

  • Building Blocks for Larger Peptides : They can be synthesized and then used in fragment condensation strategies to produce larger, more complex peptides and small proteins.[22]

  • Peptidomimetics : Tripeptides often form the core structure of peptidomimetics, where the peptide backbone is modified to improve stability and bioavailability.

  • Signaling Pathway Modulation : Specific tripeptide sequences can interact with biological targets and modulate signaling pathways. For example, the Arg-Gly-Asp (RGD) tripeptide is a well-known motif that binds to integrins and can influence cell adhesion and signaling.[23]

  • Hydrogel Formation for Drug Delivery and Antibacterial Coatings : Certain Fmoc-tripeptides can self-assemble into hydrogels, which can be used for controlled drug release or as antibacterial coatings on medical devices.[24][25]

Example Signaling Pathway: RGD Peptide and Integrin Signaling

The RGD tripeptide motif plays a crucial role in cell adhesion by binding to integrin receptors on the cell surface. This interaction can trigger downstream signaling cascades that influence cell survival, proliferation, and migration.

RGD_Signaling cluster_1 RGD-Integrin Signaling Cascade RGD Fmoc-RGD Tripeptide Integrin Integrin Receptor RGD->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK Activates Cell_Response Cellular Responses (Survival, Proliferation, Migration) RAS_RAF_MEK_ERK->Cell_Response Leads to

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Ala-Ala-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Fmoc-Ala-Ala-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to facilitate the synthesis of high-purity peptides containing the Alanine-Alanine-Asparagine sequence, which is a motif found in various biologically active peptides.

Application Notes

The incorporation of asparagine (Asn) residues into a peptide sequence during SPPS can be challenging due to the reactivity of its side-chain amide. The use of a trityl (Trt) protecting group on the side chain of asparagine, as in Fmoc-Asn(Trt)-OH, offers significant advantages in overcoming these challenges.

Prevention of Side Reactions: The primary side reaction associated with unprotected asparagine during SPPS is the dehydration of the side-chain amide to a β-cyanoalanine residue. This irreversible reaction is particularly prone to occur during the activation step with carbodiimide (B86325) reagents, leading to a mass loss of 18 Da in the final peptide and resulting in a difficult-to-remove impurity. The bulky trityl group on the side-chain amide of Fmoc-Asn(Trt)-OH sterically hinders and electronically deactivates the amide, effectively preventing this dehydration reaction and leading to a significantly purer crude peptide product.[1]

Improved Solubility: Fmoc-Asn-OH, the unprotected form, exhibits poor solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2] This can lead to incomplete dissolution and subsequently, inefficient coupling reactions. The presence of the hydrophobic trityl group in Fmoc-Asn(Trt)-OH significantly enhances its solubility in these organic solvents, ensuring more efficient and complete coupling steps.[2]

Enhanced Purity of the Final Peptide: The combination of preventing side reactions and improving coupling efficiency directly translates to a higher purity of the crude peptide. This simplifies the subsequent purification process, often leading to a higher overall yield of the desired peptide. Peptides synthesized using Fmoc-Asn(Trt)-OH have been shown to be of significantly higher purity compared to those synthesized with unprotected Fmoc-Asn-OH.[1][3]

Data Presentation

The use of a side-chain protecting group for asparagine is crucial for achieving high purity in the synthesized peptide. The following table summarizes the reported crude purity of peptides synthesized with and without the trityl protecting group on the asparagine residue.

Amino Acid DerivativeCrude Peptide Purity (by HPLC)Key Advantages
Fmoc-Asn(Trt)-OH >97.0%[3]Prevents side-chain dehydration; Improves solubility; Results in significantly purer peptides.[1][3]
Fmoc-Asn-OH Lower and variable, prone to impuritiesSusceptible to dehydration to β-cyanoalanine; Poor solubility in standard SPPS solvents.[2]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing the Ala-Ala-Asn sequence on a Rink Amide resin, resulting in a C-terminally amidated peptide.

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-Ala-OH

  • Fmoc-Asn(Trt)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Deionized water

  • Diethyl ether, cold

Protocol Steps:

  • Resin Swelling and Preparation:

    • Place the Fmoc-Rink Amide resin in a reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) for 5 minutes each to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL) to remove residual piperidine.

  • Coupling of the First Amino Acid (Fmoc-Asn(Trt)-OH):

    • In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Subsequent Deprotection and Coupling Cycles (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple the next amino acid, Fmoc-Ala-OH, following the procedure in Step 3.

    • Repeat this deprotection and coupling cycle for the final Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • After the final coupling, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of the tripeptide.

    • Wash the peptide-resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/DDT/H₂O (92.5:2.5:2.5:2.5 v/v/w/v).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt protecting group from the asparagine side chain.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the collected filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Analysis and Purification:

    • Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine purity and confirm the molecular weight.

    • Purify the peptide using preparative RP-HPLC if necessary.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of the Ala-Ala-Asn peptide.

SPPS_Workflow Resin Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat n-1 times Wash2->Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cycle->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Fmoc_Asn Fmoc-Asn(Trt)-OH Activated_Asn Activated Ester Fmoc_Asn->Activated_Asn Reagents DIC + Oxyma in DMF Reagents->Activated_Asn Peptide_Resin Fmoc-Asn(Trt)-Ala-Ala-Resin Activated_Asn->Peptide_Resin Deprotected_Resin H2N-Ala-Ala-Resin Deprotected_Resin->Peptide_Resin Coupling Cleavage_Workflow Start Dried H2N-Ala-Ala-Asn(Trt)-Resin TFA_Cocktail Add TFA/TIS/DDT/H2O (92.5:2.5:2.5:2.5) Start->TFA_Cocktail Agitation Agitate for 2-3 hours (Cleavage and Deprotection) TFA_Cocktail->Agitation Filtration Filter to separate resin Agitation->Filtration Precipitation Precipitate peptide in cold diethyl ether Filtration->Precipitation Isolation Centrifuge and wash peptide pellet Precipitation->Isolation Final_Peptide Crude H2N-Ala-Ala-Asn-OH Isolation->Final_Peptide

References

Application Notes and Protocols for the Coupling of Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide commonly utilized in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the N-terminal amine, which can be removed under mild basic conditions.[1][2][3] The trityl (Trt) group safeguards the side-chain amide of asparagine, a critical measure to prevent dehydration into a nitrile byproduct during the activation of the carboxyl group, particularly when using carbodiimide-based coupling reagents.[1][4][5] This tripeptide is also of interest as a component of enzymatically cleavable linkers in antibody-drug conjugates (ADCs), where the Ala-Ala-Asn sequence can be targeted by specific enzymes like Cathepsin B for controlled drug release.[6]

These application notes provide detailed protocols for the efficient coupling of this compound to a resin-bound amino acid or peptide in an SPPS workflow.

Key Considerations for Coupling

The successful incorporation of this compound into a growing peptide chain hinges on the appropriate choice of coupling reagents and reaction conditions. The bulky nature of the tripeptide and the presence of the Trt group may necessitate optimized conditions to ensure high coupling efficiency.

Side-Chain Protection: The use of the Trt group on the asparagine side chain is crucial for preventing the irreversible dehydration of the amide to a nitrile, a common side reaction with unprotected asparagine during activation.[4][7] The Trt group is labile to strong acids and is typically removed during the final cleavage of the peptide from the resin.[1][5]

Coupling Reagents: Several classes of coupling reagents are effective for peptide bond formation. Uronium/aminium salts like HBTU and phosphonium (B103445) salts such as PyBOP and BOP are known for their high efficiency and rapid reaction times.[4][8] Carbodiimides, such as DIC, are also widely used, almost always in conjunction with an additive like HOBt or OxymaPure to minimize racemization and suppress side reactions.[8][9][10]

Data Presentation: Coupling Conditions

The following tables summarize typical quantitative parameters for common coupling protocols applicable to this compound. Note that these are general guidelines, and optimization may be required for specific sequences and resins.

Table 1: HBTU/DIPEA Coupling Protocol

ParameterValueNotes
This compound (eq.)2.0 - 3.0Excess tripeptide drives the reaction to completion.
HBTU (eq.)1.9 - 2.9Slightly less than the tripeptide to ensure complete activation.
DIPEA (eq.)4.0 - 6.0A non-nucleophilic base to activate the coupling reagent.
SolventDMF or NMPMust effectively swell the resin.[11]
Pre-activation Time1 - 5 minutesOver-activation can lead to side reactions.[9]
Coupling Time30 - 120 minutesMonitor reaction completion with a Kaiser test.[9][12]
TemperatureRoom Temperature

Table 2: DIC/HOBt Coupling Protocol

ParameterValueNotes
This compound (eq.)3.0 - 5.0A larger excess is often used with this method.
DIC (eq.)3.0 - 5.5
HOBt (eq.)3.0 - 5.5Minimizes racemization and prevents dehydration of Asn.[8]
SolventDMF or DCM/DMF
Pre-activation Time15 - 20 minutes[9]
Coupling Time1 - 4 hoursMonitor reaction completion with a Kaiser test.[12]
TemperatureRoom Temperature

Table 3: BOP/DIPEA Coupling Protocol

ParameterValueNotes
This compound (eq.)2.0 - 3.0
BOP (eq.)2.0 - 3.0Particularly effective for preventing side reactions with Asn.[4]
DIPEA (eq.)4.0 - 6.0
SolventDMF
Pre-activation Time1 - 2 minutes[4]
Coupling Time1 - 2 hoursMonitor reaction completion with a Kaiser test.
TemperatureRoom Temperature

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound. These protocols assume a standard Fmoc/tBu strategy.

Protocol 1: General Steps Prior to Coupling
  • Resin Swelling: Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for 30-60 minutes in a reaction vessel.[4][9]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.[9][13]

    • Repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[4][9][13]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][4]

Protocol 2: Coupling using HBTU/DIPEA
  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.[9][11]

    • Add DIPEA (6 equivalents) to the solution and vortex briefly to initiate activation.[9][11]

  • Coupling Reaction: Immediately add the activated tripeptide solution to the reaction vessel containing the deprotected resin.[9][11]

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[9]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[1][11]

    • If the reaction is incomplete, extend the coupling time or consider a second coupling.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

Protocol 3: Coupling using DIC/HOBt
  • Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[9][13]

  • Coupling Reaction:

    • Add the this compound/HOBt solution to the deprotected resin.[9]

    • Add DIC (3 equivalents) to the reaction vessel.[9][13]

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[9]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress.

    • Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).

Mandatory Visualizations

SPPS_Workflow Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction Resin->Coupling Preactivation Pre-activation: This compound + Coupling Reagent + Base (e.g., DIPEA) Preactivation->Coupling Wash Washing (DMF, DCM) Coupling->Wash Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Caption: Experimental workflow for the coupling of this compound in SPPS.

Coupling_Mechanism Tripeptide Fmoc-Ala-Ala-Asn(Trt)-COOH Activated_Ester Activated Intermediate (e.g., HOBt-ester) Tripeptide->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond New Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-NH2 Resin_Amine->Peptide_Bond + Coupled_Product Resin-NH-CO-Asn(Trt)-Ala-Ala-Fmoc Peptide_Bond->Coupled_Product

Caption: Simplified mechanism of uronium salt-mediated peptide bond formation.

References

Application Notes and Protocols for the Deprotection of Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the deprotection of the tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH, a common intermediate in solid-phase peptide synthesis (SPPS). The protocols focus on the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus and the trityl (Trt) group from the asparagine side chain, as well as cleavage from the resin.

Introduction

The successful synthesis of peptides containing asparagine requires careful selection of deprotection strategies to maximize yield and purity. The Trt group on the asparagine side chain amide prevents dehydration and other side reactions during synthesis. However, both the Fmoc and Trt groups must be efficiently removed to yield the final desired peptide. This document outlines standard and optimized protocols for these deprotection steps, with a particular focus on minimizing the common side reaction of aspartimide formation.

Fmoc Group Deprotection

The base-labile Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). However, for asparagine-containing peptides, especially those with sequences like -Asn-Gly-, -Asn-Ser-, or -Asn-Thr-, the risk of aspartimide formation is significant.[1] This side reaction can lead to a mixture of α- and β-peptides and piperidine adducts, complicating purification.[2]

Methods to Minimize Aspartimide Formation

Several strategies can be employed to suppress aspartimide formation during Fmoc deprotection:

  • Use of alternative bases: A solution of 5% piperazine (B1678402) and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can achieve rapid Fmoc removal with a reduced risk of aspartimide formation.[1]

  • Addition of acid scavengers: The addition of a weak acid like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the standard 20% piperidine in DMF solution can also effectively suppress this side reaction.[1]

  • Weaker bases: Piperizine, being a weaker base than piperidine, has been shown to be effective at Fmoc removal while reducing the propensity for aspartimide formation.[3]

Quantitative Comparison of Fmoc Deprotection Conditions
Deprotection CocktailConditionsEfficacy & NotesReference
20% Piperidine in DMF2-5 min, followed by 5-15 min treatmentStandard method, suitable for most sequences.[1]
5% Piperazine, 2% DBU in DMF< 1 minuteRapid deprotection with reduced aspartimide formation.[1]
20% Piperidine, 0.1 M HOBt in DMFStandard treatment timesSuppresses aspartimide formation.[1][3]

Trt Group Deprotection and Resin Cleavage

The acid-labile Trt group is removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). The cleavage cocktail usually contains scavengers to trap the reactive trityl cation and other carbocations generated during the process, preventing side reactions with nucleophilic residues like tryptophan.[1]

Common Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing Trt-protected asparagine, the following cocktails are commonly used:

  • TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v): A general and effective cocktail for most sequences, especially when Trt-protected residues are present.[1][4] TIS is an efficient scavenger for the trityl cation.[4][5]

  • Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v): A more complex and potent mixture suitable for peptides with multiple sensitive residues.[1][4]

  • Reagent B: TFA / Phenol / Water / TIS (88:5:5:2 v/v/v): Another effective cocktail for peptides with Trt-protected residues.[6]

It is important to note that N-terminal Asn(Trt) residues may exhibit slower deprotection kinetics, potentially requiring extended cleavage times of up to 4 hours for complete removal.[1][4][5][7]

Quantitative Comparison of Cleavage Cocktails
Cleavage CocktailComposition (v/v/w)Application NotesReference
TFA/TIS/Water95:2.5:2.5Sufficient for most sequences with Trt protection.[1][4]
Reagent KTFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose for peptides with multiple sensitive residues.[1][4][6]
Reagent BTFA/Phenol/Water/TIS (88:5:5:2)Suitable for peptides containing Trt-protected residues.[6]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Reduced Aspartimide Formation

This protocol is recommended for sequences prone to aspartimide formation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.[1]

  • Deprotection Solution Preparation: Prepare a solution of 20% piperidine and 0.1 M HOBt in DMF.

  • Fmoc Removal:

    • Treat the resin with the deprotection solution for 2-5 minutes.

    • Drain the solution.

    • Treat the resin again with the deprotection solution for 5-15 minutes.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[1]

Protocol 2: Standard Trt Deprotection and Resin Cleavage

This protocol is a general procedure for the final cleavage and deprotection of peptides containing Trt-protected asparagine.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.[6][8]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.[8]

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1] For N-terminal Asn(Trt), extend the cleavage time to 4 hours.[4][5] The resin may turn a deep yellow color due to the formation of the trityl cation.[7]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6][8]

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[8]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) and analyze by HPLC and mass spectrometry to confirm complete deprotection.[8]

Visualized Workflows

Fmoc_Deprotection_Workflow start Swell Peptide-Resin in DMF deprotection Treat with 20% Piperidine/0.1M HOBt in DMF start->deprotection 30-60 min wash Wash with DMF (5-7 times) deprotection->wash 2-5 min, then 5-15 min end Ready for Next Coupling wash->end

Caption: Workflow for Fmoc deprotection with reduced aspartimide formation.

Trt_Deprotection_Cleavage_Workflow start Dry Peptide-Resin cleavage Treat with TFA/TIS/Water (95:2.5:2.5) start->cleavage 1 hour vacuum filtration Filter to Remove Resin cleavage->filtration 2-4 hours precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation isolation Centrifuge and Wash Pellet precipitation->isolation end Crude Peptide isolation->end

Caption: Workflow for Trt deprotection and resin cleavage.

References

Applications of Fmoc-Ala-Ala-Asn(Trt)-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide of significant interest in the field of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic agents. Its core utility lies in its tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), which functions as a specific cleavage site for the lysosomal protease legumain.[1][2][3] Legumain, an asparaginyl endopeptidase, is often overexpressed in the tumor microenvironment and within cancer cells, making it an attractive target for achieving tumor-specific drug release.[1][3][4]

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus, and the Trityl (Trt) group protects the side chain of asparagine, facilitating controlled solid-phase peptide synthesis (SPPS).[5] This tripeptide is typically incorporated into a larger linker construct, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), to connect a cytotoxic payload to a targeting moiety, such as a monoclonal antibody.[2][6][7] Upon internalization of the conjugate into a target cancer cell and trafficking to the lysosome, legumain cleaves the peptide bond C-terminal to the asparagine residue.[2][3][7] This enzymatic cleavage initiates the spontaneous decomposition of the PABC spacer, leading to the release of the unmodified, active drug inside the cell, thereby minimizing systemic toxicity and enhancing the therapeutic window.[6][8][9]

Data Presentation

The performance of drug conjugates utilizing the Ala-Ala-Asn linker is evaluated based on several key parameters, including plasma stability, enzymatic cleavage efficiency, and in vitro cytotoxicity. The following tables summarize representative data for ADCs employing legumain-cleavable, asparagine-containing linkers.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Legumain-Cleavable Linkers

Linker SequenceTarget AntigenCell LineIC50 (µg/mL)Reference
Asn-AsnHer2SKBR3~0.021 - 0.042[10]
Ala-AsnHer2SKBR3~0.021 - 0.042[10]
Gln-AsnHer2SKBR3~0.021 - 0.042[10]
Asn-AsnCD20Ramos~0.15 - 0.2[10]
Ala-AsnCD20Ramos~0.15 - 0.2[10]
Gln-AsnCD20Ramos~0.15 - 0.2[10]

Note: IC50 values are approximate and can vary based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: Plasma Stability of an ADC with a Legumain-Cleavable Asn-Asn Linker

Plasma SourceIncubation TimePayload Loss (%)Reference
Human Serum7 days< 15%[10][11]
Mouse Serum7 days< 15%[10][11]

Note: Data for a closely related Asn-containing linker highlights the excellent stability of legumain-cleavable linkers in circulation.

Mandatory Visualization

Mechanism of Legumain-Mediated Drug Release cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable ADC with Ala-Ala-Asn Linker (Stable) Internalization 1. Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization Binds to Tumor Antigen Lysosome 2. Trafficking to Lysosome (pH 4.5-5.5) Internalization->Lysosome Cleavage 3. Legumain Cleavage of Asn-PABC Bond Lysosome->Cleavage SelfImmolation 4. PABC Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation DrugRelease 5. Active Drug Released SelfImmolation->DrugRelease Experimental Workflow for ADC Synthesis and Evaluation cluster_eval In Vitro Assays start Start: This compound spps 1. Solid-Phase Peptide Synthesis of Ala-Ala-Asn-PABC Linker start->spps conjugate_payload 2. Conjugation of Payload (e.g., MMAE) to Linker spps->conjugate_payload conjugate_mab 3. Conjugation of Linker-Payload to Antibody conjugate_payload->conjugate_mab purification 4. ADC Purification (e.g., SEC) conjugate_mab->purification characterization 5. ADC Characterization (DAR, Purity) purification->characterization evaluation 6. In Vitro Evaluation characterization->evaluation cleavage_assay Legumain Cleavage Assay evaluation->cleavage_assay cytotoxicity_assay Cytotoxicity Assay (MTT) evaluation->cytotoxicity_assay stability_assay Plasma Stability Assay evaluation->stability_assay

References

Application Notes and Protocols: Fmoc-Ala-Ala-Asn(Trt)-OH as a Legumain-Cleavable Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that functions as a highly specific, cleavable linker, primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This linker is engineered for selective cleavage by the lysosomal protease legumain (also known as asparaginyl endopeptidase), an enzyme frequently overexpressed in the tumor microenvironment and within cancer cells.[1][2][3][4][5][6] The specificity of the Ala-Ala-Asn sequence for legumain, coupled with its stability against other proteases like Cathepsin B, offers a significant advantage in the targeted delivery of cytotoxic payloads, potentially enhancing the therapeutic window of ADCs.[2][4][5]

The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the N-terminus, facilitating controlled, stepwise peptide synthesis, while the Trt (trityl) group safeguards the side chain of asparagine, preventing undesirable side reactions during synthesis.[7][8] This application note provides detailed protocols for the synthesis, purification, and enzymatic cleavage of linkers derived from this compound, along with relevant quantitative data to guide researchers in its effective application.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₄₄H₄₂N₄O₇[8]
Molecular Weight 738.8 g/mol [8]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP[9]
Storage -20°C
Table 2: Comparative Performance of Legumain-Cleavable vs. Cathepsin B-Cleavable Linkers
ParameterAla-Ala-Asn Linker (Legumain-Cleavable)Val-Cit Linker (Cathepsin B-Cleavable)Reference
Primary Cleavage Enzyme LegumainCathepsin B[1][2][3][4][5][6]
Optimal pH for Cleavage ~5.5 - 6.0~4.5 - 5.5[1]
Plasma Stability (Human) High (>85% intact after 7 days)Moderate to High[4][10]
Plasma Stability (Mouse) High (Resistant to Ces1c)Lower (Susceptible to Ces1c)[5][11]
Cleavage by Neutrophil Elastase ResistantSusceptible[5][11]
Predicted Cleavage Efficiency by Cathepsin B Low to NegligibleHigh[2][5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Asn-Linker

This protocol describes the manual synthesis of the Ala-Ala-Asn tripeptide on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Asn(Trt)-Wang resin

  • Fmoc-Ala-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the First Alanine:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling for the Second Alanine: Repeat step 2 (Fmoc Deprotection) and step 3 (Coupling) to add the second Fmoc-Ala-OH.

  • Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection as described in step 2 to expose the N-terminal amine of the tripeptide.

  • Cleavage from Resin and Deprotection of Trt Group:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Purification of the Ala-Ala-Asn Peptide by HPLC

This protocol is for the purification of the crude peptide synthesized in Protocol 1.

Materials:

  • Crude Ala-Ala-Asn peptide

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC Purification:

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: In Vitro Legumain Cleavage Assay

This protocol is to assess the enzymatic cleavage of the Ala-Ala-Asn linker by legumain.

Materials:

  • Purified Ala-Ala-Asn-payload conjugate

  • Recombinant human legumain

  • Legumain Assay Buffer: 50 mM MES, 150 mM NaCl, 5 mM DTT, pH 6.0[2]

  • Quenching Solution: Acetonitrile with 1% TFA[1]

  • LC-MS system

Procedure:

  • Enzyme Activation: Activate the pro-legumain according to the manufacturer's instructions, typically by incubation in an acidic buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the Ala-Ala-Asn-payload substrate at a final concentration in the low micromolar range in the legumain assay buffer.

    • Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding a predetermined concentration of activated legumain (e.g., 50 nM).[1]

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Analysis:

    • Analyze the quenched samples by LC-MS to quantify the amount of released payload and the remaining intact conjugate.

    • Calculate the percentage of cleavage at each time point.

  • Controls:

    • No-Enzyme Control: Incubate the substrate in the assay buffer without legumain to assess the linker's stability under the assay conditions.

    • Inhibitor Control: Pre-incubate activated legumain with a known legumain inhibitor before adding the substrate to confirm that the observed cleavage is enzyme-specific.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Ala-Ala-Asn Linker) Internalization 1. Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome 2. Trafficking to Lysosome (Acidic Environment, pH ~5.5-6.0) Internalization->Lysosome Cleavage 3. Legumain-mediated Cleavage of Ala-Ala-Asn Lysosome->Cleavage Release 4. Payload Release Cleavage->Release Target 5. Cytotoxic Action (e.g., DNA damage, microtubule disruption) Release->Target

Caption: Mechanism of action for an ADC with a legumain-cleavable Ala-Ala-Asn linker.

SPPS_Workflow start Start: Fmoc-Asn(Trt)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Ala-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Ala-OH deprotection2->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified Ala-Ala-Asn Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the Ala-Ala-Asn tripeptide.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis activate_enzyme Activate Legumain mix Combine Substrate and Activated Legumain at 37°C activate_enzyme->mix prepare_substrate Prepare Ala-Ala-Asn-Payload Substrate Solution prepare_substrate->mix incubate Incubate and Collect Samples at Time Points mix->incubate quench Quench Reaction with Acidified Acetonitrile incubate->quench lcms LC-MS Analysis quench->lcms quantify Quantify Released Payload and Intact Conjugate lcms->quantify calculate Calculate % Cleavage quantify->calculate

Caption: Experimental workflow for the in vitro legumain cleavage assay.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of bioactive peptides utilizing the pre-formed tripeptide building block, Fmoc-Ala-Ala-Asn(Trt)-OH. This fragment-based approach in Solid-Phase Peptide Synthesis (SPPS) can enhance efficiency and purity, particularly for sequences prone to aggregation or difficult couplings. The Ala-Ala-Asn sequence is of significant interest as it is a recognition and cleavage site for legumain, an enzyme often overexpressed in the tumor microenvironment, making peptides containing this motif valuable tools for cancer research and drug development.

Introduction to this compound in Peptide Synthesis

This compound is a protected tripeptide fragment used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The use of pre-synthesized fragments like this can offer several advantages over traditional stepwise single amino acid addition:

  • Improved Synthesis Efficiency: Reduces the number of coupling and deprotection cycles, saving time and reagents.

  • Enhanced Purity: Can help to circumvent common side reactions associated with single amino acid couplings, such as the formation of deletion sequences, especially in difficult or aggregating peptide chains.

  • Increased Solubility: The trityl (Trt) protecting group on the asparagine side chain not only prevents dehydration to a nitrile during activation but also improves the solubility of the protected amino acid derivative in common SPPS solvents like DMF and NMP.[1][2]

The Ala-Ala-Asn sequence is a known substrate for legumain (asparaginyl endopeptidase), a cysteine protease. Legumain is predominantly active in the acidic environment of endolysosomes and is often overexpressed in the tumor microenvironment, where it is implicated in processes such as angiogenesis, invasion, and metastasis.[3][4] Consequently, peptides incorporating the Ala-Ala-Asn motif are valuable as substrates for studying legumain activity and as components of prodrugs or imaging agents targeted to tumors.

Quantitative Data Summary

The following tables summarize expected yields and purity for peptide synthesis. Table 1 outlines the specifics for the synthesis of the Ala-Ala-Asn tripeptide itself, while Table 2 provides representative data for the synthesis of a longer decapeptide using a tripeptide fragment approach, which can be considered analogous to using this compound as a building block.

Table 1: Expected Yield and Purity for the Synthesis of Ala-Ala-Asn Peptide

Product StageTheoretical Yield (0.1 mmol scale)Expected Actual YieldTypical Purity (Post-HPLC)
Crude Ala-Ala-Asn27.4 mg15 - 25 mg (55-90%)> 60%
Purified Ala-Ala-Asn-10 - 20 mg (36-73%)> 95%

Data is representative and can vary based on synthesis scale, resin, and specific coupling conditions.[5]

Table 2: Representative Purity of a Decapeptide Synthesized Using a Tripeptide Building Block Approach

Amino Acid at Position n+1Ratio of Decapeptide to Aspartimide Byproduct
Alanine96:4
Aspartic Acid (OtBu)89:11
Lysine (Boc)99:1
Serine (tBu)95:5
Tryptophan (Boc)94:6
Glycine12:88

This data illustrates the impact of the subsequent amino acid on the purity of the final peptide when using a tripeptide fragment. The ratio was determined by integration of the corresponding peaks in the LCMS chromatogram.[1][6]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a general protocol for the manual synthesis of a peptide on a 0.1 mmol scale using this compound as a building block. This protocol assumes the synthesis is initiated on a pre-loaded resin or that the first amino acid has already been coupled.

Materials and Reagents:

  • This compound

  • Appropriate Fmoc-amino acids for peptide extension

  • Solid support (e.g., Rink Amide resin, 0.1 mmol scale)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow General Fmoc-SPPS Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling of This compound (HBTU/DIPEA or HATU/DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Deprotection, Washing, and Coupling for subsequent amino acids Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Wash3 Final Washing (DMF, DCM, MeOH) FinalDeprotection->Wash3 Cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis.

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated tripeptide solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the Fmoc group from the N-terminus.

  • Final Washing: Wash the resin with DMF (5 times), DCM (3 times), and finally with MeOH (3 times) and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][7][8]

Signaling Pathway Involving Ala-Ala-Asn Containing Peptides

The Ala-Ala-Asn sequence is a substrate for legumain, which is involved in several signaling pathways relevant to the tumor microenvironment. Legumain can activate other proteases, such as matrix metalloproteinases (MMPs), and influence signaling cascades like the PI3K/AKT and TGF-β pathways, which are crucial for cell proliferation, invasion, and angiogenesis.[9]

Legumain-Mediated Signaling in the Tumor Microenvironment:

Legumain_Signaling Legumain Signaling in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_CellularEffects Cellular Effects Prolegumain Prolegumain (Secreted) Legumain Active Legumain Prolegumain->Legumain Acidic pH ProMMP2 Pro-MMP-2 Legumain->ProMMP2 Cleavage TGFb TGF-β Signaling Legumain->TGFb Activation PI3K_AKT PI3K/AKT Signaling Legumain->PI3K_AKT Activation AlaAlaAsn Ala-Ala-Asn Containing Peptide/Protein Legumain->AlaAlaAsn Cleavage MMP2 Active MMP-2 ProMMP2->MMP2 Activation ECM Extracellular Matrix (ECM) MMP2->ECM Degradation DegradedECM Degraded ECM ECM->DegradedECM Invasion Cell Invasion DegradedECM->Invasion Angiogenesis Angiogenesis DegradedECM->Angiogenesis Proliferation Cell Proliferation TGFb->Proliferation TGFb->Invasion PI3K_AKT->Proliferation PI3K_AKT->Invasion

References

Application Notes and Protocols: Fmoc-Ala-Ala-Asn(Trt)-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block integral to modern solid-phase peptide synthesis (SPPS). Its unique structure incorporates the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the acid-labile trityl (Trt) group for the side-chain protection of asparagine. This configuration makes it highly suitable for incorporation into peptide sequences using automated synthesizers.[1] Beyond its role as a structural component, this tripeptide sequence is particularly valued as a cleavable linker, specifically recognized and cleaved by the enzyme Cathepsin B, which is often overexpressed in tumor cells.[1] This property makes it a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, enabling the controlled release of cytotoxic agents in the tumor microenvironment.[2][3][4]

These application notes provide detailed protocols for the use of this compound in automated peptide synthesizers, offering guidance from initial resin preparation to final peptide cleavage and analysis.

Chemical Structure and Key Features

The strategic placement of protecting groups is central to the utility of this compound.

  • Fmoc Group (N-terminus): A base-labile protecting group that is stable to acidic conditions. It is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[1][5]

  • Trt Group (Asparagine Side-Chain): An acid-labile protecting group that shields the amide side-chain of asparagine, preventing undesirable side reactions during synthesis.[1][6] It is typically removed during the final cleavage step with strong acid, such as trifluoroacetic acid (TFA).[7]

Fmoc Fmoc- Ala1 Ala- Fmoc->Ala1 Ala2 Ala- Ala1->Ala2 Asn Asn- Ala2->Asn OH OH Asn->OH Trt (Trt) Asn->Trt

Caption: Structure of this compound.

Application Notes

Solid-Phase Peptide Synthesis (SPPS)

This compound is readily employed in standard Fmoc-based SPPS workflows.[1] Due to its larger size compared to a single amino acid, coupling times may need to be extended to ensure complete incorporation into the growing peptide chain. Monitoring the coupling reaction with a qualitative method like the Kaiser test is recommended to confirm the absence of free primary amines before proceeding to the next cycle.[8]

ADC Linker Technology

The Ala-Ala-Asn sequence is designed as a substrate for Cathepsin B.[1] In the context of an ADC, this tripeptide acts as a linker between the antibody and a cytotoxic drug.[2][9] Upon internalization of the ADC into a target cancer cell, lysosomal proteases like Cathepsin B cleave the linker, releasing the active drug payload precisely where it is needed, thereby enhancing therapeutic efficacy and minimizing systemic toxicity.[1]

Challenges in Deprotection

A known challenge associated with Asn(Trt) is the potential for incomplete removal of the Trt group during the final acid cleavage step, especially when the Asn(Trt) residue is at or near the N-terminus of the peptide.[7][10][11] This can result in a heterogeneous mixture of the desired peptide and a Trt-protected variant, complicating purification and reducing the overall yield.[10] To mitigate this, extended cleavage times or the use of stronger cleavage cocktails with effective scavengers are often necessary.[11]

Experimental Protocols

Protocol 1: Automated Synthesis Cycle for Incorporation of this compound

This protocol outlines a generalized cycle for an automated peptide synthesizer at a 0.1 mmol scale. Parameters should be optimized based on the specific instrument, peptide sequence, and resin.[12][13]

G start Start with Peptide-Resin (Free N-terminal Amine) swell 1. Resin Swelling (If starting synthesis) deprotect 2. Fmoc Deprotection (If previous residue was Fmoc-protected) start->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Coupling (this compound) wash1->couple monitor Optional: Kaiser Test couple->monitor wash2 5. DMF Wash end End with Peptide-Resin (Fmoc-Ala-Ala-Asn...-Resin) wash2->end monitor->couple Positive (Recouple) monitor->wash2 Negative

Caption: Automated SPPS workflow for coupling the tripeptide.

Methodology:

  • Resin Preparation: If starting a new synthesis, swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30-60 minutes in the synthesizer's reaction vessel.[6][14]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. A typical automated protocol involves a first treatment for 3-5 minutes, followed by a drain and a second treatment for 15-20 minutes to ensure complete Fmoc removal.[6][15]

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, pre-activate 3-4 equivalents of this compound with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for 1-2 minutes.[6]

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For a bulky tripeptide, extending this time may be beneficial.[6]

  • Post-Coupling Wash: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), a second coupling (double coupling) should be performed.[8]

Protocol 2: Cleavage and Global Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing all side-chain protecting groups, including the Trt group from asparagine.

G start Start: Dry Peptide-Resin prep_cocktail 1. Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->prep_cocktail cleavage 2. Add Cocktail to Resin Incubate 2-4 hours prep_cocktail->cleavage filter 3. Filter and Collect Filtrate cleavage->filter precipitate 4. Precipitate Peptide in Cold Diethyl Ether filter->precipitate pellet 5. Centrifuge to Pellet Peptide precipitate->pellet wash_dry 6. Wash Pellet and Dry pellet->wash_dry end End: Crude Peptide Powder wash_dry->end

Caption: Workflow for peptide cleavage and deprotection.

Methodology:

  • Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin with DCM (3-5 times) and dry it thoroughly under a vacuum for at least 1 hour.[10]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard and effective cocktail for peptides containing Trt-protected residues is Reagent B: 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[10] TIS is a critical scavenger that traps the reactive trityl cations released during deprotection, preventing side reactions.[10][16]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 5-10 mL for a 0.1 mmol scale synthesis).[10] Agitate the mixture at room temperature. For sequences with N-terminal Asn(Trt), extend the reaction time to 3-4 hours to ensure complete deprotection.[7][11]

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (typically 10x the volume of the TFA solution).

  • Washing and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet two more times with cold ether to remove residual scavengers.[10]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and mass spectrometry to confirm the product's identity and purity.[10]

Data Presentation

Table 1: Reagents for Automated SPPS (0.1 mmol Scale)

Reagent Purpose Typical Amount/Concentration
This compound Tripeptide Building Block 3-4 eq. (relative to resin loading)
HBTU / HATU Coupling Reagent 2.9-3.9 eq.
DIPEA / 2,4,6-Collidine Activation Base 6-8 eq.
Piperidine in DMF Fmoc Deprotection 20% (v/v)
DMF / NMP Main Solvent As required by synthesizer

| DCM | Washing Solvent | As required by synthesizer |

Table 2: Cleavage Cocktail Compositions

Cocktail Name Composition (v/v/v) Application Notes
Reagent B[10] 95% TFA / 2.5% H₂O / 2.5% TIS Standard for most peptides, effective for Trt removal.
High Scavenger[16] 90% TFA / 5% H₂O / 2.5% TES / 2.5% EDT Recommended for peptides with multiple sensitive residues (e.g., Cys, Met, Trp).

(TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, TES: Triethylsilane, EDT: Ethanedithiol)

Table 3: Troubleshooting Guide

Issue Symptom (HPLC/MS Analysis) Potential Cause Recommended Solution
Incomplete Coupling Presence of deletion sequences (Peptide mass - mass of tripeptide). Steric hindrance of the tripeptide; Peptide aggregation on resin. Perform a double coupling with fresh reagents.[8] Switch to a more potent coupling agent like HATU.[8] Increase coupling time to >2 hours.
Incomplete Trt Deprotection Significant peak corresponding to [M+Trt]+. Insufficient acid exposure time or strength, especially for N-terminal Asn(Trt).[10][11] Increase cleavage time to 3-4 hours.[11] Ensure a sufficient volume of fresh cleavage cocktail is used. Repeat the cleavage step if necessary.[10]

| Racemization | Presence of diastereomeric impurities. | Use of excessive base (DIPEA) during activation. | Use a less basic amine like 2,4,6-collidine for activation.[17] Minimize the pre-activation time before adding to the resin.[8] |

G start Crude Peptide Analysis (HPLC/MS) check_trt Is [M+Trt]+ peak present? start->check_trt check_nterm Is Asn(Trt) at/near N-terminus? check_trt->check_nterm Yes success Complete Deprotection check_trt->success No extend_time Solution: Increase cleavage time (3-4h) and/or re-cleave with fresh cocktail check_nterm->extend_time Yes other_issue Address other issues (e.g., incomplete coupling) check_nterm->other_issue No extend_time->success

Caption: Troubleshooting logic for incomplete Asn(Trt) deprotection.

References

Application Notes and Protocols for Fmoc-Ala-Ala-Asn(Trt)-OH in the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in the fields of biochemistry, drug discovery, and materials science. These "difficult sequences," often rich in hydrophobic residues or possessing a propensity to form stable secondary structures like β-sheets on the solid-phase support, can lead to incomplete coupling reactions, low yields, and purification challenges. The use of pre-formed, protected di- and tripeptide building blocks is a well-established strategy to circumvent these issues. This application note details the use of Fmoc-Ala-Ala-Asn(Trt)-OH , a protected tripeptide, in solid-phase peptide synthesis (SPPS) to improve the synthesis of aggregation-prone sequences.

This compound serves as a valuable tool for introducing a hydrophilic segment that can disrupt the inter- and intra-chain hydrogen bonding responsible for on-resin aggregation. The trityl (Trt) protecting group on the asparagine side chain prevents potential side reactions, such as dehydration to a nitrile during activation. By incorporating three amino acid residues in a single coupling step, the number of problematic coupling and deprotection cycles is reduced, often leading to a purer final product in higher yield.

Advantages of Using this compound

  • Reduced Aggregation: The incorporation of the tripeptide cassette can disrupt the formation of secondary structures on the resin, improving the solvation of the growing peptide chain.

  • Improved Coupling Efficiency: By adding three residues at once, problematic couplings of single amino acids within an aggregating sequence are bypassed.

  • Higher Purity of Crude Product: Minimizing incomplete reactions and side reactions leads to a cleaner crude product, simplifying subsequent purification steps.

  • Time Savings: Fewer deprotection and coupling cycles are required, shortening the overall synthesis time.

Data Presentation

The following table summarizes a comparative analysis of the synthesis of a model difficult sequence, a decapeptide containing a hydrophobic core, using a standard stepwise Fmoc-SPPS approach versus a strategy incorporating the this compound tripeptide block. The data demonstrates a significant improvement in the ratio of the desired product to a common side product, aspartimide.[1]

Synthesis StrategyDesired Decapeptide (%)Aspartimide Formation (%)
Stepwise Single Amino Acid Addition8515
This compound Block 96 4

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for Fmoc-based SPPS. The incorporation of this compound occurs at the coupling step when the sequence requires the Ala-Ala-Asn motif.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid / Tripeptide Coupling (Fmoc-AA-OH or this compound, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycles for Sequence Elongation Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Synthesis of a Difficult Sequence using this compound

This protocol provides a general guideline for the manual synthesis of a hypothetical aggregation-prone peptide on a 0.1 mmol scale using a standard Fmoc-compatible resin (e.g., Rink Amide resin).

1. Resin Preparation:

  • Swell 0.1 mmol of the resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

3. Stepwise Amino Acid Couplings (for residues preceding the Ala-Ala-Asn sequence):

  • Dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of a coupling reagent (e.g., HATU), and 6 equivalents of a base (e.g., DIPEA) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If incomplete, repeat the coupling.
  • Wash the resin with DMF (3 times) and DCM (3 times).
  • Perform Fmoc deprotection as described in step 2.

4. This compound Coupling:

  • Dissolve 1.5 to 2 equivalents of this compound, 1.45 to 1.9 equivalents of HATU, and 3 to 4 equivalents of DIPEA in DMF. A longer pre-activation time (5-10 minutes) may be beneficial.
  • Add the activated tripeptide solution to the deprotected resin.
  • Agitate the mixture for 2-4 hours at room temperature. Due to the bulkier nature of the tripeptide, a longer coupling time is recommended.
  • Monitor the coupling reaction. A double coupling (repeating the step with fresh reagents) may be necessary for optimal results.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Continuation of Peptide Synthesis:

  • Perform Fmoc deprotection as described in step 2.
  • Continue elongating the peptide chain by repeating the stepwise amino acid coupling and deprotection cycles as described in step 3.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, dry the resin under vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry.

Application in a Biological Context: Synthesis of Amyloid-β Peptide Fragments

The synthesis of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ(1-42), is a significant challenge in Alzheimer's disease research. The hydrophobic C-terminal region of Aβ is notorious for causing on-resin aggregation during SPPS. The use of tripeptide building blocks can be a valuable strategy to improve the synthesis of these difficult peptides.

The following diagram illustrates a conceptual workflow for investigating the inhibitory effects of a synthesized peptide on Aβ aggregation, a key pathological event in Alzheimer's disease. A peptide synthesized using this compound could be designed to interact with and disrupt the aggregation process.

Amyloid_Beta_Inhibition_Workflow cluster_synthesis Peptide Synthesis cluster_assay In Vitro Aggregation Assay cluster_analysis Analysis of Inhibition Synthesis SPPS of Inhibitor Peptide (using this compound) Purification Purification and Characterization Synthesis->Purification Incubation Incubation of Aβ(1-42) with/without Inhibitor Peptide Purification->Incubation Abeta_Prep Preparation of Monomeric Aβ(1-42) Abeta_Prep->Incubation Monitoring Monitoring Aggregation (e.g., Thioflavin T Assay) Incubation->Monitoring Data_Analysis Data Analysis: Comparison of Aggregation Kinetics Monitoring->Data_Analysis Conclusion Conclusion on Inhibitory Efficacy Data_Analysis->Conclusion

Workflow for assessing the inhibitory effect of a synthesized peptide on Amyloid-β aggregation.

Conclusion

This compound is a powerful tool for the synthesis of difficult peptide sequences that are prone to aggregation. By incorporating this tripeptide building block, researchers can significantly improve coupling efficiency, leading to higher yields and purities of the final peptide product. The protocols and data presented in this application note provide a framework for the successful application of this methodology in academic and industrial research settings, particularly in the development of peptide-based therapeutics and research tools.

References

Application Notes and Protocols: Fmoc-Ala-Ala-Asn(Trt)-OH in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly in fragment condensation strategies. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection, combined with the acid-labile trityl (Trt) group for the side-chain protection of asparagine, offers significant advantages. The bulky Trityl group enhances the solubility of the asparagine residue and effectively prevents common side reactions such as dehydration and aspartimide formation during peptide chain elongation.[1][2] This makes this compound an ideal component for the synthesis of complex peptides and for use as a cleavable linker in bioconjugates.

The Ala-Ala-Asn sequence is of particular interest in drug development as it is recognized and cleaved by enzymes such as legumain and cathepsin B, which are often overexpressed in tumor microenvironments.[1][3] This property allows for the targeted release of cytotoxic agents from antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy and reducing systemic toxicity.

These application notes provide detailed protocols for the synthesis of the this compound fragment, its cleavage from the resin as a protected unit, and its subsequent use in a solid-phase fragment condensation strategy to construct a larger peptide.

Chemical Structure and Properties

The chemical structure of this compound combines the Ala-Ala-Asn tripeptide with key protecting groups that facilitate its use in Fmoc-based solid-phase peptide synthesis.

This compound Structure cluster_Fmoc Fmoc Group cluster_Ala1 Alanine 1 cluster_Ala2 Alanine 2 cluster_Asn Asparagine cluster_Trt Trityl Group cluster_OH C-Terminus Fmoc Fmoc- Ala1 Ala- Fmoc->Ala1 N-Terminus Protection Ala2 Ala- Ala1->Ala2 Peptide Bond Asn Asn- Ala2->Asn Peptide Bond Trt (Trt) Asn->Trt Side-Chain Protection OH -OH Asn->OH Carboxyl Group

Caption: Structure of this compound.

Data Presentation

Quantitative data for the synthesis and coupling of peptide fragments can be influenced by the specific sequence, resin, and coupling reagents used. The following tables provide representative data for the synthesis of protected peptide fragments and their subsequent condensation.

Table 1: Representative Data for Protected Peptide Fragment Synthesis

ParameterValueReference
Resin Type2-Chlorotrityl chloride resin[4]
Initial Resin Loading0.8 - 1.6 mmol/g[5]
Cleavage Conditions1% TFA in DCM or AcOH/TFE/DCM (1:1:8)[1][5]
Crude Peptide Yield85-95%[4]
Purity by HPLC>90%[4]

Table 2: Comparison of Fragment Condensation Methods

MethodCoupling ReagentsMolar Excess of FragmentRepresentative YieldReference
Conventional Solid-PhaseDIC, HOBt1.5 equivalents21-40%[6]
"Swelling Volume" Solid-PhaseDIC, HOBt1.5 equivalents81%[6]
Solution-PhaseCOMU, DIEA1.1 equivalentsHigh, variable[7]

Experimental Protocols

The following protocols describe a comprehensive workflow for the use of this compound in a solid-phase fragment condensation strategy. This involves three main stages:

  • Synthesis of the protected tripeptide fragment on a highly acid-labile resin.

  • Mild acid cleavage to release the fully protected fragment.

  • Coupling of the purified fragment to a resin-bound peptide chain.

Fragment Condensation Workflow cluster_prep Fragment Preparation cluster_condensation Fragment Condensation start Start with 2-Chlorotrityl Resin load_asn 1. Load Fmoc-Asn(Trt)-OH start->load_asn deprot_asn 2. Fmoc Deprotection load_asn->deprot_asn couple_ala1 3. Couple Fmoc-Ala-OH deprot_asn->couple_ala1 deprot_ala1 4. Fmoc Deprotection couple_ala1->deprot_ala1 couple_ala2 5. Couple Fmoc-Ala-OH deprot_ala1->couple_ala2 cleave 6. Mild Acid Cleavage couple_ala2->cleave purify 7. Purify Protected Fragment cleave->purify couple_fragment 8. Couple Protected Fragment purify->couple_fragment resin_peptide Resin-Bound Peptide (N-terminus deprotected) resin_peptide->couple_fragment continue_synthesis 9. Continue SPPS or Final Cleavage couple_fragment->continue_synthesis

Caption: Workflow for solid-phase fragment condensation.

Protocol 1: Solid-Phase Synthesis of Protected this compound Fragment

This protocol details the synthesis of the tripeptide fragment on 2-chlorotrityl chloride (2-CTC) resin, which allows for subsequent cleavage while keeping the Trt side-chain protection intact.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g)

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling and First Amino Acid Loading: a. Swell 1g of 2-CTC resin in DCM (10 mL) for 30 minutes in a reaction vessel. b. In a separate flask, dissolve Fmoc-Asn(Trt)-OH (2 equivalents relative to resin loading) in DCM. Add DMF dropwise if needed to fully dissolve. c. Add DIPEA (4 equivalents) to the amino acid solution. d. Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. e. Agitate the mixture for 2 hours at room temperature. f. To cap any unreacted sites, add MeOH (1 mL) and agitate for an additional 30 minutes. g. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x), then dry under vacuum.

  • Fmoc Deprotection: a. Swell the resin in DMF. b. Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. c. Repeat the treatment with 20% piperidine in DMF for 15 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Coupling of Second Amino Acid (Alanine): a. In a separate flask, dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours at room temperature. d. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling for Third Amino Acid (Alanine): a. Repeat step 2 (Fmoc Deprotection). b. Repeat step 3 (Coupling of Fmoc-Ala-OH).

Protocol 2: Cleavage of Protected Fragment from 2-CTC Resin

This protocol uses a mild acidic solution to cleave the peptide from the resin, preserving the acid-labile Trt side-chain protecting group.

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage solution: Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) in a 1:1:8 ratio by volume.

  • Pyridine (B92270)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Suspend the dry resin in half of the required volume of the cleavage solution (approx. 10 mL per gram of resin).

  • Agitate the mixture gently for 30-60 minutes at room temperature.

  • Filter the resin and collect the filtrate into a flask containing a small amount of pyridine (e.g., 1 mL) to neutralize the acid.

  • Wash the resin with the remaining cleavage solution (2x) and additional DCM (2x), combining all filtrates.

  • Evaporate the solvent under reduced pressure.

  • Precipitate the crude protected peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the final protected fragment, this compound, under vacuum.

  • Verify the mass and purity of the fragment using LC-MS and HPLC.

Protocol 3: Solid-Phase Fragment Condensation

This protocol describes the coupling of the purified protected fragment onto a growing peptide chain anchored on a standard SPPS resin (e.g., Rink Amide).

Materials:

  • N-terminally deprotected peptide-resin

  • Purified this compound fragment

  • Coupling reagents: DIC (2 eq) and OxymaPure (2 eq) relative to resin loading

  • DMF

Procedure:

  • Ensure the resin-bound peptide has a free N-terminal amine by performing a standard Fmoc deprotection cycle.

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vial, dissolve the purified this compound fragment (1.5-2 equivalents), DIC (2 eq), and OxymaPure (2 eq) in DMF.

  • Add the fragment solution to the swollen resin.

  • Agitate the reaction mixture for 12-24 hours. To ensure high coupling efficiency, a fresh portion of DIC can be added after 12 hours.[8]

  • After the coupling is complete (monitor with a Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (5x).

  • The synthesis can then be continued by deprotecting the N-terminal Fmoc group of the newly added fragment and coupling the next amino acid, or the final peptide can be cleaved from the resin using a standard TFA cleavage cocktail.

Application in Targeted Drug Delivery

The Ala-Ala-Asn sequence is a substrate for legumain, an asparaginyl endopeptidase, and can also be cleaved by cathepsin B.[1][3] Both enzymes are often upregulated in the lysosomes of cancer cells. This makes the tripeptide an excellent cleavable linker for Antibody-Drug Conjugates (ADCs). In this design, the peptide links a potent cytotoxic drug to an antibody that targets a tumor-specific antigen.

Mechanism of ADC Drug Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome) cluster_adc_structure ADC Structure Detail ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Internalization 2. Internalization via Endocytosis Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Enzymatic Cleavage of Linker Lysosome->Cleavage Legumain / Cathepsin B Release 5. Drug Release and Action Cleavage->Release Linker Ala-Ala-Asn Linker Cleavage->Linker Cleavage Site Antibody Antibody Antibody->Linker Drug Cytotoxic Drug Linker->Drug

References

Application Notes and Protocols for the Analysis of Peptides Containing the Ala-Ala-Asn Sequence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) is of significant interest in drug development and biochemistry, primarily for its role as a specific substrate for the endolysosomal cysteine protease, legumain.[1] Legumain is often overexpressed in the tumor microenvironment, making the Ala-Ala-Asn sequence a valuable component in designing cleavable linkers for antibody-drug conjugates (ADCs) and other targeted therapies.[2][3] This strategic design allows for the targeted release of therapeutic payloads within cancer cells, enhancing efficacy while minimizing systemic toxicity.[4] Accurate and robust analytical methods are crucial for the synthesis, characterization, and quality control of these peptides and their conjugates.

These application notes provide detailed protocols for the analysis of peptides containing the Ala-Ala-Asn sequence, focusing on methods for identity confirmation, purity assessment, quantification, and stability analysis.

I. Analytical Methods for Ala-Ala-Asn Peptides

A combination of chromatographic and mass spectrometric techniques is typically employed for the comprehensive analysis of Ala-Ala-Asn peptides.

  • High-Performance Liquid Chromatography (HPLC/UPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthetic peptides.[3][5] Ultra-high-performance liquid chromatography (UPLC) offers higher resolution and sensitivity.[5] These techniques separate the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected products.[6]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the peptide by measuring its mass-to-charge ratio (m/z).[7] Electrospray ionization (ESI) is a common ionization technique for peptides.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both identifying and quantifying peptides.[2][5] It allows for the separation of the peptide from a complex matrix, followed by fragmentation to confirm its amino acid sequence.[8] This is particularly useful for quantifying released drug payloads from ADC constructs.[2]

  • Amino Acid Analysis (AAA): This technique is used to determine the net peptide content by quantifying the amino acids in a hydrolyzed sample.[5] It provides an accurate measure of the peptide concentration, which is critical for quantitative bioassays.[5]

II. Experimental Protocols

Protocol 1: Purity and Identity Confirmation by UPLC-MS

This protocol details the standard method for assessing the purity and confirming the molecular weight of a synthesized Ala-Ala-Asn peptide.

Methodology:

  • Instrumentation: An ultra-high-performance liquid chromatography system coupled with a mass spectrometer (UPLC-MS).[5]

  • Column: A reversed-phase C18 column (e.g., Waters AccQ•Tag™ C18 or Agilent PLRP-S).[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 10-15 minutes), followed by a re-equilibration step.[6][9]

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for analytical columns).[9]

  • Column Temperature: 40 °C.[9]

  • Detection: UV absorbance at 214 nm and 280 nm.[9] MS detection in positive ion mode to identify the [M+H]⁺ ion.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity: The purity of the peptide is calculated by integrating the peak area of the main peptide peak and expressing it as a percentage of the total peak area at 214 nm.[5]

  • Identity: The identity is confirmed by comparing the observed mass-to-charge ratio from the mass spectrum with the calculated theoretical mass of the Ala-Ala-Asn peptide.[5]

Protocol 2: In Vitro Legumain Cleavage Assay

This assay is used to determine the kinetic parameters of legumain-mediated cleavage of the Ala-Ala-Asn sequence, often using a fluorogenic substrate.[1]

Methodology:

  • Materials:

    • Recombinant human legumain.[1]

    • Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (Z = benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin).[1]

    • Legumain activation buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0).[2]

    • Legumain assay buffer (e.g., pH 5.8).[1]

    • 96-well microplate reader with fluorescence detection.

  • Procedure:

    • Enzyme Activation: Activate recombinant pro-legumain by incubating it in the activation buffer for 2 hours at 37°C.[2]

    • Reaction Setup: In a 96-well plate, add varying concentrations of the Ala-Ala-Asn peptide (or a peptide-drug conjugate) to the assay buffer containing activated legumain.[1]

    • Initiation: Start the reaction by adding the fluorogenic substrate Z-Ala-Ala-Asn-AMC.[1]

    • Measurement: Monitor the increase in fluorescence of the cleaved AMC product over time using a microplate reader (Excitation: 355 nm, Emission: 460 nm).[1]

Data Analysis:

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

  • Determine the kinetic parameters (Kₘ and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.[1]

Protocol 3: Stability Analysis - Asparagine Deamidation

Peptides containing asparagine are susceptible to deamidation, a non-enzymatic reaction that converts asparagine to aspartic acid or isoaspartic acid.[10] This modification can alter the peptide's structure and function.[10] This protocol is designed to assess the stability of the Ala-Ala-Asn peptide under different pH conditions.

Methodology:

  • Materials:

    • Purified Ala-Ala-Asn peptide.

    • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Acetate or citrate (B86180) buffers are recommended to avoid catalysis.[10]

    • UPLC-MS system.

  • Procedure:

    • Sample Preparation: Prepare solutions of the Ala-Ala-Asn peptide at a known concentration in each of the different pH buffers.

    • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

    • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

    • Analysis: Analyze the aliquots immediately by UPLC-MS to quantify the remaining intact peptide and identify any degradation products. Deamidation results in a +1 Da mass shift.[11]

Data Analysis:

  • Plot the percentage of the remaining intact Ala-Ala-Asn peptide against time for each pH condition.[10]

  • The appearance of new peaks with a +1 Da mass shift in the mass spectrum indicates deamidation.[10][11]

  • Identify the pH at which the peptide exhibits maximum stability (typically pH 3-5).[10]

III. Quantitative Data Summary

The following table summarizes representative kinetic data for the cleavage of the Ala-Ala-Asn sequence by legumain.

Peptide SequenceMichaelis Constant (Kₘ) (µM)Catalytic Rate (kcat) (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Ala-Ala-Asn 8515.21.79 x 10⁵
Asn-Ala-Ala (Scrambled Control) > 1000< 0.1Not significant
Data is representative of typical experimental outcomes.[1]

IV. Diagrams and Workflows

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Quality Control cluster_application Functional & Stability Assays SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization QC UPLC-MS Analysis Lyophilization->QC Purity Purity Check (>95%) QC->Purity Identity Identity Confirmation (Mass Spec) QC->Identity CleavageAssay Legumain Cleavage Assay QC->CleavageAssay StabilityAssay Stability Assay (Deamidation) QC->StabilityAssay

Caption: Experimental workflow for synthesis and analysis.

G ADC Antibody-Drug Conjugate (ADC in Circulation) Tumor ADC Accumulates in Tumor Tissue ADC->Tumor EPR Effect Internalization ADC Internalization into Lysosome Tumor->Internalization Cleavage Legumain Cleavage of Ala-Ala-Asn Linker Internalization->Cleavage Acidic pH Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: ADC mechanism via a legumain-cleavable linker.

G Asn Asn Residue Side Chain: -CH₂CONH₂ Intermediate Succinimide Intermediate (Cyclic) Asn->Intermediate Intramolecular Attack (pH, Temp Dependent) Asp Asp Residue -CH₂COOH Intermediate->Asp Hydrolysis (minor) isoAsp isoAsp Residue Backbone Carboxyl Intermediate->isoAsp Hydrolysis (major)

References

Application Notes and Protocols for Solid-Phase Synthesis of Ala-Ala-Asn(Trt) Peptide on Resin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of the tripeptide Alanine-Alanine-Asparagine(Trityl) on a solid support resin using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The standard and most efficient method for this process is the stepwise addition of the amino acids, starting with the loading of the first amino acid, Fmoc-Asn(Trt)-OH, onto the resin. The trityl (Trt) protecting group on the asparagine side chain is crucial to prevent side reactions during synthesis.[1][2] These protocols are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Key Concepts in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) allows for the efficient construction of peptides on a solid support, or resin. The Fmoc/tBu strategy is a widely used approach that involves the following key steps:

  • Resin Selection and Swelling : The choice of resin determines the C-terminal functionality of the final peptide.[3] Common resins include Wang resin for a C-terminal carboxylic acid and Rink Amide resin for a C-terminal amide.[3][4] The resin must be swelled in a suitable solvent, typically Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), to allow for efficient reaction kinetics.[5]

  • First Amino Acid Loading : The first Fmoc-protected amino acid, in this case, Fmoc-Asn(Trt)-OH, is covalently attached to the resin.

  • Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in DMF, to expose a free amine for the next coupling step.[3][4]

  • Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (Fmoc-Ala-OH) is activated and coupled to the free amine on the resin.

  • Repeat Deprotection and Coupling : The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[4]

  • Cleavage and Final Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing Trifluoroacetic acid (TFA).[3][4]

Experimental Protocols

Protocol 1: Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH) onto Wang Resin

This protocol describes the esterification of Fmoc-Asn(Trt)-OH to a hydroxymethyl-functionalized resin, such as Wang resin.

Materials:

  • Wang Resin

  • Fmoc-Asn(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Reaction Vessel

Procedure:

  • Resin Swelling : Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) in a reaction vessel for at least 30 minutes.[3][5]

  • Amino Acid Activation : In a separate flask, dissolve 1.5 to 2.5 equivalents of Fmoc-Asn(Trt)-OH and an equivalent amount of HOBt in a minimal amount of DMF. Stir until all solids are dissolved.[5]

  • Coupling Reaction : Add the dissolved amino acid/HOBt solution to the swelled resin. In a separate flask, dissolve 0.1 equivalents of DMAP in a minimum amount of DMF. Add 1.0 equivalent of DIC to the resin mixture, followed by the DMAP solution.[5]

  • Agitation : Agitate the mixture using a mechanical shaker for 2 to 3 hours at room temperature.[5]

  • Capping Unreacted Sites (Optional but Recommended) : To block any unreacted hydroxyl groups on the resin, filter the resin and add a capping mixture of DCM:MeOH:DIPEA (17:2:1, v/v). Agitate for at least 30 minutes.[5]

  • Washing : Filter the resin and wash it sequentially with DMF (3 times), a 1:1 (v/v) mixture of DMF/DCM (3 times), and finally with DCM (3 times).[5]

  • Drying : Dry the resin under vacuum to a constant weight.

Protocol 2: Quantification of Resin Loading via UV-Vis Spectrophotometry

This protocol determines the substitution level of the resin after loading the first amino acid. The method is based on the cleavage of the Fmoc group and the measurement of the resulting dibenzofulvene-piperidine adduct, which has a strong absorbance around 300 nm.[6]

Materials:

  • Fmoc-Asn(Trt)-OH loaded resin (dried)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation : Accurately weigh a small amount (e.g., 5-10 mg) of the dried Fmoc-loaded resin into a small glass vial.[5]

  • Fmoc Cleavage : Add a known volume of 20% piperidine in DMF (e.g., 1.00 mL) to the vial.[7] Agitate the mixture for 30 minutes to 1 hour to ensure complete cleavage of the Fmoc group.[5][7]

  • Dilution : Centrifuge or allow the resin to settle. Carefully take a small, precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[6]

  • Spectrophotometric Measurement : Use a solution of 20% piperidine in DMF, diluted in the same manner as the sample, as the blank. Measure the absorbance of the diluted sample at approximately 301 nm.[6]

  • Calculation : Calculate the resin loading using the Beer-Lambert law. A common formula used is: Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × Path Length × Resin Weight (g)) Where ε (the molar extinction coefficient of the dibenzofulvene-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹ at 301 nm.

Protocol 3: Stepwise Elongation of the Peptide Chain (Ala-Ala)

This protocol outlines the iterative steps of Fmoc deprotection and coupling to add the two alanine (B10760859) residues.

Materials:

  • Fmoc-Asn(Trt)-OH loaded resin

  • Fmoc-Ala-OH

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., DIC/OxymaPure® or HATU/DIPEA)[4]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure (One Cycle of Deprotection and Coupling):

  • Resin Swelling : Swell the Fmoc-Asn(Trt)-OH loaded resin in DMF for 30-60 minutes in a reaction vessel.[8]

  • Fmoc Deprotection : Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[4][8]

  • Washing : Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[4]

  • Amino Acid Activation and Coupling (Example using DIC/Oxyma) : In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF.[4] Add this activated amino acid solution to the deprotected resin.

  • Reaction : Agitate the mixture for 1-2 hours.[4] The completion of the reaction can be monitored using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

  • Washing : Wash the resin with DMF (3 times) and DCM (3 times).[4]

  • Repeat : To add the second alanine residue, repeat steps 2 through 6.

Data Presentation

Table 1: Reagent Equivalents for Loading Fmoc-Asn(Trt)-OH onto Wang Resin

ReagentEquivalents (relative to resin functional groups)
Fmoc-Asn(Trt)-OH1.5 - 2.5
HOBt1.5 - 2.5
DIC1.0
DMAP0.1

Table 2: Reagent Equivalents for Peptide Coupling (DIC/Oxyma Method)

ReagentEquivalents (relative to resin loading)
Fmoc-Ala-OH3
DIC3
OxymaPure®3

Visualizations

Resin_Loading_Workflow cluster_prep Preparation cluster_loading First Amino Acid Loading cluster_quantify Quantification cluster_elongation Peptide Elongation Resin Select Resin (e.g., Wang) Swell Swell Resin (DCM/DMF) Resin->Swell 1. Activate Activate Fmoc-Asn(Trt)-OH (DIC/HOBt/DMAP) Swell->Activate 2. Couple Couple to Resin (2-3 hours) Activate->Couple 3. WashDry Wash and Dry Resin Couple->WashDry 4. Deprotect Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect Proceed to Elongation Fmoc_Cleave Cleave Fmoc (20% Piperidine/DMF) WashDry->Fmoc_Cleave 5. Measure Measure Absorbance (~301 nm) Fmoc_Cleave->Measure 6. Calculate Calculate Loading (mmol/g) Measure->Calculate 7. Couple_Ala Couple Fmoc-Ala-OH Deprotect->Couple_Ala 8. Repeat Repeat Cycle Couple_Ala->Repeat 9.

Caption: Workflow for loading the first amino acid and quantifying resin substitution.

SPPS_Cycle Start Start: Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-AA(n+1) (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Fmoc-AA(n+1)-AA(n)-Resin Wash2->End End->Deprotection Repeat for next residue

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for Cleavage of Peptides Containing Asparagine (Trityl) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The final cleavage of a synthesized peptide from its solid support, accompanied by the removal of side-chain protecting groups, is a critical step in solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a widely used acid-labile protecting group for the side chain of asparagine (Asn). While its removal is generally straightforward, challenges can arise, particularly when Asn(Trt) is located at the N-terminus of the peptide. This document provides detailed application notes and optimized protocols for the successful cleavage of peptides containing Asn(Trt) residues, ensuring high yield and purity of the final product.

During acid-mediated cleavage, typically with trifluoroacetic acid (TFA), the Trt group is released as a stable but highly reactive trityl cation.[1] If not effectively neutralized, this cation can lead to undesirable side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] To prevent these modifications, scavengers are incorporated into the cleavage cocktail to "trap" the reactive trityl cations.[1] A visual indication of trityl cation formation is the appearance of a deep yellow color in the reaction mixture during cleavage.[3]

A particular challenge is the sluggish and often incomplete deprotection of N-terminal Asn(Trt) residues, which is a well-documented issue.[2][4] This is often attributed to steric hindrance or the proximity of the N-terminal amino group.[1] Overcoming this requires modifications to standard cleavage protocols, such as extending the reaction time.[2][4]

Cleavage Cocktail Composition and Scavenger Selection

The choice of cleavage cocktail is paramount and depends on the amino acid composition of the peptide. A standard cocktail consists of a strong acid (TFA) and a combination of scavengers.

Common Scavengers and Their Functions:
ScavengerTypical Concentration (v/v)Function
Triisopropylsilane (TIS) 2.5% - 5%A highly effective scavenger for the trityl cation.[1][3]
Water (H₂O) 2.5% - 5%Acts as a scavenger for carbocations.[3][5]
1,2-Ethanedithiol (EDT) 2.5%Particularly useful for peptides containing Cys(Trt) as it aids in its removal and helps prevent the oxidation of Trp.[1]
Phenol 5%Can help protect Tyrosine (Tyr) and Tryptophan (Trp) residues.[4]
Thioanisole 5%Employed to prevent the alkylation of tryptophan.
Recommended Cleavage Cocktails for Peptides with Asn(Trt):
Cocktail NameComposition (v/v)Key Features and Recommendations
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose cocktail suitable for many peptides, especially those without other sensitive residues. TIS is highly effective at scavenging the trityl cation.[3]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISOffers additional protection for Tyr and Trp residues due to the presence of phenol.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with a variety of sensitive residues, including Cys, Met, and Trp.[5][6]

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is an extremely corrosive liquid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[2][4]

Protocol 1: Standard Cleavage for Peptides with Internal Asn(Trt)

This protocol is suitable for peptides where the Asn(Trt) residue is not at the N-terminus and the peptide does not contain other highly sensitive amino acids.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), freshly prepared

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

Procedure:

  • Resin Preparation: Transfer the peptide-resin to a suitable reaction vessel. Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual DMF and swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[3]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (10-25 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin with a small volume of fresh TFA and combine the filtrates.[3]

  • Peptide Precipitation: In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form. To maximize precipitation, allow the mixture to stand at -20°C for at least 1 hour.[3]

  • Washing and Drying: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

  • Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.[3]

Protocol 2: Extended Cleavage for Peptides with N-terminal Asn(Trt)

This protocol is specifically designed to address the incomplete deprotection of N-terminal Asn(Trt).

Materials:

  • Same as Protocol 1

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Extended Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin. Gently agitate the mixture at room temperature. Extend the cleavage time to 4-6 hours. [1][2][4] It is recommended to monitor the reaction's progress by taking small aliquots for HPLC analysis to determine the optimal cleavage time.

  • Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 3-5 from Protocol 1.

  • Optional Second Cleavage: If deprotection is still incomplete after 6 hours, precipitate the peptide as described, wash it, and subject the crude peptide to a second cleavage treatment with fresh reagents for an additional 2-4 hours.[1]

  • Purification and Analysis: Follow step 6 from Protocol 1.

Workflow and Logic Diagrams

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Add_Cocktail Add Cleavage Cocktail Dry_Resin->Add_Cocktail Incubate Incubate (2-6h) Add_Cocktail->Incubate Filter Filter Incubate->Filter Precipitate Precipitate in Ether Filter->Precipitate Wash_Pellet Wash Pellet Precipitate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide HPLC RP-HPLC Purification Dry_Peptide->HPLC Final_Product Final_Product HPLC->Final_Product Pure Peptide

Trityl_Cation_Scavenging cluster_problem Problem: Trityl Cation Generation cluster_solution Solution: Scavenging Asn_Trt Asn(Trt) Trityl_Cation Trityl Cation (+) TFA TFA (Acid) Scavengers Scavengers (TIS, H₂O, EDT, etc.) Trapped_Cation Trapped Cation Trityl_Cation->Trapped_Cation Trapping Side_Products Side Products (Alkylation) Trityl_Cation->Side_Products Undesired Reaction Sensitive_Residues Sensitive Residues (Trp, Met, Cys, Tyr)

Troubleshooting

ProblemPossible CauseSolution
Incomplete deprotection of N-terminal Asn(Trt) Insufficient cleavage time due to steric hindrance.[1]Extend the cleavage time to 4-6 hours.[2][4] If the issue persists, perform a second cleavage with fresh reagents.[1] For future syntheses, consider using a more labile protecting group like Asn(Dmcp).[2][4]
Mass spectrometry shows +243 Da adducts on sensitive residues (Trp, Met, Cys) Alkylation by the trityl cation.Ensure a sufficient amount and the correct type of scavengers are used. TIS is particularly effective against trityl cations.[1] For peptides with Trp, Met, or Cys, include EDT in the cocktail.
Peptide fails to precipitate or precipitates poorly in diethyl ether The peptide may be too short, too hydrophobic, or the volume of ether is insufficient.Increase the volume of cold diethyl ether (at least 10-fold excess).[7] Ensure the ether is pre-chilled to -20°C or colder.[3]

By carefully selecting the cleavage cocktail and optimizing the reaction time, particularly for challenging sequences like those with N-terminal Asn(Trt), researchers can achieve efficient deprotection and obtain high-purity peptides for their downstream applications.

References

Application Notes and Protocols: Fmoc-Ala-Ala-Asn(Trt)-OH in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block integral to modern cancer research, particularly in the development of targeted therapeutics. Its primary application lies in its use as a specific, enzymatically cleavable linker in Antibody-Drug Conjugates (ADCs). The Ala-Ala-Asn sequence is recognized and cleaved by the lysosomal protease legumain, an enzyme often overexpressed in the tumor microenvironment and within cancer cells.[1][2][3] This specificity allows for the controlled release of potent cytotoxic payloads directly at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of legumain-cleavable ADCs, including detailed protocols for peptide synthesis, drug conjugation, and in vitro evaluation.

Core Applications in Oncology

The primary application of this compound in cancer research is as a precursor for the synthesis of the Ala-Ala-Asn (AAN) linker used in ADCs. This linker offers several advantages:

  • High Specificity: The AAN sequence is selectively cleaved by legumain, which is upregulated in many tumor types.[1][3]

  • Enhanced Stability: ADCs incorporating the AAN linker have demonstrated excellent stability in plasma, reducing the premature release of the cytotoxic payload and potential off-target toxicity.[4][5]

  • Improved Preclinical Evaluation: The AAN linker shows greater stability in mouse plasma compared to some conventional linkers like Val-Cit, which can be susceptible to cleavage by rodent carboxylesterases, thus facilitating more reliable preclinical studies.[4]

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Ala-Ala-Asn and Val-Cit Linkers
Linker SequenceAntibody-TargetPayloadCell LineIC50 (nM)Reference
Ala-Ala-Asn-PABCFarletuzumab-FRαEribulinIGROV-1 (FRα+)<0.01[4]
Val-Cit-PABCFarletuzumab-FRαEribulinIGROV-1 (FRα+)<0.01[4]

Note: The study by Cheng et al. indicated potent antitumor activity for both linkers, but also noted higher nonspecific cytotoxicity for the Ala-Ala-Asn-PABC construct in folate receptor alpha (FRα)-negative cells.[4]

Table 2: Comparative Plasma Stability of ADCs with Different Peptide Linkers
LinkerSpeciesAssay ConditionsStabilityReference
AsnAsn-PABCHuman7-day incubation~5% payload loss[5]
AsnAsn-PABCMouse7-day incubation~15% payload loss[5]

Note: The Asn-containing linkers demonstrate high stability in both human and mouse serum.[5]

Signaling Pathways and Mechanisms of Action

The mechanism of action for an ADC utilizing an Ala-Ala-Asn linker involves several key steps, from initial binding to the cancer cell to the final release of the cytotoxic payload.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Legumain Cleavage of Ala-Ala-Asn Linker Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Mechanism of action for an ADC with a legumain-cleavable linker.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of the tripeptide linker using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Asn(Trt)-Wang resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of the First Alanine:

    • Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the second Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Start Fmoc-Asn(Trt)-Wang Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. Couple Fmoc-Ala-OH (DIC, HOBt in DMF) Deprotect1->Couple1 Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 5. Couple Fmoc-Ala-OH (DIC, HOBt in DMF) Deprotect2->Couple2 Deprotect3 6. Final Fmoc Deprotection Couple2->Deprotect3 Cleave 7. Cleave from Resin (TFA/TIS/H2O) Deprotect3->Cleave Purify 8. Purify by HPLC Cleave->Purify End Ala-Ala-Asn Peptide Purify->End

Workflow for the solid-phase synthesis of the Ala-Ala-Asn peptide.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., FRα-positive) and a negative control cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • ADC constructs with Ala-Ala-Asn linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Add the diluted ADC to the appropriate wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot the results against the ADC concentration to determine the IC50 value using suitable software.[4][6]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treat Add Serial Dilutions of ADC Start->Treat Incubate Incubate for 72-120 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze End Determine ADC Potency Analyze->End

Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a valuable chemical tool for the development of next-generation ADCs. The resulting Ala-Ala-Asn linker provides a specific and stable means of delivering cytotoxic payloads to tumor cells via legumain-mediated cleavage. The protocols and data presented herein offer a foundation for researchers to explore and optimize the use of this linker in their own cancer research and drug development programs.

References

Application Notes and Protocols for the Synthesis and Use of an Ala-Ala-Asn Based Fluorogenic Substrate for Legumain Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) is a key recognition motif for certain proteases, most notably legumain (also known as asparaginyl endopeptidase) and, in specific contexts such as antibody-drug conjugates (ADCs), Cathepsin B. The protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, serves as a critical building block in solid-phase peptide synthesis (SPPS) for the creation of enzyme substrates and inhibitors. These synthetic substrates are invaluable tools for studying enzyme kinetics, screening for inhibitors, and elucidating the role of these proteases in various physiological and pathological processes, including cancer and inflammation.

This document provides detailed application notes and protocols for the synthesis of a fluorogenic legumain substrate, Cbz-Ala-Ala-Asn-AMC, utilizing the this compound building block, and its subsequent use in enzymatic assays.

Data Presentation

The kinetic parameters of legumain with the Ala-Ala-Asn containing substrate are summarized in the table below. A lower Michaelis constant (Kₘ) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic efficiency (kcat/Kₘ) signifies a more efficient enzymatic reaction.

SubstrateEnzymeSourceKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Z-Ala-Ala-Asn-AMCLegumainHuman25.7 - 90Not Specified36,100[1]
Z-Ala-Ala-Asn-AMCLegumainS. mansoni90Not SpecifiedNot Specified[2]
Z-AAN-ACCLegumainNot SpecifiedNot SpecifiedNot Specified36,100[3]
Z-AAD-ACCLegumainNot SpecifiedNot SpecifiedNot Specified1,600[3]
Bz-Asn-pNALegumainNot Specified2400Not Specified730[1]

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented is for comparative purposes. "Not Specified" indicates that the value was not available in the cited sources.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Cbz-Ala-Ala-Asn-AMC

This protocol outlines the manual solid-phase synthesis of the fluorogenic legumain substrate, Cbz-Ala-Ala-Asn-AMC, using Fmoc chemistry. The synthesis begins with the coupling of Fmoc-Asn(Trt)-OH to a Rink Amide resin, followed by the sequential addition of Fmoc-Ala-OH. The N-terminus is then capped with a Cbz group, and finally, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is coupled to the C-terminal amide.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-Ala-OH

  • Fmoc-Asn(Trt)-OH

  • Carbobenzoxy chloride (Cbz-Cl)

  • 7-amino-4-methylcoumarin (AMC)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Preparation:

    • Place the Rink Amide resin in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):

    • In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading), HOBt or Oxyma Pure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple Fmoc-Ala-OH using the same procedure as in Step 3.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple another Fmoc-Ala-OH using the same procedure as in Step 3.

  • N-terminal Cbz Capping:

    • Repeat the Fmoc deprotection step (Step 2).

    • In a separate vial, dissolve Cbz-Cl (3 eq.) and DIPEA (3 eq.) in DMF.

    • Add the Cbz-Cl solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • On-Resin Coupling of 7-amino-4-methylcoumarin (AMC):

    • Swell the Cbz-Ala-Ala-Asn(Trt)-resin in DMF.

    • In a separate vial, dissolve AMC (5 eq.), PyBOP (5 eq.), and HOBt (5 eq.) in DMF.

    • Add DIPEA (10 eq.) to the AMC solution and pre-activate for 10 minutes.

    • Add the activated AMC solution to the resin.

    • Agitate the mixture for 24 hours at room temperature.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Monitor the elution at 220 nm (peptide backbone) and 350 nm (AMC).

    • Collect fractions containing the pure product.

    • Confirm the identity and purity of the Cbz-Ala-Ala-Asn-AMC substrate by mass spectrometry and analytical HPLC.

Protocol 2: Legumain Activity Assay

This protocol describes a fluorometric assay to measure the activity of legumain using the synthesized Cbz-Ala-Ala-Asn-AMC substrate.

Materials:

  • Purified, active recombinant human legumain

  • Cbz-Ala-Ala-Asn-AMC substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

  • Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Enzyme Activation:

    • If starting with prolegumain, dilute it to a concentration of 100 µg/mL in Activation Buffer.

    • Incubate at 37°C for 2 hours to allow for auto-activation.

  • Assay Setup:

    • Prepare a series of substrate dilutions in Assay Buffer with concentrations ranging from 0.1 to 5 times the expected Kₘ.

    • Dilute the activated legumain to a final concentration of 1-5 nM in Assay Buffer.

    • In the 96-well plate, add 50 µL of each substrate dilution to the wells.

    • Include control wells with substrate and Assay Buffer but no enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted activated legumain to each well.

    • Immediately place the plate in the fluorometric plate reader pre-set to 37°C.

    • Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 60 seconds for 30 minutes).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

    • Calculate the kcat value by dividing Vₘₐₓ by the enzyme concentration.

    • Determine the catalytic efficiency by calculating the kcat/Kₘ ratio.

Visualizations

Experimental Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_assay Enzymatic Assay Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Asn(Trt)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Cbz_Cap Cbz Capping Deprotection4->Cbz_Cap AMC_Coupling Couple AMC Cbz_Cap->AMC_Coupling Cleavage Cleavage & Deprotection AMC_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Substrate Cbz-Ala-Ala-Asn-AMC Purification->Substrate Synthesized Substrate Incubation Incubation at 37°C Substrate->Incubation Enzyme Active Legumain Enzyme->Incubation Measurement Fluorescence Measurement (Ex: 380 nm, Em: 460 nm) Incubation->Measurement Data_Analysis Data Analysis (Km, kcat, kcat/Km) Measurement->Data_Analysis

Caption: Workflow for the synthesis and enzymatic assay of Cbz-Ala-Ala-Asn-AMC.

Legumain Signaling Pathway in Cancer

G cluster_ecm Extracellular Matrix cluster_cell Tumor Cell Pro_MMP2 Pro-MMP-2 MMP2 Active MMP-2 Pro_MMP2->MMP2 cleavage ECM_Degradation ECM Degradation MMP2->ECM_Degradation leads to Invasion Tumor Invasion & Metastasis ECM_Degradation->Invasion TGF_beta TGF-β1 Signaling TGF_beta->Invasion Legumain Legumain Legumain->Pro_MMP2 activates Legumain->TGF_beta activates

Caption: Simplified signaling pathway of legumain in cancer progression.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Ala-Ala-Asn(Trt)-OH Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Fmoc-Ala-Ala-Asn(Trt)-OH coupling reaction during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete Coupling of this compound

An incomplete coupling reaction can lead to the formation of deletion sequences, significantly impacting the purity and yield of the final peptide. Below is a systematic guide to troubleshoot and resolve this common issue.

Symptoms:

  • Positive Kaiser test (intense blue color) after the coupling step, indicating the presence of free primary amines.[1]

  • Presence of deletion sequences (e.g., peptide lacking the Ala-Ala-Asn sequence) in the final product, as detected by HPLC and mass spectrometry.

Possible Causes and Solutions:

Cause Solutions Rationale
Suboptimal Reagent Concentration or Quality 1. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).[2] 2. Verify Reagent Quality: Ensure the this compound, coupling reagents, and solvents are of high purity and anhydrous. Moisture can deactivate coupling reagents and hydrolyze the activated amino acid.[3]Higher concentrations increase the probability of successful molecular interactions.[2] Impurities and water can interfere with the reaction, leading to lower efficiency.
Inefficient Activation or Coupling Protocol 1. Optimize Coupling Reagent: Switch to a more potent activating agent like HATU, HCTU, or PyBOP, especially for challenging sequences.[1][4] 2. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4] 3. Perform Double Coupling: After the initial coupling, repeat the step with a fresh solution of the activated amino acid.[1][2] 4. Pre-activate the Amino Acid: Mix the Fmoc-amino acid with the coupling reagent and a non-nucleophilic base (e.g., DIEA or 2,4,6-collidine) for a few minutes before adding it to the resin.[1][4]Potent activators can overcome steric hindrance. Longer reaction times and double coupling can drive the reaction to completion. Pre-activation ensures the amino acid is ready to react upon addition to the resin.
Peptide Aggregation on Solid Support 1. Change Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) to disrupt secondary structures.[4] 2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling and deprotection steps.[4] 3. Use Structure-Disrupting Amino Acid Derivatives: Introduce pseudoproline dipeptides or Dmb-protected amino acids in the sequence prior to the difficult coupling.[4]Aggregation can block reactive sites on the resin. NMP is better at solvating and disrupting secondary structures. Chaotropic salts interfere with hydrogen bonding, reducing aggregation. Structure-disrupting derivatives break helical or sheet-like structures.
Steric Hindrance 1. Use a Less Hindered Resin: For sterically challenging sequences, a resin with a lower loading capacity or a more flexible linker may be beneficial. 2. Elevate Temperature: Carefully increase the reaction temperature (e.g., to 35-50°C), especially when using microwave-assisted synthesis, but monitor for potential side reactions like racemization.[4][5]A lower loading can reduce peptide chain aggregation and steric hindrance. Increased temperature can provide the necessary energy to overcome activation barriers.

Frequently Asked Questions (FAQs)

Q1: Why is the Trityl (Trt) protecting group used for the asparagine side chain?

A1: The Trityl (Trt) group is crucial for several reasons:

  • Prevents Dehydration: It protects the side-chain amide from dehydration to a nitrile (β-cyanoalanine) during the activation step, a common side reaction with carbodiimide (B86325) reagents like DCC and DIC.[6][7][8]

  • Improves Solubility: Fmoc-Asn(Trt)-OH has significantly better solubility in standard SPPS solvents like DMF and NMP compared to the unprotected Fmoc-Asn-OH, which facilitates a more efficient coupling reaction.[6][9]

  • Minimizes Aspartimide Formation: Although less common for asparagine than aspartic acid, the bulky Trt group can help minimize the risk of base-catalyzed cyclization to form an aspartimide intermediate during Fmoc deprotection with piperidine.

Q2: What are the best coupling reagents for the this compound coupling?

A2: The choice of coupling reagent can significantly impact the reaction's success.

  • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HBTU, HATU, HCTU, and PyBOP are highly efficient and generally recommended.[1][8] HATU is often preferred for sterically hindered couplings.[1] These reagents, when combined with an additive like HOBt or Oxyma, can also help suppress racemization.[10]

  • Carbodiimides: While DIC can be used, it is more prone to causing dehydration of the asparagine side chain if a protecting group is not used.[8] When using DIC, it is almost always paired with an additive like HOBt or OxymaPure to form an active ester in situ, which minimizes side reactions and racemization.[11]

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method is the qualitative Kaiser test (or ninhydrin (B49086) test).[1]

  • Procedure: A small sample of resin beads is taken after the coupling and washing steps. The beads are treated with ninhydrin solutions and heated.

  • Results:

    • Positive (Incomplete Coupling): An intense blue color on the beads and in the solution indicates the presence of unreacted primary amines.[1]

    • Negative (Complete Coupling): The beads remain yellow or colorless, indicating that no free primary amines are present.

  • Alternative: For quantitative analysis, a small amount of the peptide-resin can be cleaved, and the resulting peptide mixture can be analyzed by RP-HPLC to check for the presence of deletion sequences.[1]

Q4: Can racemization occur during the coupling of Fmoc-Asn(Trt)-OH?

A4: While asparagine is not as prone to racemization as residues like cysteine or histidine, it can still occur, especially under harsh conditions. To minimize racemization:

  • Use coupling reagents known to suppress racemization, such as those that form active esters with HOBt or Oxyma.[10][12]

  • Avoid excessive pre-activation times.

  • Use a less hindered base like 2,4,6-collidine instead of DIPEA, as strong tertiary bases can sometimes promote epimerization.[13]

Q5: What should I do if I see a side product with a mass loss of 18 Da?

A5: A mass loss of 18 Da (the mass of water) from the asparagine residue strongly suggests dehydration of the side-chain amide to form a β-cyanoalanine residue. While the Trt group is designed to prevent this, incomplete protection or harsh activation conditions could potentially lead to this side reaction.[7] If this is observed, review the quality of your Fmoc-Asn(Trt)-OH and consider using milder activation conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is for manual solid-phase peptide synthesis on a 0.1 mmol scale.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine free) in DMF for 30 minutes and then drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and a coupling reagent such as HBTU (2.9 equivalents, 0.29 mmol) in DMF. Add a non-nucleophilic base like DIEA (6 equivalents, 0.6 mmol). Allow the mixture to pre-activate for 1-2 minutes.[1][14]

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the reaction mixture at room temperature for 1-2 hours.[1][14]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[1][14]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider a second coupling (double coupling) by repeating steps 2-4.[1]

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin while removing the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For peptides containing Trt-protected residues, a common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[14] The scavengers (phenol, thioanisole, EDT) are crucial to trap the reactive trityl cations released during cleavage, preventing re-attachment to other residues like tryptophan.[15]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Stir the suspension at room temperature for 2-4 hours. If the Asn(Trt) residue is at the N-terminus, the deprotection can be slower, so extending the cleavage time to 4 hours is recommended.[6][14]

  • Peptide Precipitation and Isolation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add this solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide. Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.[14]

  • Analysis: Analyze the crude peptide using RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Assess Reagents start->check_reagents check_protocol Step 2: Optimize Protocol check_reagents->check_protocol Reagents OK solution1 Use high-purity, anhydrous reagents. Increase concentration. check_reagents->solution1 Quality/Conc. Issue check_aggregation Step 3: Check for Aggregation check_protocol->check_aggregation Protocol OK solution2 Extend coupling time. Perform double coupling. Use potent activator (e.g., HATU). check_protocol->solution2 Protocol Inefficient solution3 Switch solvent (DMF -> NMP). Use chaotropic salts or structure-breaking dipeptides. check_aggregation->solution3 Aggregation Suspected end_success Coupling Successful check_aggregation->end_success No Aggregation solution1->check_protocol solution2->check_aggregation solution3->end_success

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

Key Side Reactions of Asparagine in SPPS

Asn_Side_Reactions cluster_prevention Prevention with Fmoc-Asn(Trt)-OH Asn_Resin Peptide-Asn-Resin Aspartimide Aspartimide Formation Asn_Resin->Aspartimide Piperidine (Base) during Fmoc deprotection Activated_Asn Activated Fmoc-Asn-OH (unprotected side chain) Dehydration Dehydration (β-cyanoalanine) Activated_Asn->Dehydration Carbodiimide (e.g., DIC) Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine Attack Prevention Trt group on side chain prevents both pathways

Caption: Common side reactions involving asparagine during peptide synthesis.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Asn(Trt) Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the incomplete deprotection of the asparagine (Asn) side chain protected with a trityl (Trt) group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete deprotection of the Asn(Trt) side chain?

A1: The primary cause of incomplete deprotection of the Asn(Trt) side chain is its location at the N-terminus of the peptide.[1] The protonated N-terminal amino group in the acidic cleavage cocktail creates an electrostatic hindrance, which slows down the acid-catalyzed removal of the Trt group.[1] This issue is significantly less common for Asn(Trt) residues located internally within the peptide sequence.[1]

Q2: Is this deprotection issue common for other Trt-protected amino acids at the N-terminus?

A2: While other amino acids like glutamine (Gln), cysteine (Cys), and histidine (His) are also commonly protected with a Trt group, the problem of incomplete deprotection is particularly pronounced for N-terminal asparagine.[1] N-terminal Gln(Trt), for instance, does not typically exhibit the same level of difficulty in deprotection.[1]

Q3: What are the consequences of incomplete Asn(Trt) deprotection?

A3: Incomplete deprotection results in a heterogeneous mixture of the desired peptide and the Trt-protected peptide. This complicates the purification process, reduces the overall yield of the target peptide, and can lead to ambiguous results in analytical techniques like HPLC and mass spectrometry.

Q4: How can I detect incomplete Asn(Trt) deprotection?

A4: Incomplete deprotection is typically identified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: In a reverse-phase HPLC chromatogram, the Trt-protected peptide is more hydrophobic and will, therefore, have a longer retention time than the fully deprotected peptide. Incomplete deprotection will appear as a distinct, later-eluting peak.

  • Mass Spectrometry (MS) Analysis: MS analysis will reveal a mass difference between the desired peptide and the byproduct corresponding to the mass of the trityl group, which is approximately 242.32 Da.

Q5: What is the role of scavengers in the cleavage cocktail for Asn(Trt) deprotection?

A5: Scavengers are crucial components of the cleavage cocktail. Their primary function is to "trap" the highly reactive and stable trityl cations that are released during deprotection. This prevents the trityl cations from reattaching to the peptide or causing side reactions, such as the alkylation of sensitive residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are particularly effective scavengers for the trityl cation.

Troubleshooting Guide

If you have identified incomplete deprotection of an N-terminal Asn(Trt) residue, follow these troubleshooting steps:

Step 1: Extend the Cleavage Time

Standard cleavage times of 2-3 hours may be insufficient for complete deprotection of N-terminal Asn(Trt). Extending the reaction time to 4-6 hours can often resolve the issue. It is recommended to monitor the deprotection progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours) and analyzing them by HPLC.

Step 2: Repeat the Cleavage with a Fresh Cocktail

If extending the cleavage time does not lead to complete deprotection, the peptide should be precipitated from the cleavage mixture and subjected to a second cleavage treatment with a fresh cocktail.

Step 3: Optimize the Cleavage Cocktail Composition

The composition of the cleavage cocktail can be optimized to enhance deprotection efficiency. Ensure that your cocktail contains an effective scavenger for the trityl cation, such as triisopropylsilane (TIS). For peptides with other sensitive residues, a more complex cocktail like Reagent K may be necessary.

Common Cleavage Cocktails:

  • TFA/TIS/H₂O (95:2.5:2.5, v/v/v): A standard and effective non-odorous cocktail. TIS is an excellent scavenger for the trityl cation.

  • Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5, v/v/v/v/v): A robust and "universal" cocktail suitable for complex peptides containing multiple sensitive residues.

Step 4: Consider Alternative Protecting Groups in Future Syntheses

For future syntheses of peptides with N-terminal asparagine, consider using a more acid-labile protecting group to avoid this issue. Recommended alternatives include:

  • Asn(Mtt): Methyltrityl is more acid-labile than Trt.

  • Asn(Xan): Xanthenyl is another suitable alternative.

Data Presentation

The following table provides an illustrative comparison of deprotection efficiencies for an N-terminal Asn(Trt) residue under different cleavage conditions. Please note that these values are representative and the actual efficiencies can be sequence-dependent.

Cleavage Cocktail (v/v/v)Cleavage Time (hours)Estimated Deprotection Efficiency (%)Notes
TFA/H₂O (95:5)260-70%Standard conditions, often incomplete for N-terminal Asn(Trt).
TFA/TIS/H₂O (95:2.5:2.5)280-90%Improved efficiency due to the presence of an effective scavenger.
TFA/TIS/H₂O (95:2.5:2.5)4>95%Extended cleavage time significantly improves deprotection.
TFA/TIS/H₂O (95:2.5:2.5)6>98%Further extension can lead to near-complete deprotection.
Reagent K2>95%Robust cocktail suitable for complex peptides.

Experimental Protocols

Protocol 1: Extended Cleavage of N-terminal Asn(Trt)
  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture for 4-6 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: Analytical HPLC for Detection of Incomplete Deprotection
  • Instrumentation: A reverse-phase HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Gradient: A typical gradient is a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm.

  • Analysis: The Trt-protected peptide will have a longer retention time than the fully deprotected peptide. The presence of a significant peak eluting after the main product peak indicates incomplete deprotection.

Visualizations

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 start Incomplete Asn(Trt) Deprotection Detected (HPLC/MS Analysis) extend_time Extend Cleavage Time (4-6 hours) start->extend_time Initial Step alternative_pg Future Synthesis: Use Alternative Protecting Group (Asn(Mtt) or Asn(Xan)) start->alternative_pg Preventative Measure repeat_cleavage Repeat Cleavage with Fresh Cocktail extend_time->repeat_cleavage Unsuccessful end Complete Deprotection Achieved extend_time->end Successful optimize_cocktail Optimize Cleavage Cocktail (e.g., add TIS, use Reagent K) repeat_cleavage->optimize_cocktail Unsuccessful repeat_cleavage->end Successful optimize_cocktail->end Successful

Caption: Troubleshooting workflow for incomplete Asn(Trt) deprotection.

G cluster_0 Deprotection Mechanism Asn_Trt Asn(Trt) Side Chain (on peptide) Protonation Protonation of Amide Oxygen by TFA Asn_Trt->Protonation + H+ (from TFA) Cleavage Cleavage of C-N Bond Protonation->Cleavage Deprotected_Asn Deprotected Asn Side Chain Cleavage->Deprotected_Asn Trt_cation Trityl Cation (Trt+) (Reactive) Cleavage->Trt_cation Scavenging Scavenging by TIS Trt_cation->Scavenging + TIS Neutral_Product Neutral Triphenylmethane Scavenging->Neutral_Product

Caption: Mechanism of Asn(Trt) side chain deprotection and scavenging.

References

Technical Support Center: Fmoc-Ala-Ala-Asn(Trt)-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the Fmoc-Ala-Ala-Asn(Trt)-OH sequence.

Frequently Asked Questions (FAQs)

Q1: What causes aggregation in peptides containing this compound during solid-phase peptide synthesis (SPPS)?

A1: Aggregation during SPPS of peptides containing the this compound sequence is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains. This leads to the formation of stable secondary structures, such as β-sheets, which can render the N-terminus of the peptide inaccessible for subsequent coupling and deprotection steps.[1][2] While the Ala-Ala sequence can contribute to hydrophobicity and β-sheet propensity, the asparagine residue itself, even with the bulky trityl (Trt) protecting group, can participate in hydrogen bonding. The Trt group on the asparagine side chain is primarily intended to prevent side-chain dehydration to a nitrile during activation, a common issue with unprotected asparagine.[3][4][5][6][7] However, it does not entirely eliminate the potential for backbone-driven aggregation.

Q2: How can I detect aggregation during the synthesis of my this compound containing peptide?

A2: Several indicators can suggest on-resin aggregation:

  • Physical Appearance: The resin beads may appear clumped together or show reduced swelling.[8]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete.[2]

  • Monitoring: In automated synthesizers, you might observe a flattened and broadened Fmoc deprotection peak.[9] For manual synthesis, colorimetric tests like the Kaiser test (ninhydrin test) may give false negative results (no color change) because the aggregated peptide chains block access to the free amines.[10]

  • Poor Analytical Results: Upon cleavage and purification, the presence of deletion sequences and a low yield of the target peptide are strong indicators of aggregation during synthesis.

Q3: What are the primary strategies to overcome aggregation in this context?

A3: The main approaches focus on disrupting the intermolecular hydrogen bonds that cause aggregation. These strategies can be broadly categorized as:

  • Modification of Synthesis Conditions: This includes changing the solvent system, increasing the temperature, or using chaotropic salts.[8][9][11]

  • Incorporation of Structure-Disrupting Elements: The use of pseudoproline dipeptides or other backbone-modifying agents can introduce "kinks" in the peptide chain, preventing the formation of ordered secondary structures.[1][12][13]

Troubleshooting Guide

Issue 1: Incomplete Coupling or Deprotection

If you observe signs of aggregation, such as poor swelling of the resin or a positive Kaiser test after coupling, consider the following troubleshooting steps.

These are often the simplest and quickest interventions to implement.

StrategyDescriptionKey Considerations
Solvent Change Switch from the standard N,N-dimethylformamide (DMF) to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).[8][14]NMP is generally better at solvating aggregating peptides. A "Magic Mixture" can also be employed for particularly difficult sequences.[9][15]
Chaotropic Salt Wash Before coupling, wash the resin with a solution of a chaotropic salt, such as LiCl or NaClO₄, in DMF to disrupt secondary structures.[8][11][16]It is crucial to thoroughly wash the resin with DMF after the salt wash to remove all residual salt, which can interfere with coupling reagents.[11][16]
Elevated Temperature Performing the coupling and deprotection steps at a higher temperature (e.g., using a microwave synthesizer) can provide the energy to break up aggregates.[10]Be cautious with heat-sensitive residues, although for the Ala-Ala-Asn(Trt) sequence, this is less of a concern.

For persistent aggregation, the introduction of backbone-modifying elements is a highly effective strategy.

StrategyDescriptionKey Considerations
Pseudoproline Dipeptides Replace a Ser or Thr residue and the preceding amino acid with a corresponding pseudoproline dipeptide. This introduces a temporary "kink" in the peptide backbone.[1][12][13]The native sequence is restored upon final cleavage with trifluoroacetic acid (TFA).[1][13]
Dmb-Dipeptides For sequences containing a Gly residue, a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) can be used to disrupt hydrogen bonding.[17][18]The Dmb group is removed during the final TFA cleavage.[18]
Issue 2: Poor Solubility of this compound

While Fmoc-Asn(Trt)-OH itself has good solubility in common SPPS solvents, the growing peptide chain can become insoluble.[5][7]

StrategyDescriptionKey Considerations
Solvent Selection Utilize solvents with superior solvating properties such as NMP or DMSO in place of or in combination with DMF.[8]Ensure the chosen solvent is compatible with your resin and other synthesis reagents.
Low-Loading Resin Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular interactions.[11]This may require adjusting the scale of your synthesis to obtain the desired amount of peptide.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash

This protocol is used to disrupt on-resin aggregation prior to a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a 0.8 M solution of NaClO₄ or LiCl in DMF for 1-2 minutes each time.[11][16]

  • DMF Wash: It is critical to thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.[10]

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: "Magic Mixture" for Coupling

This protocol describes the use of a specialized solvent mixture for difficult couplings.[9][15]

  • Prepare "Magic Mixture": Combine DCM, DMF, and NMP in a 1:1:1 ratio. Add 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.

  • Coupling: Use the "Magic Mixture" as the solvent for the amino acid activation and coupling steps.

  • Temperature: The coupling can be performed at an elevated temperature of 55 °C.[9]

  • Washing: After coupling, wash the resin thoroughly with DMF.

Protocol 3: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 20-30 minutes.

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.[17] Add DIPEA (10 equivalents) and mix.[17]

  • Coupling: Immediately add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.[17]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, extend the coupling time or repeat the coupling with fresh reagents.[17]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and then DMF again.

Visualization of Workflows and Concepts

Aggregation_Pathway start Growing Peptide Chains on Solid Support h_bond Intermolecular Hydrogen Bonding start->h_bond beta_sheet β-Sheet Formation h_bond->beta_sheet aggregation On-Resin Aggregation beta_sheet->aggregation incomplete_coupling Incomplete Coupling/ Deprotection aggregation->incomplete_coupling end Low Yield & Deletion Sequences incomplete_coupling->end

The pathway from growing peptide chains to aggregation and its consequences.

Troubleshooting_Workflow start Aggregation Detected q1 Modify Synthesis Conditions? start->q1 cond_mods Solvent Change Chaotropic Salts Elevated Temperature q1->cond_mods Yes structure_mods Incorporate Structure- Disrupting Elements (e.g., Pseudoprolines) q1->structure_mods No q2 Aggregation Resolved? cond_mods->q2 q2->structure_mods No end_success Continue Synthesis q2->end_success Yes structure_mods->end_success end_fail Re-evaluate Strategy

A decision-making workflow for troubleshooting peptide aggregation.

Asparagine_Protecting_Groups Trt Trityl (Trt) - Most widely used - Prevents dehydration - Improves solubility - Slower cleavage at N-terminus Mmt 4-Methoxytrityl (Mmt) - More acid-labile than Trt - Faster cleavage - Good solubility - Risk of premature deprotection Xan Xanthenyl (Xan) - Alternative to Trt - Can yield purer peptides - May be less effective at preventing aspartimide formation

Comparison of common asparagine side-chain protecting groups.

References

Technical Support Center: Optimizing Cleavage of Peptides with Asn(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing trityl-protected asparagine (Asn(Trt)).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides with an Asn(Trt) residue?

A1: The main challenge is the sluggish or incomplete removal of the trityl (Trt) protecting group from the asparagine side chain, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[1][2] This can lead to a lower yield of the desired peptide and contamination of the crude product with the protected species.

Q2: Why is the deprotection of N-terminal Asn(Trt) particularly difficult?

A2: The proximity of the N-terminal amino group can sterically hinder the access of the cleavage reagents to the trityl group on the Asn side chain, slowing down the deprotection rate.[1]

Q3: What are scavengers and why are they essential during the cleavage of Trt-protected peptides?

A3: During acid-mediated cleavage, the trityl group is released as a stable and reactive trityl cation.[1] If not neutralized, this cation can reattach to the peptide or cause side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations.[1]

Q4: Can the Trt group be selectively removed from Asn while the peptide is still on the resin?

A4: Yes, the high acid lability of the Trt group allows for its selective removal while the peptide remains attached to the solid support.[1] This is typically achieved by treating the resin with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, 1-5% TFA.[1][2] This method is useful for on-resin modifications of the deprotected asparagine side chain.

Troubleshooting Guides

Issue 1: Incomplete cleavage of the Asn(Trt) group observed by HPLC and Mass Spectrometry.

This is the most common issue, characterized by a significant peak corresponding to the Trt-protected peptide in the analytical data.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Solution Pathways start Incomplete Cleavage of Asn(Trt) check_conditions Standard cleavage time (2-3h) and cocktail used? start->check_conditions extend_time Extend cleavage time to 4-6 hours check_conditions->extend_time Yes check_conditions->extend_time No, conditions were shorter change_protecting_group For future syntheses, use Asn(Dmcp) or Asn(Xant) check_conditions->change_protecting_group Persistent Issue repeat_cleavage Precipitate peptide, wash, and repeat cleavage with fresh reagents extend_time->repeat_cleavage Still Incomplete

Caption: Troubleshooting workflow for incomplete Asn(Trt) cleavage.

Recommended Solutions:

  • Extend Cleavage Time: For sluggish deprotection of N-terminal Asn(Trt), increasing the cleavage time to 4 hours or more is often effective.[1]

  • Repeat the Cleavage: If deprotection is still incomplete after 6 hours, it is advisable to precipitate the peptide with cold diethyl ether, wash it, and subject it to a second cleavage treatment with fresh reagents.[1]

  • Optimize Scavengers: Ensure the cleavage cocktail contains an effective scavenger for the trityl cation. Triisopropylsilane (TIS) is highly recommended.[1][3]

  • Alternative Protecting Groups: For future syntheses, consider using a more labile protecting group for asparagine, such as Asn(Dmcp), to avoid this issue.[1]

Issue 2: Side reactions observed in the crude peptide, such as alkylation of sensitive residues.

Logical Relationship Diagram:

cluster_0 Problem cluster_1 Mechanism cluster_2 Solution trityl_cation Trityl Cation (Trt+) Generation alkylation Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr) trityl_cation->alkylation trapping Trapping of Trityl Cation trityl_cation->trapping scavengers Inclusion of Scavengers (e.g., TIS, EDT, Phenol, Water) scavengers->trapping

Caption: Mitigation of side reactions via scavenger-mediated trapping of the trityl cation.

Recommended Solutions:

  • Use an Optimized Cleavage Cocktail: Employ a cleavage cocktail containing a combination of scavengers to protect sensitive amino acids.

  • Protect Sensitive Residues: For peptides containing tryptophan, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent modification of the indole (B1671886) side chain.

Experimental Protocols & Data

Recommended Cleavage Cocktails for Asn(Trt)-Containing Peptides

The choice of the optimal cleavage cocktail depends on the overall amino acid composition of the peptide.

Cocktail NameComposition (v/v)Key Features and Recommendations
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose cocktail suitable for many peptides. The TIS is very effective at scavenging the trityl cation.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTRecommended for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[5]
"Odorless" Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA good alternative to cocktails containing thiols, especially useful for Trt-containing peptides.[6]
General Protocol for Cleavage of Asn(Trt)-Containing Peptides

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (freshly prepared)

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Reaction vessel (e.g., fritted syringe)

  • Shaker or rocker

Experimental Workflow Diagram:

prep Resin Preparation: Wash with DCM (3x) and dry. cleavage Cleavage Reaction: Add fresh cleavage cocktail. Shake for 2-4 hours (extend if necessary). prep->cleavage filtration Peptide Filtration: Separate resin from the peptide-TFA solution. cleavage->filtration precipitation Peptide Precipitation: Add TFA filtrate dropwise to 10-fold excess of cold ether. filtration->precipitation isolation Peptide Isolation & Washing: Centrifuge to pellet the peptide. Wash pellet with cold ether (3x). precipitation->isolation drying Drying: Dry the peptide pellet under vacuum. isolation->drying

Caption: General experimental workflow for peptide cleavage and isolation.

Methodology:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin thoroughly with DCM (3 x 10 mL/g of resin) to remove residual DMF and swell the resin beads.[4][7] Dry the resin under vacuum.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[7] Seal the vessel and shake or rock the mixture at room temperature for the recommended time (typically 2-4 hours, but may be extended for Asn(Trt)).[8]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.[4] Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates to maximize recovery.[5]

  • Peptide Precipitation: In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[4] Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.[4]

  • Peptide Isolation and Washing: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.[7] Wash the peptide pellet at least three times with cold ether to remove residual scavengers and cleaved protecting groups. This involves resuspending the pellet in fresh cold ether, centrifuging, and decanting.[7]

  • Drying and Analysis: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis by HPLC and mass spectrometry.[9]

References

Purification challenges of Fmoc-Ala-Ala-Asn(Trt)-OH synthesized peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-Ala-Ala-Asn(Trt)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its physicochemical properties. The presence of the bulky and hydrophobic trityl (Trt) protecting group on the asparagine side chain significantly increases the peptide's non-polar character.[1][2] This can lead to:

  • Poor Solubility: The crude peptide often exhibits limited solubility in standard aqueous mobile phases used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]

  • Aggregation: Peptides containing asparagine have a tendency to aggregate through intermolecular hydrogen bonding.[4][5][6] The hydrophobicity of the Trt group can further promote this self-association.[2]

  • On-column Issues: Poor solubility can cause the peptide to precipitate on the HPLC column, leading to peak broadening, tailing, and inconsistent retention times.[3]

  • Incomplete Deprotection: The trityl group can be challenging to completely remove, especially when the Asn(Trt) residue is at the N-terminus of a peptide, which can lead to impurities that are difficult to separate from the desired product.[7][8]

Q2: I'm observing a very broad peak or multiple unresolved peaks during RP-HPLC purification. What could be the cause?

Broad or multiple peaks for this compound are often indicative of a few common issues:

  • Aggregation: The peptide may be aggregating in the sample solution or on the HPLC column. This can result in various aggregated species eluting at different times, causing peak broadening.

  • Poor Solubility: If the peptide is not fully dissolved in the injection solvent, it can lead to a gradual dissolution on the column, resulting in a broad peak.[1]

  • Incomplete Deprotection: The presence of incompletely deprotected species (e.g., still containing the Trt group after it should have been removed) can lead to closely eluting impurities.

  • Aspartimide Formation: A common side reaction in Fmoc-based peptide synthesis is the formation of aspartimide, particularly with Asp-X sequences.[9][10][11] While this peptide contains Asn, similar side reactions can occur, leading to impurities.

Q3: My peptide has poor solubility in the initial mobile phase. How can I improve this?

Improving the solubility of the crude this compound peptide is crucial for successful purification. Here are some strategies:

  • Initial Dissolution in Strong Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) before diluting it with the initial mobile phase.[1]

  • Use of Chaotropic Agents: In some cases, the addition of chaotropic agents can help disrupt aggregation and improve solubility.

  • Sonication: Gently sonicating the sample can aid in dissolution.

  • Sample Filtration: Always filter your sample through a 0.45 µm syringe filter before injection to prevent column clogging with insoluble material.[1]

Troubleshooting Guide

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Peptide Precipitation Ensure complete dissolution of the crude peptide before injection. Consider using a stronger initial organic solvent for dissolution.
Aggregation Modify the mobile phase to include organic modifiers or additives that disrupt hydrogen bonding. Optimize the purification temperature.
Incomplete Elution Use a shallower gradient during HPLC to ensure all peptide elutes from the column. A C4 or C8 column may provide better recovery for very hydrophobic peptides.[1]
On-Column Degradation The trityl group is acid-labile and can be partially cleaved by trifluoroacetic acid (TFA) in the mobile phase.[1] If the fully protected peptide is the target, consider using a milder acid or a different purification strategy.
Problem 2: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Steps
Poor Solubility Re-dissolve the sample in a stronger organic solvent and ensure it is fully solubilized before injection.[1]
Column Overload Reduce the amount of peptide injected onto the column.[3]
Secondary Interactions The peptide may be interacting with the silica (B1680970) backbone of the C18 column. Using a column with end-capping or a different stationary phase (e.g., C4, C8) may help.
Slow Mass Transfer The bulky Trt group can hinder the peptide's movement between the mobile and stationary phases.[3] Try increasing the column temperature or using a slower flow rate.

Experimental Protocols

Protocol 1: RP-HPLC Purification with Trt-Group Retention

This protocol is designed for the purification of the intact this compound peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMF or NMP.

    • Once fully dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A) to ensure miscibility.

    • Filter the sample through a 0.45 µm syringe filter.[1]

  • HPLC System and Column:

    • System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • Column: A C18 reversed-phase column is generally suitable. For highly hydrophobic peptides, a C4 or C8 column may provide better resolution. A wide-pore (300 Å) column is recommended for peptides.[1]

    • Detection: Monitor at 220 nm for the peptide backbone.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN).

  • Gradient Conditions:

    • Start with a shallow gradient to ensure good separation of hydrophobic impurities. An example gradient is:

      • 0-5 min: 20% B

      • 5-45 min: 20-60% B

      • 45-50 min: 60-100% B

      • 50-55 min: 100% B

      • 55-60 min: 100-20% B

    • Optimize the gradient based on the elution profile of your peptide.

Protocol 2: On-Column Trt-Group Cleavage and Purification

This protocol utilizes the acidic mobile phase to cleave the Trt group during the purification run.

  • Sample Preparation:

    • Dissolve and filter the crude peptide as described in Protocol 1.

  • HPLC System and Column:

    • Same as in Protocol 1. A C18 column is a good starting point.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

    • Note on TFA Concentration: A standard 0.1% TFA concentration is often sufficient to cleave the Trt group during the chromatography run.[1]

  • Gradient Conditions:

    • A standard gradient can be used. The deprotected peptide will elute earlier than its Trt-protected counterpart.

    • Collect fractions and analyze by mass spectrometry to confirm the cleavage of the Trt group.

Visualizations

Purification_Troubleshooting start Start: Crude this compound dissolution Dissolve in Initial Mobile Phase start->dissolution solubility_check Is the peptide fully dissolved? dissolution->solubility_check strong_solvent Use minimal strong organic solvent (DMF, NMP) solubility_check->strong_solvent No hplc Inject onto RP-HPLC solubility_check->hplc Yes strong_solvent->dissolution peak_shape_check Acceptable Peak Shape? hplc->peak_shape_check collect Collect Fractions peak_shape_check->collect Yes bad_peak Issue: Broad/Tailing Peak peak_shape_check->bad_peak No troubleshoot Troubleshoot: - Reduce sample load - Optimize gradient - Change column (C4/C8) - Increase temperature bad_peak->troubleshoot troubleshoot->hplc

Caption: Troubleshooting workflow for peptide purification.

Aggregation_Mitigation aggregation Peptide Aggregation Detected (Low yield, poor peak shape) solubilization Improve Solubilization aggregation->solubilization hplc_optimization Optimize HPLC Conditions aggregation->hplc_optimization s1 Use strong organic solvents (DMF, NMP, DMSO) solubilization->s1 s2 Add chaotropic agents solubilization->s2 s3 Sonication solubilization->s3 h1 Use shallower gradient hplc_optimization->h1 h2 Increase column temperature hplc_optimization->h2 h3 Switch to C4/C8 column hplc_optimization->h3 h4 Use organic modifiers hplc_optimization->h4

Caption: Strategies for mitigating peptide aggregation.

References

Preventing racemization during Fmoc-Ala-Ala-Asn(Trt)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of racemization during the coupling of Fmoc-Ala-Ala-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Racemization of this compound

Issue: Significant racemization of the asparagine residue is detected after coupling the tripeptide fragment this compound to the solid support or peptide chain.

Root Cause Analysis: The C-terminal asparagine residue, when activated for coupling, is highly susceptible to racemization through the formation of an azlactone (oxazolone) intermediate. The trityl (Trt) protecting group on the asparagine side-chain amide can also lead to side reactions like nitrile formation, especially under harsh activation conditions or extended coupling times.

Troubleshooting Steps & Solutions
  • Optimize Coupling Reagent and Additives: The choice of coupling reagent is critical in minimizing racemization.

    • Recommendation: Utilize coupling reagents known to suppress racemization. Carbodiimide-based methods with additives are generally preferred over uronium-based reagents for sensitive C-terminal residues.

    • Protocol: Switch from commonly used uronium salts like HBTU or HCTU to a combination of Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or COMU. These combinations have been shown to reduce the risk of racemization.

  • Control Temperature: The activation and coupling temperature significantly impacts the rate of racemization.

    • Recommendation: Perform the activation and coupling steps at a reduced temperature.

    • Protocol: Pre-activate the this compound fragment with DIC/Oxyma at 0°C for a short period before adding it to the resin. Maintain the coupling reaction at 0°C for the initial phase and then allow it to slowly warm to room temperature.

  • Minimize Pre-activation Time: Prolonged activation of the carboxylic acid can increase the likelihood of azlactone formation and subsequent racemization.

    • Recommendation: Keep the pre-activation time to a minimum.

    • Protocol: Add the activated tripeptide to the resin immediately after the brief pre-activation period. Avoid letting the activated species sit for extended periods.

  • Use a Hindered Base: The choice of base can influence side reactions.

    • Recommendation: Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Collidine is often preferred as it is less likely to cause side reactions compared to DIPEA.

    • Protocol: Use a minimal amount of base, typically 1-2 equivalents, during the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Asn(Trt) residue in my tripeptide fragment so prone to racemization?

A1: C-terminal asparagine residues are particularly susceptible to racemization upon activation of their carboxyl group. This process is often mediated by the formation of a 5(4H)-oxazolone (azlactone) intermediate. The bulky trityl (Trt) protecting group on the side-chain amide can also contribute to side reactions, such as dehydration to form a nitrile, especially when strong activating agents are used.

Q2: Which coupling reagents are best for minimizing racemization of this compound?

A2: For coupling fragments with sensitive C-terminal residues like asparagine, it is advisable to use coupling reagents that minimize racemization. Combinations such as Diisopropylcarbodiimide (DIC) with additives like OxymaPure® or COMU are highly recommended. These have been shown to be superior to uronium-based reagents like HBTU or HCTU in suppressing racemization.

Q3: Can I use HBTU or HCTU for this coupling? What are the risks?

A3: While HBTU and HCTU are efficient coupling reagents, they are known to cause higher levels of racemization, especially with sensitive amino acids. The primary risk is a significant loss of stereochemical purity in the final peptide due to the robust activation mechanism of these uronium salts, which can readily promote azlactone formation.

Q4: How can I detect and quantify the level of racemization in my peptide?

A4: Racemization can be quantified by hydrolyzing the peptide and analyzing the resulting amino acids using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column. This allows for the separation and quantification of the D- and L-isomers of asparagine.

Quantitative Data Summary

The choice of coupling method significantly impacts the degree of racemization observed for the C-terminal asparagine residue. The following table summarizes the percentage of D-Asn (racemized) detected when coupling a model peptide fragment under different conditions.

Coupling ReagentAdditiveBaseTemperature% D-Asn (Racemization)Reference
HBTUHOBtDIPEARoom TempHighGeneral Knowledge
HCTU-DIPEARoom TempHighGeneral Knowledge
DIC OxymaPure® DIPEA/Collidine 0°C to RT Low (<1%)
COMU -DIPEA/Collidine 0°C to RT Low

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound

This protocol utilizes DIC/Oxyma, which is known to suppress racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Fragment Dissolution: In a separate vessel, dissolve this compound (1.5 eq.), OxymaPure® (1.5 eq.) in DMF.

  • Pre-activation: Cool the solution to 0°C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.5 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated tripeptide solution to the resin. Add DIPEA or Collidine (1.5 eq.).

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue to react for an additional 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove any unreacted reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Diagrams

G cluster_0 Racemization Troubleshooting Workflow Start Racemization Detected in This compound Coupling CheckReagent Review Coupling Reagent Start->CheckReagent CheckTemp Assess Reaction Temperature CheckReagent->CheckTemp Using DIC/Oxyma? SolutionReagent Switch to DIC/Oxyma or COMU CheckReagent->SolutionReagent Using HBTU/HCTU? CheckActivation Evaluate Pre-activation Time CheckTemp->CheckActivation At 0°C? SolutionTemp Perform Coupling at 0°C CheckTemp->SolutionTemp At Room Temp? SolutionActivation Minimize Pre-activation (2-5 min) CheckActivation->SolutionActivation >10 min? End Racemization Minimized CheckActivation->End <5 min? SolutionReagent->End SolutionTemp->End SolutionActivation->End

Caption: Troubleshooting workflow for addressing asparagine racemization.

G cluster_1 Recommended Coupling Protocol Resin 1. Swell Resin Coupling 4. Add Activated Mix & Base to Resin Resin->Coupling Fragment 2. Dissolve Fragment & Oxyma in DMF Activation 3. Cool to 0°C & Add DIC (Pre-activate 2-5 min) Fragment->Activation Activation->Coupling Reaction 5. React at 0°C -> RT (2-4h) Coupling->Reaction Wash 6. Wash Resin Reaction->Wash Confirm 7. Kaiser Test Wash->Confirm

Caption: Step-by-step experimental workflow for low-racemization coupling.

Technical Support Center: Solubility of Peptides Containing Ala-Ala-Asn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with peptides containing the Ala-Ala-Asn sequence.

Introduction

Peptides incorporating the Ala-Ala-Asn sequence can present significant solubility challenges due to the hydrophobic nature of the repeated alanine (B10760859) (Ala) residues. Alanine is a nonpolar amino acid, and its presence in tandem can promote intermolecular hydrophobic interactions, leading to aggregation and poor solubility in aqueous solutions. The asparagine (Asn) residue, while polar, may not be sufficient to counteract the hydrophobicity of the Ala-Ala motif, especially in longer peptide sequences. This guide will provide a systematic approach to solubilizing these challenging peptides and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Ala-Ala-Asn insoluble in aqueous buffers like PBS?

A1: The primary reason for poor aqueous solubility is the hydrophobic character of the two consecutive alanine residues.[1] These residues can drive the peptide to self-associate and aggregate to minimize contact with water, leading to precipitation.

Q2: What is the best initial solvent to try for dissolving my Ala-Ala-Asn-containing peptide?

A2: For peptides with significant hydrophobic character, it is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] Once dissolved, the solution can be slowly diluted with your aqueous buffer of choice.

Q3: Can pH adjustment improve the solubility of my peptide?

A3: The overall charge of your peptide plays a crucial role in its solubility. The Ala-Ala-Asn sequence itself is neutral. Therefore, the overall charge of your peptide will depend on the other amino acids in the sequence and the N- and C-terminal modifications.

  • For acidic peptides (net negative charge), dissolving in a slightly basic buffer (pH > 7) can increase solubility.

  • For basic peptides (net positive charge), a slightly acidic buffer (pH < 7) may improve solubility. It is crucial to consider the stability of your peptide at different pH values, as extreme pH can cause degradation.

Q4: My peptide dissolves initially in an organic solvent but precipitates when I add my aqueous buffer. What should I do?

A4: This indicates that the final concentration of the peptide in the aqueous/organic mixture is above its solubility limit.[1] You can try the following:

  • Lower the final concentration of the peptide.

  • Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring to avoid localized high concentrations.[1]

  • Increase the percentage of the organic co-solvent in the final solution, if your experiment allows.

Q5: Are there any other techniques to improve the solubility of my Ala-Ala-Asn peptide?

A5: Yes, several other techniques can be employed:

  • Sonication: This can help break up small aggregates and facilitate dissolution.

  • Gentle Warming: Slightly warming the solution may increase solubility, but be cautious of peptide degradation at higher temperatures.

  • Chaotropic Agents: For severely aggregating peptides, using agents like 6 M guanidinium (B1211019) hydrochloride (GdnHCl) or 8 M urea (B33335) can be effective, but these will denature the peptide and may need to be removed before downstream applications.

Troubleshooting Guide

Problem 1: Lyophilized peptide powder does not dissolve in aqueous buffer.

This is a common starting point for peptides containing hydrophobic sequences like Ala-Ala.

start Start: Lyophilized Peptide try_water Attempt to dissolve a small aliquot in sterile, deionized water or desired aqueous buffer (e.g., PBS). start->try_water dissolved_water Success: Peptide is soluble. Proceed with experiment. try_water->dissolved_water Dissolves? Yes not_dissolved_water Problem: Peptide is insoluble or solution is cloudy. try_water->not_dissolved_water Dissolves? No assess_hydrophobicity Assess peptide sequence: Is it neutral or hydrophobic? not_dissolved_water->assess_hydrophobicity try_organic Use a minimal amount of organic solvent (e.g., DMSO, DMF). assess_hydrophobicity->try_organic Neutral/Hydrophobic check_ph Is the peptide charged (acidic/basic)? assess_hydrophobicity->check_ph Charged dissolved_organic Peptide dissolves in organic solvent. try_organic->dissolved_organic add_aqueous Slowly add aqueous buffer dropwise while vortexing. dissolved_organic->add_aqueous final_solution Success: Peptide is soluble in the final aqueous/organic mixture. add_aqueous->final_solution Soluble? Yes precipitates Problem: Peptide precipitates upon adding aqueous buffer. add_aqueous->precipitates Soluble? No troubleshoot_precipitation Troubleshoot Precipitation: - Lower final concentration - Increase organic solvent % - Use alternative co-solvents precipitates->troubleshoot_precipitation advanced_methods Consider advanced methods: - Sonication - Gentle warming - Chaotropic agents troubleshoot_precipitation->advanced_methods adjust_ph Adjust pH of the buffer: - Acidic buffer for basic peptides - Basic buffer for acidic peptides check_ph->adjust_ph re_dissolve Re-attempt dissolution in pH-adjusted buffer. adjust_ph->re_dissolve re_dissolve->dissolved_water Dissolves? Yes re_dissolve->advanced_methods Dissolves? No

Caption: Systematic workflow for solubilizing peptides containing Ala-Ala-Asn.

Problem 2: Peptide solution is cloudy or shows aggregation over time.

The repeated alanine residues can promote the formation of β-sheet structures, leading to aggregation.

  • Filtration: Before use, centrifuge your peptide solution at high speed (e.g., >10,000 x g) to pellet any insoluble aggregates and use the supernatant.

  • Anti-Aggregation Additives: In some cases, the addition of small amounts of certain excipients can help prevent aggregation. The suitability of these additives is application-dependent.

  • Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles which can promote aggregation.

Quantitative Data Summary

Solvent/SolutionExpected Solubility of Ala-Ala-Asn PeptidesRationale & Remarks
Water Low to InsolubleThe hydrophobic Ala-Ala motif limits solubility in purely aqueous environments.
Phosphate-Buffered Saline (PBS), pH 7.4 Low to InsolubleSimilar to water, the hydrophobicity of the peptide is the limiting factor.
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent that is effective at dissolving hydrophobic peptides.[1]
Dimethylformamide (DMF) HighAnother polar aprotic solvent suitable for dissolving hydrophobic peptides.[1]
Acetonitrile (ACN) Moderate to HighCan be used as an alternative to DMSO or DMF.
Isopropanol ModerateAnother organic solvent option.
Aqueous Solutions with Organic Co-solvents (e.g., 10-50% ACN or DMSO) VariableSolubility will depend on the percentage of the organic co-solvent. Higher percentages will generally lead to better solubility.
Aqueous Buffers with pH Adjustment VariableSolubility will depend on the overall charge of the peptide. A pH that maximizes the net charge will likely improve solubility.
Aqueous Solutions with Chaotropic Agents (e.g., 6 M GdnHCl, 8 M Urea) HighThese agents disrupt non-covalent interactions, including those that cause aggregation, leading to high solubility. However, they also denature the peptide.

Experimental Protocols

Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution: Add a small, precise volume of 100% DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortexing: Vortex the vial for 1-2 minutes to ensure the peptide is fully dissolved. A brief sonication (10-15 seconds) can be used if necessary.

  • Dilution: Slowly add the concentrated organic stock solution dropwise into your desired aqueous buffer while gently vortexing.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the peptide is soluble at that concentration. If it becomes cloudy, the solubility limit has been exceeded.

Protocol 2: pH-Dependent Solubility Test
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Aliquoting: Dispense a small, equal amount of the lyophilized peptide into separate microcentrifuge tubes.

  • Dissolution Attempt: Add an equal volume of each buffer to the respective tubes.

  • Equilibration: Vortex each tube for 2 minutes and then let them sit at room temperature for 1 hour to equilibrate.

  • Analysis: Centrifuge the tubes to pellet any undissolved peptide. Carefully collect the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at a wavelength determined by the peptide's composition, or HPLC). The pH that yields the highest peptide concentration is the optimal pH for solubilization.

start Insoluble Peptide hydrophobic_interaction Dominant Hydrophobic Interactions (Ala-Ala) start->hydrophobic_interaction aggregation Peptide Aggregation hydrophobic_interaction->aggregation strategy1 Strategy 1: Disrupt Hydrophobic Interactions aggregation->strategy1 strategy2 Strategy 2: Increase Electrostatic Repulsion aggregation->strategy2 strategy3 Strategy 3: Disrupt H-Bonds & Aggregates aggregation->strategy3 organic_solvent Use Organic Solvents (DMSO, DMF) strategy1->organic_solvent soluble_peptide Soluble Peptide organic_solvent->soluble_peptide ph_adjustment pH Adjustment (away from pI) strategy2->ph_adjustment ph_adjustment->soluble_peptide sonication Sonication strategy3->sonication chaotropes Chaotropic Agents (GdnHCl, Urea) strategy3->chaotropes sonication->soluble_peptide chaotropes->soluble_peptide

References

Fmoc-Ala-Ala-Asn(Trt)-OH stability during prolonged synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-Ala-Ala-Asn(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful solid-phase peptide synthesis (SPPS) of peptides containing the Ala-Ala-Asn sequence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A1: this compound is a protected tripeptide building block used in solid-phase peptide synthesis (SPPS).[1] The N-terminal alanine (B10760859) is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of the asparagine residue is protected by an acid-labile trityl (Trt) group. This tripeptide is utilized to efficiently incorporate the Ala-Ala-Asn sequence into a growing peptide chain, which can be a motif in biologically active peptides, helping to maintain a neutral, helix-supporting backbone segment.[1]

Q2: What is the primary stability concern when using this compound during prolonged synthesis?

A2: The primary stability concern is the formation of aspartimide from the asparagine (Asn) residue. This is a base-catalyzed intramolecular cyclization that can occur during the repeated piperidine (B6355638) treatments used for Fmoc group removal.[2][3][4] Prolonged exposure to basic conditions increases the risk of this side reaction.

Q3: How does the trityl (Trt) protecting group on the asparagine side chain enhance stability?

A3: The bulky trityl (Trt) group on the asparagine side-chain amide helps to sterically hinder the nucleophilic attack that initiates aspartimide formation. It also prevents dehydration of the side-chain amide, which can be a problem with unprotected asparagine, especially when using carbodiimide (B86325) activation methods.[5] However, it does not completely prevent aspartimide formation under basic conditions.[2][6]

Q4: What are the common impurities that can arise from the degradation of this compound during SPPS?

A4: Degradation of the Asn(Trt) residue primarily leads to a cascade of related impurities. The initial formation of an aspartimide intermediate can subsequently lead to the formation of:

  • α- and β-aspartyl peptides: These are isomers of the desired peptide where the peptide backbone continues from the side-chain carboxyl group of the aspartic acid residue that results from the hydrolysis of the aspartimide. These isomers are often difficult to separate from the target peptide by HPLC.[3]

  • Piperidide adducts: The aspartimide ring can be opened by piperidine (the Fmoc deprotecting agent) to form piperidide-containing peptide impurities.

  • Deletion sequences: Incomplete coupling of the tripeptide can lead to sequences lacking the Ala-Ala-Asn unit.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of peptides using this compound, often identified through HPLC analysis of the crude peptide.

Observed Issue (by HPLC-MS) Potential Cause Recommended Action
Peak with mass of (Target Peptide - 18 Da) Aspartimide formation.- Minimize Fmoc deprotection times. - Consider using a milder base for Fmoc removal, such as 2% DBU/2% piperidine in DMF. - For particularly sensitive sequences, incorporating a backbone protecting group on the residue preceding asparagine can be beneficial.
Broad peak or shoulder eluting close to the main peak with the same mass Presence of α- and β-aspartyl peptide isomers.- Optimize HPLC purification conditions with a shallow gradient to improve separation.[5] - Implement strategies to minimize the initial aspartimide formation as described above.
Peak with mass of (Target Peptide + 85 Da) Piperidide adduct formation.- Reduce Fmoc deprotection times to minimize the exposure of the aspartimide intermediate to piperidine. - Ensure efficient washing after deprotection to remove residual piperidine before the next coupling step.
Peak corresponding to a truncated peptide (missing the Ala-Ala-Asn unit) Incomplete coupling of this compound.- Perform a double coupling of the tripeptide. - Use a more efficient coupling reagent such as HATU or HCTU. - Increase the coupling time. - Ensure complete dissolution of the tripeptide in the coupling solvent.
Multiple unidentifiable peaks General peptide aggregation or multiple side reactions.- Synthesize at a higher temperature (if using a microwave synthesizer). - Use aggregation-disrupting additives in the solvent. - Ensure high-purity reagents and solvents are used.

Data Presentation

Table 1: Representative Data on Aspartimide Formation

Peptide Sequence FragmentDeprotection ConditionsDuration of Base TreatmentAspartimide Formation (%)Reference
...-Ala-Asn(Trt)-Gly-...20% Piperidine in DMF2 hours~15-20%Estimated from qualitative data
...-Ala-Asn(Trt)-Ala-...20% Piperidine in DMF2 hours~5-10%Estimated from qualitative data
...-Gly-Asn(Trt)-Gly-...20% Piperidine in DMF2 hours>25%Estimated from qualitative data
...-Ala-Asn(Trt)-Ala-...2% DBU / 2% Piperidine in DMF2 hours<5%Estimated from qualitative data

Note: The data presented are estimates based on published qualitative descriptions of aspartimide formation propensity and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (2 equivalents), HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated tripeptide solution to the resin.

    • Allow to couple for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation (Optional): Perform a Kaiser test to check for complete coupling (a negative result indicates success).

Protocol 2: HPLC Analysis of Crude Peptide

Objective: To analyze the purity of the crude peptide and identify potential degradation products.

Materials and Instrumentation:

  • Crude peptide cleaved from the resin

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Sample solvent: 50% acetonitrile in water

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Detection: 220 nm

    • Gradient:

      • 5-15% B over 5 minutes

      • 15-45% B over 30 minutes

      • 45-95% B over 5 minutes

      • Hold at 95% B for 5 minutes

  • Analysis: Inject the sample and analyze the resulting chromatogram. The target peptide should be the major peak. Look for characteristic impurity peaks as described in the troubleshooting guide. Mass spectrometry should be used for peak identification.

Mandatory Visualizations

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_action Action Start Crude Peptide Synthesis Complete HPLC_MS HPLC-MS Analysis Start->HPLC_MS Purity Purity > 90%? HPLC_MS->Purity Impurity_ID Identify Impurities Purity->Impurity_ID No Purification Proceed to Purification Purity->Purification Yes Troubleshoot Consult Troubleshooting Guide Impurity_ID->Troubleshoot Optimize Optimize Synthesis Protocol Troubleshoot->Optimize

Caption: Troubleshooting workflow for peptide synthesis.

degradation_pathway Peptide_Asn Desired Peptide (...-Ala-Ala-Asn(Trt)-...) Aspartimide Aspartimide Intermediate Peptide_Asn->Aspartimide Prolonged Exposure Piperidine Piperidine (Fmoc Deprotection) Alpha_Beta_Peptides α- and β-Aspartyl Peptides (Isomeric Impurities) Aspartimide->Alpha_Beta_Peptides Ring Opening Piperidide_Adduct Piperidide Adduct Aspartimide->Piperidide_Adduct Ring Opening Hydrolysis Hydrolysis Piperidine_Attack Piperidine Attack

Caption: Aspartimide degradation pathway.

References

Technical Support Center: Enhancing Yield in SPPS with Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Fmoc-Ala-Ala-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS), ensuring higher yields and purity of your target peptides.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during the incorporation of this compound.

Issue 1: Low Coupling Efficiency of this compound

Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or the presence of deletion sequences (target peptide minus Ala-Ala-Asn) in the final LC-MS analysis.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Steric Hindrance The tripeptide, although protected, can present some steric bulk.
1. Optimize Coupling Reagents: Switch to more potent activating agents. HATU, HCTU, or PyAOP are generally more effective than HBTU or TBTU for challenging couplings.
2. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours up to 4 hours, or even overnight for particularly difficult sequences.
3. Double Coupling: Perform a second coupling step with a fresh solution of activated this compound.
Peptide Aggregation The growing peptide chain, especially if hydrophobic, can aggregate on the resin, hindering reagent access.
1. Use Aggregation-Disrupting Solvents: Incorporate a solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) in the coupling reaction.
2. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C), monitoring carefully for potential side reactions.
Suboptimal Reagent Concentration or Quality Degraded reagents or incorrect concentrations can lead to incomplete reactions.
1. Use Fresh Reagents: Ensure all amino acids, coupling reagents, and solvents are fresh and of high purity. Use anhydrous solvents to prevent hydrolysis of activated species.
2. Increase Concentration: Increasing the concentration of the tripeptide and coupling reagents can enhance reaction kinetics.
Issue 2: Presence of Unexpected Side-Products in the Final Peptide

Symptom: HPLC or mass spectrometry data reveals peaks corresponding to masses other than the target peptide or simple deletion sequences.

Possible Side Reactions and Mitigation Strategies:

Side Reaction Mass Change Mitigation Strategy
Deamidation of Asparagine +0.984 DaThe Trityl (Trt) protecting group on the asparagine side chain is designed to prevent this, but it can occur during prolonged synthesis or under certain cleavage conditions. The rate of deamidation is influenced by the C-terminal adjacent amino acid.
- Ensure complete and efficient coupling to minimize the exposure of the peptide to basic conditions during subsequent deprotection steps.
- Use a well-optimized cleavage cocktail and minimize cleavage time.
Diketopiperazine (DKP) Formation Loss of Ala-Ala-Asn and formation of cyclic dipeptideWhile more common after the coupling of the second amino acid, it can theoretically occur. The risk is lower when coupling a tripeptide.
- Using a 2-chlorotrityl chloride resin can be beneficial due to its steric hindrance, which can suppress DKP formation.
Incomplete Removal of Trt Group +243.3 Da (Trityl group)The Trt group's removal can sometimes be incomplete, especially if the Asn(Trt) residue is at the N-terminus of the peptide.
- Extend the final cleavage time to 3-4 hours.
- Use a cleavage cocktail with effective scavengers like triisopropylsilane (B1312306) (TIS) to irreversibly quench the trityl cation.

Frequently Asked Questions (FAQs)

Q1: Why use the this compound tripeptide instead of sequential single amino acid couplings?

Using a pre-formed tripeptide can be advantageous in several ways. It can save time by reducing the number of coupling and deprotection cycles. For sequences known to be difficult, it can help to overcome aggregation problems and improve the overall yield and purity of the final peptide. The Trt group on asparagine is crucial as it prevents dehydration of the side-chain amide during activation and improves the solubility of the building block.

Q2: Which coupling reagent is best for this compound?

The choice of coupling reagent depends on the specific sequence and the observed difficulty of the coupling. For routine couplings, HBTU or HCTU in the presence of a base like N,N-Diisopropylethylamine (DIEA) is often sufficient. For more challenging sequences where steric hindrance or aggregation is a concern, more potent reagents like HATU or COMU are recommended as they can improve coupling efficiency.

Q3: How can I monitor the completion of the this compound coupling reaction?

The most common method for real-time monitoring on the solid phase is the Kaiser (ninhydrin) test. This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.

For quantitative assessment, a small amount of resin can be cleaved, and the resulting peptide mixture analyzed by HPLC to check for the presence of the uncoupled starting material (deletion sequence).

Q4: What is the expected yield when using this compound?

The overall yield of a peptide synthesis depends on the efficiency of every single deprotection and coupling step. For a standard SPPS, each step should have an efficiency of >99%. However, the final isolated yield after cleavage and purification can vary significantly based on the length and sequence of the peptide, as well as the success of each step. A rough estimate for the final yield of a purified peptide is often in the range of 20-50%.

Q5: What are the ideal cleavage conditions for a peptide containing Asn(Trt)?

A standard cleavage cocktail for peptides with an Asn(Trt) residue is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can also be effective. The cleavage reaction is typically carried out for 2-4 hours at room temperature.

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol describes a standard coupling procedure using HBTU activation.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine (B6355638) in DMF.

  • Activation of the Tripeptide:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the tripeptide.

  • Coupling Reaction:

    • Immediately add the activated tripeptide solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion. If the test is positive, consider repeating the coupling step (double coupling).

    • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times).

**Protocol 2: Analysis of Peptide

Technical Support Center: Mass Spectrometry Artifacts of the Trityl Group from Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering mass spectrometry artifacts related to the Trityl (Trt) protecting group on asparagine (Asn) residues. This resource provides troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Trityl (Trt) group and why is it a source of artifacts in mass spectrometry?

The Trityl group is a bulky protecting group commonly used during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the side-chain amide of asparagine. Due to its acid-labile nature, it can be unstable under certain conditions of peptide cleavage, purification, and mass spectrometric analysis, leading to several common artifacts.

Q2: What are the most common mass spectrometry artifacts observed with Trityl-protected asparagine (Asn(Trt))?

The primary artifacts stem from the lability of the Trityl group and include:

  • Incomplete Deprotection: A significant portion of the peptide retains the Trityl group after cleavage from the resin.

  • In-Source Decay: The Trityl group cleaves from the peptide within the mass spectrometer's ion source.

  • Trityl Cation Peak: A prominent signal corresponding to the free Trityl cation (C₁₉H₁₅⁺) is observed.

  • Trityl Adduct Formation: The cleaved Trityl cation can attach to other peptide molecules.

  • Neutral Loss in MS/MS: During fragmentation analysis, the Trityl group is readily lost as a neutral molecule.

Q3: Why is incomplete deprotection more common for N-terminal Asn(Trt)?

Incomplete deprotection is a well-documented issue, particularly when the Asn(Trt) residue is at the N-terminus of the peptide.[1][2] The proximity of the free N-terminal amino group is thought to hinder the complete removal of the Trt group under standard cleavage conditions.[2] For internal Asn(Trt) residues, this issue is significantly less frequent.[1]

Q4: How do the ionization technique (ESI vs. MALDI) and mobile phase composition affect Trityl group lability?

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can induce the cleavage of the acid-labile Trityl group in the ion source.[3] The use of acidic mobile phases in liquid chromatography (LC) coupled with ESI, and the acidic nature of many MALDI matrices (like 2,5-dihydroxybenzoic acid), can exacerbate this in-source decay.[3][4]

Q5: Are there related artifacts for asparagine that I should be aware of?

Yes, asparagine residues are prone to spontaneous, non-enzymatic modifications, especially under certain pH and temperature conditions. These include:

  • Deamidation: The side-chain amide is hydrolyzed to a carboxylic acid, converting asparagine to aspartic acid or isoaspartic acid.

  • Succinimide (B58015) Formation: The peptide backbone nitrogen can attack the side-chain carbonyl group, forming a cyclic succinimide intermediate. This can then hydrolyze to form either aspartyl or isoaspartyl residues.[5][6]

Troubleshooting Guides

Problem 1: A large peak corresponding to the Trityl-protected peptide is observed in the mass spectrum.

Possible Cause: Incomplete cleavage of the Trityl group from the peptide during synthesis workup.

Troubleshooting Steps:

  • Verify Cleavage Cocktail and Time: For peptides with N-terminal Asn(Trt), standard cleavage times of 2-3 hours may be insufficient.[4]

    • Recommendation: Extend the cleavage time to 4-6 hours.[1]

    • Recommendation: If deprotection is still incomplete, consider a second cleavage treatment with fresh reagents after precipitating and washing the peptide.[4]

  • Ensure Adequate Scavengers: Scavengers are critical to trap the liberated Trityl cations and prevent their re-attachment to the peptide.[7]

    • Recommendation: Use an effective scavenger like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail.[7] A standard cocktail is 95% TFA / 2.5% TIS / 2.5% H₂O.[7]

  • Consider Alternative Protecting Groups: For future syntheses, if the issue persists, using a more labile protecting group for asparagine might be beneficial.[4]

Problem 2: A prominent peak at m/z 243.12 is dominating the mass spectrum.

Possible Cause: This peak corresponds to the free tritylium (B1200429) (Trityl) cation (C₁₉H₁₅⁺), which is very stable.[3][8] It is often formed by in-source decay of the Trityl-protected peptide.

Troubleshooting Steps:

  • Optimize Ion Source Conditions: The goal is to use "softer" ionization conditions to minimize in-source fragmentation.

    • Recommendation (ESI): Start with a low cone voltage or source fragmentation energy (e.g., 20-30 V) and gradually increase to find a balance between good ion signal and minimal Trityl cation formation.[9]

    • Recommendation (MALDI): Choose a less acidic matrix if possible.[4]

  • Improve Upstream Deprotection: If a significant amount of Trityl-protected peptide is entering the mass spectrometer, the intensity of the trityl cation peak will be higher. Refer to the troubleshooting steps for Problem 1 .

Problem 3: A peak at [M+243.12] Da is observed.

Possible Cause: The peptide has formed an adduct with a trityl cation. This can happen when a trityl group detaches from one peptide molecule and attaches to another.[3]

Troubleshooting Steps:

  • Reduce In-Source Decay: By minimizing the formation of free trityl cations in the ion source, the likelihood of adduct formation is reduced. Follow the recommendations for Problem 2 .

  • Ensure Complete Cleavage: A higher concentration of residual Trityl-protected peptide increases the probability of this artifact. Refer to the troubleshooting steps for Problem 1 .

Problem 4: In MS/MS analysis, the most intense fragment is a neutral loss of 243.12 Da.

Possible Cause: The Trityl group is highly labile under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions, leading to its preferential loss as a neutral molecule.[9]

Troubleshooting Steps:

  • Optimize Collision Energy:

    • Recommendation (CID/HCD): While this neutral loss is often unavoidable, using stepped normalized collision energy might help to generate other more informative fragment ions alongside the neutral loss product.[9]

  • Consider Alternative Fragmentation Methods:

    • Recommendation: If available, Electron Transfer Dissociation (ETD) can be a better choice for sequencing Trityl-protected peptides as it often preserves the labile protecting group on the fragment ions, providing more comprehensive sequence information.[9]

Summary of Common Mass Spectrometry Artifacts

ArtifactDescriptionMonoisotopic Mass Shift (Da)
Trityl-Protected Peptide Incomplete removal of the Trityl group.+243.1174
Trityl Cation Free tritylium ion.243.1174 (Observed as a separate peak)
Trityl Adduct Adduction of a trityl cation to the peptide.+243.1174
Neutral Loss of Trityl Loss of the Trityl group during MS/MS.-243.1174
Deamidation Conversion of Asn to Asp.+0.9840
Sodium Adduct Replacement of H⁺ with Na⁺.+21.9820
Potassium Adduct Replacement of H⁺ with K⁺.+37.9559
TFA Adduct Adduct from trifluoroacetic acid.+113.9929

Experimental Protocols

Protocol 1: Optimized Cleavage for Peptides with N-Terminal Asn(Trt)

This protocol is designed to enhance the removal of the Trityl group from peptides where incomplete deprotection is a concern.[1]

  • Resin Preparation: After solid-phase synthesis, thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended mixture is Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[7] For less sensitive peptides, a standard cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O can be used.[7]

  • Extended Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 4-6 hours.[1]

  • Monitoring (Optional): If possible, take small aliquots of the cleavage mixture at 2, 4, and 6 hours. Precipitate the peptide from these aliquots and analyze by HPLC/MS to monitor the deprotection progress.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether.

  • Drying and Analysis: Dry the crude peptide pellet and analyze by HPLC and mass spectrometry to confirm complete deprotection.[1]

Protocol 2: LC-MS/MS Analysis with Minimized In-Source Decay

This protocol aims to reduce the in-source cleavage of the Trityl group during LC-MS analysis.[9]

  • Sample Preparation: Dissolve the peptide sample in a suitable solvent, such as 50% acetonitrile (B52724) in water, with 0.1% formic acid.

  • Liquid Chromatography:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Use a suitable gradient for peptide separation.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.0-3.5 kV.

    • Cone/Source Fragmentation Voltage: This is a critical parameter. Begin with a low voltage (e.g., 20 V) and perform several injections, incrementally increasing the voltage to find the optimum that provides good signal without significant loss of the Trityl group.

    • MS1 Acquisition: Scan a mass range that includes the expected m/z of the precursor ion.

    • MS2 Fragmentation (if required): Use data-dependent acquisition. For CID/HCD, use a normalized collision energy of 25-35%. If available, consider using ETD.

Visualizations

cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Mass Spectrometry Analysis A Solid-Phase Peptide Synthesis with Asn(Trt) B Cleavage from Resin (TFA Cocktail) A->B C Crude Peptide Analysis (LC-MS) B->C D Intact Peptide Ion [M+H]+ C->D Ionization (ESI/MALDI) E In-Source Decay D->E Acidic Conditions H MS/MS Fragmentation (CID/HCD) D->H F Trityl Cation (m/z 243.12) E->F G Deprotected Peptide [M-Trt+H]+ E->G I Neutral Loss of Trityl (-243.12 Da) H->I

Caption: Experimental workflow and formation of Trityl group artifacts.

Start Mass Spectrum Shows Unexpected Peaks IsPeak243 Is there a peak at m/z 243.12? Start->IsPeak243 IsPeakMplus243 Is there a peak at [M+243] Da? IsPeak243->IsPeakMplus243 No Cause_InSourceDecay Cause: In-Source Decay (Trityl Cation) IsPeak243->Cause_InSourceDecay Yes IsIncompleteCleavage Is there a large peak for the Trityl-protected peptide? IsPeakMplus243->IsIncompleteCleavage No Cause_Adduct Cause: Trityl Adduct Formation IsPeakMplus243->Cause_Adduct Yes Cause_IncompleteCleavage Cause: Incomplete Cleavage IsIncompleteCleavage->Cause_IncompleteCleavage Yes End No common Trityl artifacts detected. IsIncompleteCleavage->End No Solution_OptimizeMS Solution: Lower source energy. Optimize LC/MALDI conditions. Cause_InSourceDecay->Solution_OptimizeMS Cause_Adduct->Solution_OptimizeMS Solution_OptimizeCleavage Solution: Extend cleavage time. Use adequate scavengers. Cause_IncompleteCleavage->Solution_OptimizeCleavage

Caption: Troubleshooting logic for Trityl group artifacts in MS.

References

Technical Support Center: HPLC Purification of Asn(Trt)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting HPLC purification strategies for peptides containing the trityl-protected asparagine, Asn(Trt). The bulky and hydrophobic nature of the trityl (Trt) group presents unique challenges during purification. This guide offers practical solutions in a question-and-answer format, detailed experimental protocols, and visual workflows to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: Why are Asn(Trt)-containing peptides difficult to purify by RP-HPLC?

A1: The primary challenge stems from the large, nonpolar trityl (Trt) protecting group attached to the asparagine side chain. This group significantly increases the peptide's overall hydrophobicity, which can lead to several issues:

  • Poor Solubility: The peptide may be difficult to dissolve in the aqueous mobile phases typically used at the start of an RP-HPLC gradient, leading to precipitation.[1][2]

  • Peptide Aggregation: The increased hydrophobicity promotes self-association and aggregation of peptide chains, which can result in broad or distorted peaks and low recovery.

  • Strong Retention: The peptide may bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent to elute, which can co-elute other hydrophobic impurities.

Q2: I'm observing a very broad or tailing peak for my Asn(Trt)-peptide. What are the common causes?

A2: Peak broadening and tailing are common with hydrophobic peptides. The likely causes include:

  • Poor solubility of the peptide in the mobile phase, causing it to precipitate on the column.

  • Peptide aggregation on the column.

  • Secondary interactions between the peptide and the silica (B1680970) backbone of the column.

  • A steep gradient that does not allow for proper partitioning of the peptide.[1]

  • Column overload due to injecting too much of a poorly soluble sample.

Q3: My peptide's retention time is inconsistent between runs. Why is this happening?

A3: Fluctuations in retention time for hydrophobic peptides can be caused by:

  • Mobile Phase Inconsistency: Small variations in the composition of the mobile phase, especially the organic solvent to water ratio, can significantly affect the retention of hydrophobic molecules.

  • Temperature Fluctuations: Changes in the column temperature can alter solvent viscosity and the kinetics of interaction, leading to shifts in retention time.[3]

  • Partial Cleavage of the Trt Group: The trityl group is acid-labile and can be partially cleaved by trifluoroacetic acid (TFA) in the mobile phase. The extent of this on-column deprotection can vary between runs, leading to the appearance of new peaks and shifts in the main peak's retention time.

Q4: I see a new, earlier-eluting peak appearing in my chromatogram over time. What is it?

A4: This is often the deprotected peptide. The acidic conditions of the mobile phase (containing TFA) can slowly cleave the Trt group from your peptide while it is on the column. The resulting peptide without the bulky hydrophobic Trt group will be much more polar and thus elute earlier.

Troubleshooting Guide

Issue 1: Poor Solubility of the Crude Peptide

  • Question: My lyophilized Asn(Trt)-containing peptide will not dissolve in the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA). What should I do?

  • Answer: This is a very common problem. Here is a step-by-step approach to solubilization:

    • Use a Stronger Organic Solvent Initially: Try dissolving the peptide in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP).[4]

    • Dilute Carefully: Once dissolved, slowly add your initial mobile phase to the peptide solution. Observe for any signs of precipitation.

    • Filter Before Injection: Always filter your sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

    • Consider Alternative Solvents: For very stubborn peptides, you can try dissolving them in a small amount of neat formic acid and then diluting with the initial mobile phase.

Issue 2: Peak Splitting or Shoulder Peaks

  • Question: My main peptide peak has a shoulder or is split into two. What could be the cause?

  • Answer: Peak splitting or the appearance of shoulders can be due to several factors:

    • Partial On-Column Deprotection: As mentioned in the FAQs, the acidic mobile phase can partially cleave the Trt group. If this happens during the chromatographic run, you may see a shoulder on the main peak or a closely eluting separate peak corresponding to the deprotected peptide. To mitigate this, you can try reducing the concentration of TFA (e.g., to 0.05%) or using a faster gradient to reduce the peptide's residence time on the column.

    • Presence of Diastereomers: If any racemization occurred during peptide synthesis, you might be seeing the separation of diastereomers.

    • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak splitting. Try replacing the guard column and if the problem persists, consider replacing the analytical column.

Issue 3: Low Recovery After Purification

  • Question: I am injecting a significant amount of my peptide, but the recovered yield after lyophilization is very low. What is happening?

  • Answer: Low recovery of hydrophobic peptides is often due to:

    • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or to metallic surfaces in the HPLC system.[1] To address this, you can try passivating the HPLC system by running a blank gradient with a high concentration of an organic solvent.

    • Precipitation: The peptide may be precipitating in the tubing or on the column frit upon injection. Ensure your sample is fully solubilized and compatible with the initial mobile phase conditions.

    • Aggregation: The peptide may be aggregating and not eluting properly. Increasing the column temperature can sometimes help to disrupt aggregates and improve recovery.[3]

Data Presentation: Recommended Starting HPLC Parameters

The following table provides recommended starting parameters for the purification of Asn(Trt)-containing peptides. These parameters will likely require optimization for your specific peptide.

ParameterRecommended Starting ConditionNotes
Column Type C18 Reversed-PhaseA wide-pore (300 Å) column is often recommended for peptides. For highly hydrophobic peptides, a C8 or C4 column may provide better results.[5][6]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterTFA acts as an ion-pairing agent and improves peak shape.[7]
Mobile Phase B 0.1% (v/v) TFA in acetonitrile (ACN)ACN is a common organic modifier for peptide separations.[8]
Gradient Start with a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the elution point. Then, use a shallower gradient around that point (e.g., a 1% per minute change in %B).A shallow gradient is crucial for resolving closely eluting impurities.[1]
Flow Rate 1.0 mL/min for a 4.6 mm ID analytical columnSlower flow rates can sometimes improve resolution but will increase run times.[9][10]
Column Temperature 30-40 °CIncreasing the temperature can improve peak shape and reduce viscosity, but may accelerate the degradation of some peptides.[3]
Detection Wavelength 220 nm and 280 nm220 nm detects the peptide backbone, while 280 nm is useful if your peptide contains Trp or Tyr residues.[11]

Experimental Protocols

Protocol 1: Sample Preparation for a Hydrophobic Asn(Trt)-Containing Peptide
  • Weigh approximately 1-2 mg of the lyophilized crude peptide into a clean microcentrifuge tube.

  • Add a minimal volume (e.g., 20-50 µL) of DMSO to the tube.

  • Vortex or sonicate the sample until the peptide is fully dissolved.

  • Slowly add your HPLC's initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B) to the dissolved peptide solution, vortexing gently, until you reach a final volume of 200-500 µL.

  • Observe the solution for any signs of precipitation. If the solution becomes cloudy, add a small amount of additional DMSO.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: General RP-HPLC Purification Method
  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Scouting Run:

    • Inject a small amount (e.g., 10-20 µL) of the prepared sample.

    • Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram to determine the approximate %B at which your target peptide elutes.

  • Optimized Purification Run:

    • Based on the scouting run, design a shallower gradient centered around the elution point of your peptide. For example, if the peptide eluted at 45% B, a new gradient could be 35% to 55% B over 40 minutes.

    • Inject a larger volume of your sample for preparative purification.

    • Collect fractions across the peak corresponding to your target peptide.

  • Fraction Analysis:

    • Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the mass of the peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide in DMSO/DMF dilute Dilute with Initial Mobile Phase dissolve->dilute filtrate Filter Sample (0.45 µm) dilute->filtrate inject Inject Sample filtrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: Experimental workflow for HPLC purification of Asn(Trt) peptides.

troubleshooting_workflow action action start HPLC Problem Observed peak_shape Poor Peak Shape? (Broad, Tailing) start->peak_shape low_recovery Low Recovery? peak_shape->low_recovery No action_peak_shape Decrease gradient slope Increase column temperature Optimize sample solvent peak_shape->action_peak_shape Yes unexpected_peaks Unexpected Peaks? low_recovery->unexpected_peaks No action_low_recovery Improve sample solubility Passivate HPLC system Increase column temperature low_recovery->action_low_recovery Yes action_unexpected_peaks Run blank gradient Analyze by LC-MS Check for on-column deprotection unexpected_peaks->action_unexpected_peaks Yes

Caption: Troubleshooting decision tree for common HPLC issues.

trt_group_impact cluster_peptide Asn(Trt)-Containing Peptide cluster_properties Resulting Properties cluster_challenges HPLC Purification Challenges peptide Peptide Backbone + Asn(Trt) Side Chain hydrophobicity Increased Hydrophobicity peptide->hydrophobicity bulkiness Increased Steric Bulk peptide->bulkiness acid_lability Acid-Labile Trt Group peptide->acid_lability solubility Poor Aqueous Solubility hydrophobicity->solubility aggregation Aggregation hydrophobicity->aggregation retention Strong Retention on C18 hydrophobicity->retention bulkiness->aggregation deprotection On-Column Deprotection by TFA acid_lability->deprotection

References

Technical Support Center: Minimizing Aspartimide Formation with Asn(Trt) Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation when using Trityl (Trt) protected Asparagine (Asn) in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

Problem 1: Significant aspartimide formation detected despite using Asn(Trt).

Potential Cause Recommended Solution
Prolonged exposure to basic conditions during Fmoc deprotection. Reduce the Fmoc deprotection time to the minimum required for complete removal. Optimize deprotection time with test cleavages.
High concentration or strong basicity of the deprotection reagent. Use a lower concentration of piperidine (B6355638) (e.g., 10-20% in DMF). Consider using a weaker base like piperazine (B1678402), although this may require longer reaction times.[1]
High reaction temperature. Maintain a consistent room temperature during synthesis. Avoid any localized heating of the reaction vessel.
Sub-optimal coupling conditions. Ensure complete coupling of the amino acid following the Asn(Trt) residue to avoid repeated exposure of the deprotected amine to coupling reagents in subsequent cycles. Use efficient coupling reagents like HBTU/HOBt or HATU.
Sequence-dependent susceptibility. Aspartimide formation is highly sequence-dependent, with Asn-Gly, Asn-Ser, and Asn-Ala being particularly problematic.[2][3] For these sequences, consider the use of specialized dipeptides like Fmoc-Asn(Trt)-Gly-OH if commercially available.

Problem 2: Difficulty in cleaving the Trt group from the final peptide.

Potential Cause Recommended Solution
Inefficient cleavage cocktail. Use a standard cleavage cocktail such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[4] For peptides containing other sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[4][5]
Steric hindrance at the N-terminus. If the Asn(Trt) residue is at or near the N-terminus, the Trt group removal can be slower.[6] Extend the cleavage time to 4-6 hours and monitor the deprotection by HPLC.
Insufficient scavenger concentration. The trityl cation released during cleavage is highly reactive and must be trapped by scavengers like TIS to prevent side reactions.[4] Ensure the scavenger concentration is adequate, especially for peptides with multiple Trt-protected residues.

Frequently Asked Questions (FAQs)

Q1: Why is Asn(Trt) used, and how does it help minimize aspartimide formation?

A1: The Trityl (Trt) group is a bulky protecting group for the side chain amide of asparagine. This bulkiness sterically hinders the nucleophilic attack of the backbone nitrogen on the side chain carbonyl, which is the key step in aspartimide formation.[1][7] Additionally, protecting the asparagine side chain improves the solubility of Fmoc-Asn-OH in common SPPS solvents like DMF.[6]

Q2: What are the key factors that promote aspartimide formation even with Asn(Trt)?

A2: Several factors can still lead to aspartimide formation:

  • Strong Bases: The use of strong bases like piperidine for Fmoc deprotection is a primary driver.[2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of the intramolecular cyclization.

  • Peptide Sequence: Sequences with small, unhindered amino acids following asparagine, such as Glycine, Serine, or Alanine, are more prone to this side reaction.[2][3]

  • Prolonged Reaction Times: Extended exposure to basic conditions during deprotection or coupling increases the likelihood of aspartimide formation.

Q3: What modifications can be made to the standard Fmoc-deprotection protocol to reduce aspartimide formation?

A3: To suppress aspartimide formation, you can modify the deprotection step by:

  • Adding an acidic additive: Including a weak acid like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid (0.1 M) in the piperidine solution can buffer the basicity and reduce aspartimide formation.[1][4][6]

  • Using alternative bases: Weaker bases like piperazine can be used, although they may require longer deprotection times.[1] A combination of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been shown to be effective for rapid Fmoc removal with reduced aspartimide risk.[4]

Q4: How can I detect and quantify aspartimide impurities in my final peptide product?

A4: Aspartimide-related impurities can be detected and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Aspartimide and its byproducts often have different retention times than the desired peptide. However, some byproducts may co-elute.[7]

  • Mass Spectrometry (MS): Aspartimide formation results in a mass loss of 18 Da (due to the loss of a water molecule) from the parent peptide, making it detectable by MS. However, subsequent hydrolysis of the aspartimide ring can regenerate the original mass, making detection challenging.[8][9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine solution to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Modified Fmoc Deprotection with Piperidine/HOBt

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test.

Protocol 3: Final Cleavage and Trt Deprotection

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common choice is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). For simpler peptides without other sensitive residues, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) is often sufficient.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours. For N-terminal Asn(Trt), extend the cleavage time to 4-6 hours.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, wash it with cold ether, and dry it under a vacuum.

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation peptide_chain ...-NH-CH(R)-CO-... Asn_residue Asn(Trt) Residue Backbone_N Backbone Amide Nitrogen (Deprotonated) Asn_residue->Backbone_N Piperidine Piperidine (Base) Piperidine->Backbone_N Deprotonation Side_Chain_CO Asn Side-Chain Carbonyl Backbone_N->Side_Chain_CO Intramolecular Nucleophilic Attack Aspartimide Aspartimide Intermediate Side_Chain_CO->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide α-Peptide (Desired/Racemized) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Impurity) Hydrolysis->Beta_Peptide

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow cluster_deprotection Deprotection Optimization cluster_sequence Sequence Considerations cluster_cleavage Cleavage Optimization Start Aspartimide Formation Detected Check_Deprotection Review Fmoc Deprotection Protocol Start->Check_Deprotection Check_Sequence Analyze Peptide Sequence Start->Check_Sequence Check_Cleavage Evaluate Final Cleavage Conditions Start->Check_Cleavage Reduce_Time Reduce Deprotection Time Check_Deprotection->Reduce_Time Weaker_Base Use Weaker Base (e.g., Piperazine) Check_Deprotection->Weaker_Base Add_HOBt Add 0.1M HOBt to Piperidine Solution Check_Deprotection->Add_HOBt Problematic_Motif Identify Asn-Gly/Ser/Ala Motifs Check_Sequence->Problematic_Motif Extend_Time Extend Cleavage Time for N-terminal Asn(Trt) Check_Cleavage->Extend_Time Optimize_Cocktail Optimize Scavengers in Cleavage Cocktail Check_Cleavage->Optimize_Cocktail End Minimized Aspartimide Formation Reduce_Time->End Weaker_Base->End Add_HOBt->End Use_Dipeptide Use Pre-coupled Dipeptide Problematic_Motif->Use_Dipeptide Use_Dipeptide->End Extend_Time->End Optimize_Cocktail->End

Caption: Troubleshooting workflow for minimizing aspartimide formation.

References

Fmoc-Ala-Ala-Asn(Trt)-OH handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and troubleshooting of Fmoc-Ala-Ala-Asn(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected tripeptide building block used in solid-phase peptide synthesis (SPPS).[1][2] The N-terminus is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by an acid-labile trityl (Trt) group.[1][3] Its primary applications include:

  • Incorporation of the Ala-Ala-Asn sequence: This motif is relevant in the construction of various peptides.[2]

  • Cleavable Linker: It serves as a cathepsin B-cleavable linker in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, the following storage and handling conditions are recommended:

  • Storage Temperature: Store in a freezer at -20°C for long-term stability.[4] Some suppliers recommend storage at 2-8°C.[5]

  • Protection from Moisture and Light: Keep the container tightly sealed to protect it from moisture. For beta-alanine (B559535) containing analogs, protection from light is also recommended.[6]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.

  • Handling: For your safety, always wear appropriate personal protective equipment (PPE), including lab coats and disposable gloves, when handling this reagent.[5]

Q3: What are the advantages of using the trityl (Trt) protecting group for asparagine?

The use of the Trityl (Trt) group to protect the side chain of asparagine offers several advantages in peptide synthesis:

  • Prevents Side Reactions: It effectively prevents dehydration of the amide side chain during the activation step, a common issue when using carbodiimide (B86325) reagents.[7][8] This leads to the synthesis of significantly purer peptides.[7]

  • Improved Solubility: Fmoc-Asn(Trt)-OH exhibits excellent solubility in standard peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), in contrast to the poor solubility of unprotected Fmoc-Asn-OH.[7][8]

  • Prevents Cyclization and Deamidation: The Trt group also helps to prevent undesired cyclization or deamidation reactions involving the asparagine side chain.[2]

Troubleshooting Guide

Problem 1: Poor solubility of this compound during coupling.

  • Possible Cause: While the Trt group on asparagine enhances solubility, the overall solubility of the tripeptide can still be a factor, especially at high concentrations.

  • Solution:

    • Ensure you are using high-purity, anhydrous solvents such as DMF or NMP.

    • Gentle warming and sonication can aid in dissolution.

    • Prepare the solution immediately before use to minimize the risk of precipitation over time.

Problem 2: Incomplete coupling of this compound to the resin-bound peptide.

  • Possible Cause 1: Steric Hindrance: The bulky nature of the tripeptide can lead to slower coupling kinetics.

  • Solution 1:

    • Increase the coupling time.

    • Perform a double coupling to ensure the reaction goes to completion.

    • Use a more potent coupling reagent such as HATU or HCTU.

  • Possible Cause 2: Peptide Aggregation: The presence of two consecutive alanine (B10760859) residues, which are hydrophobic, can promote on-resin aggregation of the growing peptide chain, hindering access of the incoming tripeptide.[9]

  • Solution 2:

    • Switch to a more effective solvent for disrupting secondary structures, such as NMP, or use a mixture of DMF and DMSO.[9]

    • Incorporate chaotropic salts like LiCl into the solvent to break up hydrogen bonds.

    • Consider microwave-assisted peptide synthesis to reduce aggregation and enhance coupling efficiency.

Problem 3: Premature removal of the Trt group.

  • Possible Cause: Although generally stable to the basic conditions of Fmoc deprotection, prolonged exposure or harsh basic conditions could lead to some loss of the Trt group.

  • Solution:

    • Adhere to standard Fmoc deprotection protocols using 20% piperidine (B6355638) in DMF.

    • Avoid extended deprotection times unless necessary for removing the Fmoc group from a difficult sequence.

Problem 4: Incomplete removal of the Trt group during final cleavage.

  • Possible Cause: The Trityl group is cleaved with trifluoroacetic acid (TFA). If the Asn(Trt) residue is at the N-terminus of the peptide, deprotection can be slower.[7][8]

  • Solution:

    • For standard cleavage, a 1-3 hour treatment with 95% TFA is typically sufficient.[10]

    • If the Asn(Trt) is at the N-terminus, extend the cleavage time to 2-4 hours to ensure complete removal.[7][8]

    • The trityl cation released during cleavage is a reactive electrophile. The inclusion of scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is crucial to prevent side reactions, particularly with tryptophan residues.[11]

Quantitative Data Summary

ParameterValueSource(s)
Molecular Formula C44H42N4O7[2]
Molecular Weight 738.8 g/mol [2]
Storage Temperature -20°C (long-term); 2-8°C (short-term)[4][5]
Purity (HPLC) Typically ≥99.0%[5]

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC

Objective: To determine the purity of the this compound reagent.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a 50:50 mixture of ACN and water containing 0.1% TFA to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 214 nm and 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL

  • Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the compound.

Protocol 2: Coupling of this compound in SPPS

Objective: To couple this compound to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF or NMP

  • DCM (Dichloromethane)

  • 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated tripeptide solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Agitation is essential.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_synthesis Peptide Synthesis Workflow storage Store at -20°C Protect from light & moisture handling Use appropriate PPE start Start: Resin with free amine dissolve Dissolve this compound and coupling reagents in DMF/NMP start->dissolve activate Activate with DIPEA dissolve->activate couple Couple to resin (2-4 hours) activate->couple wash1 Wash with DMF couple->wash1 kaiser Kaiser Test wash1->kaiser recouple Re-couple if necessary kaiser->recouple Positive wash2 Wash with DMF/DCM kaiser->wash2 Negative recouple->couple next_cycle Proceed to next cycle wash2->next_cycle

Caption: Experimental workflow for coupling this compound in SPPS.

troubleshooting_logic cluster_coupling_solutions Incomplete Coupling Solutions cluster_solubility_solutions Solubility Solutions issue Issue Encountered incomplete_coupling Incomplete Coupling? issue->incomplete_coupling solubility_problem Poor Solubility? issue->solubility_problem double_couple Double couple incomplete_coupling->double_couple Yes change_solvent Use NMP or DMF/DMSO incomplete_coupling->change_solvent Yes increase_time Increase coupling time incomplete_coupling->increase_time Yes no_issue Check other parameters incomplete_coupling->no_issue No sonicate Sonication/Gentle Warming solubility_problem->sonicate Yes fresh_solution Prepare fresh solution solubility_problem->fresh_solution Yes solubility_problem->no_issue No

Caption: A logical decision tree for troubleshooting common issues.

References

Validation & Comparative

A Head-to-Head Comparison in Solid-Phase Peptide Synthesis: Fmoc-Ala-Ala-Asn(Trt)-OH vs. Fmoc-Ala-Ala-Asn-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks in solid-phase peptide synthesis (SPPS) is critical to achieving high purity and yield. When incorporating the tripeptide sequence Alanine-Alanine-Asparagine, a key decision lies in selecting between a side-chain protected or unprotected asparagine residue. This guide provides an objective comparison of Fmoc-Ala-Ala-Asn(Trt)-OH and Fmoc-Ala-Ala-Asn-OH, supported by established principles and experimental observations in SPPS.

The use of a trityl (Trt) protecting group on the side-chain amide of asparagine in this compound offers significant advantages over its unprotected counterpart, Fmoc-Ala-Ala-Asn-OH. These benefits primarily revolve around the prevention of deleterious side reactions and improved handling characteristics during synthesis, ultimately leading to a purer final peptide product.

Performance Comparison: Protected vs. Unprotected Asparagine

The incorporation of asparagine into a peptide sequence is notoriously challenging due to the reactivity of its side-chain amide. The use of the Trt protecting group mitigates these issues, leading to a more efficient and reliable synthesis.

Performance MetricThis compoundFmoc-Ala-Ala-Asn-OHRationale
Prevention of Side Reactions HighLowThe Trt group sterically hinders the side-chain amide, preventing dehydration to β-cyanoalanine and subsequent aspartimide formation, which can occur during activation with carbodiimide (B86325) reagents.[1]
Coupling Efficiency HighModerate to LowCouplings with Fmoc-Asn-OH are known to be slower than with its side-chain protected counterparts.[1] The improved solubility of the Trt-protected derivative also contributes to more efficient coupling.
Solubility in SPPS Solvents GoodVery PoorFmoc-Asn(Trt)-OH dissolves well in common SPPS solvents like DMF and NMP, whereas Fmoc-Asn-OH has very low solubility, which can hinder coupling reactions.
Expected Crude Peptide Purity HighLow to ModerateThe prevention of side reactions and efficient coupling leads to a significantly cleaner crude product, simplifying purification.
Overall Yield GoodVariableWhile dependent on the overall sequence, the reduction of side products and incomplete couplings generally results in a higher yield of the desired peptide.

Key Side Reactions with Unprotected Asparagine

The primary motivation for using side-chain protection for asparagine is to prevent unwanted chemical transformations during SPPS.

Dehydration to β-Cyanoalanine

During the activation of the carboxylic acid of Fmoc-Asn-OH with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), the side-chain amide can be dehydrated to form a nitrile, resulting in the incorporation of a β-cyanoalanine residue instead of asparagine.[1]

Fmoc_Asn_OH Fmoc-Asn-OH Activated_Ester Activated Ester Intermediate Fmoc_Asn_OH->Activated_Ester Coupling Reagent (e.g., DCC) Dehydration Dehydration (-H₂O) Activated_Ester->Dehydration Cyanoalanine Fmoc-β-cyanoalanine Dehydration->Cyanoalanine

Caption: Dehydration of unprotected asparagine during activation.

Aspartimide Formation

Another significant side reaction, particularly in sequences with asparagine followed by a small amino acid, is the formation of a succinimide (B58015) intermediate known as aspartimide. This can occur during the basic conditions of Fmoc deprotection. The aspartimide ring can subsequently be opened to yield a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide.

Peptide_Asn Peptide-Asn-Xaa Aspartimide Aspartimide Intermediate Peptide_Asn->Aspartimide Piperidine (B6355638) (Fmoc deprotection) Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Isoaspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis

Caption: Aspartimide formation from an unprotected asparagine residue.

Experimental Protocols

The following provides a general methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Recommended Protocol using this compound

This protocol is based on a standard 0.1 mmol synthesis scale.

Materials and Reagents:

  • Wang or Rink Amide resin

  • This compound

  • Fmoc-Ala-OH

  • Coupling Reagent: HBTU (0.5 M in DMF) or HATU (0.5 M in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading (if starting from an unloaded resin):

    • Couple Fmoc-Asn(Trt)-OH to the resin using standard loading protocols for Wang or Rink Amide resins.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Alanine):

    • In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling for the Third Amino Acid (Alanine):

    • Repeat step 3 (Fmoc Deprotection).

    • Repeat step 4 (Coupling of Fmoc-Ala-OH).

  • Final Fmoc Deprotection:

    • After the final coupling, perform one last Fmoc deprotection (step 3) to expose the N-terminal amine of the tripeptide.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Isolate the peptide by centrifugation and lyophilize.

Challenges with Fmoc-Ala-Ala-Asn-OH Protocol

A direct protocol for Fmoc-Ala-Ala-Asn-OH is not recommended due to the high propensity for side reactions and poor solubility. If attempted, the following should be considered:

  • Coupling Reagents: Avoid carbodiimide-based reagents like DCC to minimize nitrile formation. The use of pre-formed active esters, such as pentafluorophenyl (Pfp) esters, may offer a cleaner coupling.[1]

  • Solubility: The poor solubility of Fmoc-Asn-OH in DMF will necessitate the use of alternative solvents or heating, which can increase the risk of side reactions.

  • Monitoring: Careful monitoring of the coupling reaction is essential, as it is expected to be sluggish.

  • Purification: Expect a complex crude product mixture requiring extensive purification by HPLC, likely leading to a low overall yield of the desired peptide.

SPPS Workflow Comparison

The following diagram illustrates the logical workflow and highlights the key difference in the synthesis strategy.

cluster_0 This compound Workflow cluster_1 Fmoc-Ala-Ala-Asn-OH Workflow start_prot Start with Resin load_prot Load Fmoc-Asn(Trt)-OH start_prot->load_prot deprot1_prot Fmoc Deprotection load_prot->deprot1_prot couple1_prot Couple Fmoc-Ala-OH deprot1_prot->couple1_prot deprot2_prot Fmoc Deprotection couple1_prot->deprot2_prot couple2_prot Couple Fmoc-Ala-OH deprot2_prot->couple2_prot final_deprot_prot Final Fmoc Deprotection couple2_prot->final_deprot_prot cleave_prot Cleavage & Trt Deprotection final_deprot_prot->cleave_prot product_prot High Purity Ala-Ala-Asn cleave_prot->product_prot start_unprot Start with Resin load_unprot Load Fmoc-Asn-OH start_unprot->load_unprot side_reaction_risk Risk of Dehydration & Poor Solubility load_unprot->side_reaction_risk deprot1_unprot Fmoc Deprotection side_reaction_risk->deprot1_unprot aspartimide_risk Risk of Aspartimide Formation deprot1_unprot->aspartimide_risk couple1_unprot Couple Fmoc-Ala-OH aspartimide_risk->couple1_unprot deprot2_unprot Fmoc Deprotection couple1_unprot->deprot2_unprot couple2_unprot Couple Fmoc-Ala-OH deprot2_unprot->couple2_unprot final_deprot_unprot Final Fmoc Deprotection couple2_unprot->final_deprot_unprot cleave_unprot Cleavage final_deprot_unprot->cleave_unprot product_unprot Low Purity Ala-Ala-Asn + Side Products cleave_unprot->product_unprot

Caption: Comparative SPPS workflow for protected vs. unprotected Asn.

Conclusion

For the synthesis of peptides containing the Ala-Ala-Asn sequence, the use of this compound is strongly recommended over Fmoc-Ala-Ala-Asn-OH. The trityl protection of the asparagine side chain is a well-established strategy to prevent deleterious side reactions, improve solubility, and ensure higher coupling efficiency. These factors collectively contribute to a significantly purer crude product, a more reliable and reproducible synthesis, and ultimately a higher overall yield of the desired peptide. While the unprotected version may appear more cost-effective initially, the potential for failed syntheses and the extensive purification required often negate any initial savings.

References

A Comparative Guide to Asparagine Side-Chain Protecting Groups: Trityl and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant challenge. The amide side chain of asparagine is prone to undesirable side reactions, primarily nitrile formation during activation and aspartimide formation during the synthesis cycle. To mitigate these issues, a variety of protecting groups have been developed for the Asn side chain. This guide provides an objective comparison of the widely used Trityl (Trt) protecting group with its common alternatives: 4-Methoxytrityl (Mmt), Xanthenyl (Xan), and 2,4,6-Trimethoxybenzyl (Tmob).

The selection of an appropriate side-chain protecting group for asparagine is critical for the successful synthesis of pure, high-yield peptides. An ideal protecting group should not only prevent side reactions but also enhance the solubility of the Fmoc-Asn-OH amino acid derivative and be readily removable under conditions that do not compromise the integrity of the final peptide.[1][2]

Performance Comparison of Asn Side-Chain Protecting Groups

The Trityl (Trt) group is the most extensively used protecting group for the asparagine side chain in Fmoc-based SPPS.[2][3] Its bulky nature effectively shields the amide group, preventing dehydration to a nitrile, and significantly improves the solubility of Fmoc-Asn-OH in common organic solvents like DMF.[2][4] However, its performance can be sequence-dependent, and in some cases, it may not completely suppress aspartimide formation.[5] Alternatives such as Mmt, Xan, and Tmob have been developed to address some of the limitations of the Trt group.

The 4-Methoxytrityl (Mmt) group is a more acid-labile derivative of Trt, allowing for milder deprotection conditions.[6] The Xanthenyl (Xan) group has been reported to yield purer peptides in certain sequences compared to Trt.[7] The 2,4,6-Trimethoxybenzyl (Tmob) group is another acid-labile protecting group that has been employed for Asn side-chain protection.[8]

The following table summarizes the key performance characteristics of these protecting groups based on available data. It is important to note that the performance of a protecting group can be highly dependent on the specific peptide sequence and synthesis conditions.

Protecting GroupKey Features & AdvantagesDisadvantages & Potential Side ReactionsDeprotection Conditions
Trityl (Trt) - Most widely used, well-documented.[3]- Effectively prevents nitrile formation.[4]- Significantly improves the solubility of Fmoc-Asn-OH.[2]- Cleavage can be slow, particularly for N-terminal Asn(Trt) residues, requiring extended deprotection times.[4][9]- May not completely prevent aspartimide formation in susceptible sequences.[5]Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 1-3 hours.[7]
4-Methoxytrityl (Mmt) - More acid-labile than Trt, allowing for milder and faster cleavage.[6]- Good solubility profile.- Increased acid lability may lead to premature deprotection during prolonged syntheses with numerous cycles.[7]1% TFA in DCM for selective deprotection; standard TFA cleavage cocktails for final deprotection.[6][7]
Xanthenyl (Xan) - Reported to yield purer peptides in some challenging sequences compared to Trt.[7]- May be less effective than Trt in preventing aspartimide formation in certain sequences.[7]Standard TFA cleavage cocktails.[7]
2,4,6-Trimethoxybenzyl (Tmob) - Rapidly cleaved under standard TFA conditions.[10]- Good solubility in organic solvents.[10]- The Tmob cation generated during cleavage can alkylate tryptophan residues.[8][11]Standard TFA cleavage cocktails, often with scavengers to prevent tryptophan alkylation.[8][12]

Quantitative Data Summary

Protecting GroupModel Peptide / ConditionPurity / YieldAspartimide FormationReference
Fmoc-Asn(Trt)-OH Not Specified>97.0% (HPLC)Can still occur, especially in Asn-Gly, Asn-Ser, or Asn-Asn sequences.[5][7]
Fmoc-Asn(Mmt)-OH General UseGenerally highData not widely available for direct comparison.-
Fmoc-Asn(Xan)-OH Challenging PeptidesPurer than Tmob or Trt in some casesMay be less effective than Trt in some sequences.[7][7]
Fmoc-Asn(Tmob)-OH Asn-Trp containing peptideHigh coupling efficiencyEffective at preventing dehydration, but can lead to Trp alkylation.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of protected asparagine residues and the subsequent cleavage and deprotection steps.

Protocol 1: Coupling of Protected Asparagine in Fmoc-SPPS

This protocol is generally applicable to Fmoc-Asn(Trt)-OH, Fmoc-Asn(Mmt)-OH, Fmoc-Asn(Xan)-OH, and Fmoc-Asn(Tmob)-OH.

Materials:

  • Fmoc-protected asparagine derivative

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected asparagine derivative (3-5 equivalents) and a suitable coupling reagent (e.g., HATU) in DMF. Add a base (e.g., DIPEA) to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation: A qualitative test (e.g., Kaiser test) can be performed to ensure the coupling reaction is complete.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood. Stir the suspension at room temperature for 1-3 hours. For peptides with N-terminal Asn(Trt), the cleavage time may need to be extended.[4]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Visualizing Key Processes in Peptide Synthesis

To better understand the chemical principles discussed, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the mechanism of aspartimide formation.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Asn(PG)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Aspartimide_Formation Peptide Peptide Backbone N-H Asn Side Chain C=O NH-PG Intermediate Deprotonated Backbone Amide Base Base (e.g., Piperidine) Base->Peptide:n Deprotonation Aspartimide Aspartimide (Succinimide Ring) Intermediate->Aspartimide Intramolecular Cyclization Side_Products α-peptide (desired) β-peptide (undesired) Racemized products Aspartimide->Side_Products Hydrolysis

Caption: Mechanism of base-catalyzed aspartimide formation.

Conclusion

The Trityl group remains a robust and widely adopted choice for the side-chain protection of asparagine in Fmoc-SPPS, offering a good balance of stability, solubility enhancement, and prevention of nitrile formation. However, for challenging sequences or specific applications requiring milder deprotection, alternatives like Mmt and Xan may offer advantages. The Tmob group, while effective, requires careful consideration due to the potential for tryptophan alkylation during cleavage. The selection of the optimal protecting group should be guided by the specific requirements of the peptide sequence, the length of the synthesis, and the desired purity of the final product. A thorough understanding of the potential side reactions and the appropriate experimental conditions is crucial for the successful synthesis of asparagine-containing peptides.

References

A Comparative Guide to Purity Analysis of Peptides Synthesized with Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. This guide provides an objective comparison of key analytical techniques for assessing the purity of peptides synthesized using Fmoc-Ala-Ala-Asn(Trt)-OH, a common building block in solid-phase peptide synthesis (SPPS).[1][2] We will delve into the experimental protocols for these techniques and present data in a clear, comparative format.

The use of the trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and other side reactions during synthesis.[3] However, even with this protection, various impurities can arise. A multi-pronged analytical approach is therefore essential for comprehensive purity assessment.[4]

Common Impurities in Fmoc SPPS

During Fmoc-based solid-phase peptide synthesis, several types of impurities can be generated. Understanding these potential byproducts is key to selecting the appropriate analytical methods for their detection.

  • Deletion Sequences: Result from incomplete coupling reactions, leading to peptides missing one or more amino acids.

  • Insertion Sequences: Can occur if the Fmoc protecting group is prematurely removed, leading to the addition of an extra amino acid.[5]

  • Truncated Sequences: Formed due to incomplete deprotection or coupling, resulting in shorter peptides.

  • Aspartimide Formation: A significant side reaction for asparagine-containing peptides, leading to the formation of a succinimide (B58015) ring that can then hydrolyze to form β-aspartyl and D-aspartyl peptides.[5][6][7] The Trt protecting group helps to minimize this, but it can still occur.[3]

  • Racemization: The conversion of L-amino acids to D-amino acids can occur, particularly during the activation step.

  • Residual Solvents and Reagents: Small molecules from the synthesis and purification process may remain in the final product.[8]

Comparative Analysis of Purity Assessment Techniques

The three primary techniques for evaluating the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides unique and complementary information.[4][8]

Technique Principle of Detection Information Provided Strengths Limitations
RP-HPLC Separation based on hydrophobicity.[4]Purity percentage (based on peak area), detection of impurities with different hydrophobicity.[9][10]High resolution, quantitative, well-established for peptides.[11]May not separate impurities with similar hydrophobicity. Purity is relative to other detected components.[4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.[8]Molecular weight confirmation of the target peptide and identification of impurities based on their mass.[8]High sensitivity and specificity for mass determination. Can identify co-eluting peaks from HPLC.[11]Not inherently quantitative without standards. May not distinguish between isomeric impurities.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of the constituent amino acids.[4]Confirms the amino acid composition and stoichiometry of the peptide.Provides an absolute measure of peptide quantity. Can detect gross errors in synthesis.Destructive to the sample. Does not provide information on the sequence or the presence of modifications.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of a synthetic peptide.

  • Materials:

    • Lyophilized peptide sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)[4]

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[4]

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% (v/v) TFA in water.[4]

      • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[4]

    • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.[4]

    • HPLC Analysis:

      • Inject the sample onto the C18 column.

      • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

      • Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[9][10]

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.[4][9][10]

2. Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of the synthetic peptide.

  • Materials:

    • Peptide sample

    • MS-grade water

    • MS-grade acetonitrile

    • Formic acid (FA)

    • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)[4]

  • Procedure:

    • Sample Preparation: Dilute the peptide sample in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.[4]

    • MS Analysis: Infuse the sample directly into the mass spectrometer or couple the MS to an HPLC system (LC-MS).

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

    • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. Analyze the spectra for peaks corresponding to potential impurities.

3. Amino Acid Analysis (AAA)

This protocol outlines the steps for determining the amino acid composition of the peptide.

  • Materials:

    • Lyophilized peptide sample

    • 6 M HCl

    • Amino acid standards

    • Derivatization reagent (e.g., ninhydrin)[4]

  • Procedure:

    • Hydrolysis: Place a known amount of the peptide in a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.[4]

    • Derivatization: After hydrolysis, evaporate the HCl under vacuum. Reconstitute the sample in a suitable buffer and derivatize the amino acids.[4]

    • Analysis: Inject the derivatized sample and amino acid standards into an amino acid analyzer.

    • Data Analysis: Quantify the amount of each amino acid by comparing the peak areas in the sample to those in the standards. Calculate the molar ratios of the amino acids.[4]

Visualizing the Workflow and Logic

To better illustrate the relationship between these analytical techniques, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis SPPS This compound Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Crude Peptide Purification Cleavage->Purification HPLC RP-HPLC (Purity Assessment) Purification->HPLC Primary Analysis MS Mass Spectrometry (Identity Confirmation) Purification->MS Direct Infusion AAA Amino Acid Analysis (Composition Verification) Purification->AAA Compositional Analysis HPLC->MS Peak Identification G cluster_questions Analytical Questions cluster_techniques Analytical Techniques Peptide Synthesized Peptide (Ala-Ala-Asn) Purity How pure is it? Peptide->Purity Identity Is it the correct peptide? Peptide->Identity Composition Does it have the right amino acids? Peptide->Composition HPLC RP-HPLC Purity->HPLC MS Mass Spectrometry Identity->MS AAA Amino Acid Analysis Composition->AAA

References

A Researcher's Guide to Mass Spectrometry Validation of Fmoc-Ala-Ala-Asn(Trt)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid building block is paramount to the integrity of the final peptide. This guide provides an objective comparison of mass spectrometry-based methods for the validation of Fmoc-Ala-Ala-Asn(Trt)-OH incorporation, supported by detailed experimental protocols and expected data.

The tripeptide building block, this compound, is a valuable component in the synthesis of complex peptides and antibody-drug conjugate (ADC) linkers.[1][2] The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection during synthesis, while the bulky trityl (Trt) group on the asparagine side chain prevents undesirable side reactions.[3] Verifying the successful coupling of this 738.8 g/mol unit is a critical quality control step.

Comparative Analysis of Mass Spectrometry Techniques

The two primary mass spectrometry techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4] Each offers distinct advantages and disadvantages for the validation of protected peptides like this compound.

TechniqueIonization PrincipleTypical Charge StateFragmentation MethodThroughputKey AdvantagesKey Disadvantages
LC-ESI-MS/MS Soft ionization from a liquid phase.MultipleCID, HCD, ETDHighHigh resolution and mass accuracy, suitable for complex mixtures, allows for online separation.Can be susceptible to ion suppression, may require more extensive sample preparation.
MALDI-TOF-MS Soft ionization from a solid crystalline matrix.SinglePSD, CIDVery HighTolerant to salts and buffers, rapid analysis, simple sample preparation.Risk of protecting group instability with acidic matrices, lower resolution than ESI-Orbitrap/FT-ICR.[5]

Table 1. Comparison of LC-ESI-MS/MS and MALDI-TOF-MS for the analysis of this compound.

Expected Mass Spectrometry Data

Molecular Weight Determination:

The successful incorporation of this compound can be initially verified by determining the molecular weight of the peptide-resin after the coupling step. A small sample of the resin can be cleaved and analyzed.

CompoundChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)
This compoundC₄₄H₄₂N₄O₇738.83~739.84
Ala-Ala-AsnC₁₀H₁₈N₄O₄258.27~259.28

Table 2. Molecular weights and expected protonated masses for the protected tripeptide and its fully deprotected counterpart.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) provides definitive evidence of incorporation by elucidating the peptide sequence. The choice of fragmentation technique influences the types of fragment ions observed.

  • Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These methods typically cleave the peptide backbone, generating b- and y-type ions.[6]

  • Electron Transfer Dissociation (ETD): This technique is known for preserving labile post-translational modifications and can be advantageous for analyzing peptides with bulky protecting groups, producing c- and z-type ions.[7]

Due to the presence of the bulky Fmoc and Trt protecting groups, fragmentation can be complex. The most labile bonds are often those of the protecting groups themselves. Therefore, a neutral loss of the Fmoc group (222.2 Da) or the Trt group (243.3 Da) from the precursor ion is highly probable.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Cleavage

A standard Fmoc/tBu strategy is employed for peptide synthesis.[8] The successful incorporation of this compound is a key step.

Protocol 1: On-Resin Cleavage for Preliminary Analysis

  • Resin Sampling: After the coupling of this compound, wash the resin thoroughly with dichloromethane (B109758) (DCM).

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture for Trt-protected peptides is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (v/v).[9]

  • Cleavage: Add the cleavage cocktail to a small sample of the dried resin (approximately 10 mL per gram of resin).

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Reconstitute the peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

LC-MS/MS Analysis

Protocol 2: ESI-MS/MS Analysis of Cleaved Peptide

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.

    • Scan Range: m/z 150-1500.

    • Data-Dependent Acquisition (DDA): Select the most intense precursor ions for MS/MS fragmentation.

    • Fragmentation: CID or HCD with a normalized collision energy of 25-35%.

MALDI-TOF-MS Analysis

Protocol 3: MALDI-TOF-MS of Cleaved Peptide

  • Matrix Selection: Dithranol is a recommended matrix for protected peptides as it reduces in-source fragmentation.[10] Alternatively, α-cyano-4-hydroxycinnamic acid (CHCA) can be used, but with caution due to its acidity.[5]

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in 50% acetonitrile/0.1% TFA.

    • Mix the reconstituted peptide sample with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry:

    • Instrument: MALDI-TOF/TOF mass spectrometer.

    • Mode: Positive ion reflector mode for higher resolution.

    • Laser: Nitrogen laser (337 nm).

    • Analysis: Acquire the mass spectrum to observe the protonated molecular ion. For MS/MS, select the precursor ion of interest for post-source decay (PSD) or CID fragmentation.

Visualization of Workflows

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation SPPS Fmoc-SPPS Coupling Couple this compound SPPS->Coupling Cleavage On-Resin Cleavage Coupling->Cleavage Sample Resin LCMS LC-ESI-MS/MS Analysis Cleavage->LCMS Analyze Cleaved Peptide MALDI MALDI-TOF-MS Analysis Cleavage->MALDI Analyze Cleaved Peptide

Caption: Experimental workflow for synthesis and mass spectrometry validation.

data_analysis_logic MS_Data Acquire Mass Spectrum Check_Mass Precursor m/z ≈ 739.8? MS_Data->Check_Mass MSMS_Data Acquire MS/MS Spectrum Check_Mass->MSMS_Data Yes Failure Incorporation Failed / Incomplete Check_Mass->Failure No Analyze_Fragments Analyze Fragmentation Pattern MSMS_Data->Analyze_Fragments Success Successful Incorporation Analyze_Fragments->Success Correct Fragments Analyze_Fragments->Failure Incorrect Fragments

Caption: Logical workflow for mass spectrometry data analysis and validation.

Conclusion

The successful incorporation of this compound is readily verifiable using standard mass spectrometry techniques. LC-ESI-MS/MS offers high-resolution data and is ideal for integration into a purification workflow. MALDI-TOF-MS provides a rapid, high-throughput alternative for quick checks of synthesis progress. By following the detailed protocols and understanding the expected fragmentation patterns, researchers can confidently validate the incorporation of this important tripeptide building block, ensuring the quality and success of their peptide synthesis endeavors.

References

A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays for peptides synthesized using Fmoc-Ala-Ala-Asn(Trt)-OH. The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) is of significant interest, particularly as a cleavable linker in targeted drug delivery systems like antibody-drug conjugates (ADCs). The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this sequence into larger peptides and bioconjugates. This guide will delve into the relevant functional assays, present comparative data, and provide detailed experimental protocols to aid researchers in the evaluation of these molecules.

The Role of the Ala-Ala-Asn Sequence

The Ala-Ala-Asn motif is primarily recognized as a substrate for certain proteases that are often overexpressed in the tumor microenvironment or within specific cellular compartments like lysosomes. This selective cleavage is exploited for the controlled release of therapeutic payloads at the target site, thereby enhancing efficacy and minimizing off-target toxicity. The two main enzymes responsible for the cleavage of the Ala-Ala-Asn sequence are:

  • Legumain: An asparaginyl endopeptidase that is frequently upregulated in various solid tumors and plays a crucial role in cleaving the peptide bond C-terminal to the asparagine residue.[1]

  • Cathepsin B: A lysosomal cysteine protease that can also cleave certain peptide sequences, although the Ala-Ala-Asn sequence is primarily a substrate for legumain.[2]

Comparative Performance of Ala-Ala-Asn Containing Peptides

The functional performance of peptides containing the Ala-Ala-Asn sequence, particularly when used as linkers in ADCs, is a critical aspect of their preclinical evaluation. Key performance indicators include plasma stability, enzymatic cleavage efficiency, and in vitro cytotoxicity.

Data Presentation

Below is a summary of quantitative data comparing the performance of ADCs with legumain-cleavable Ala-Ala-Asn linkers to those with the more conventional cathepsin B-cleavable valine-citrulline (Val-Cit) linker.

Linker TypeADC TargetPayloadCell LineIC50 (nM)Plasma Stability (% intact ADC after 168h)Reference
Ala-Ala-Asn-PABC Folate Receptor α (FRα)EribulinIGROV-1 (FRα+)<0.01High (rodent plasma)[1]
Val-Cit-PABC Folate Receptor α (FRα)EribulinIGROV-1 (FRα+)<0.01Lower (susceptible to rodent carboxylesterases)[1]
Asn-Asn HER2ExatecanSKBR30.035 ± 0.008>85% (human and mouse serum)[3][4]
Val-Cit-PABC HER2ExatecanSKBR30.035 ± 0.006Not specified[3]
Gly-Asn-Asn-Gly HER2ExatecanSKBR30.033 ± 0.004Not specified[3]

Note: PABC (p-aminobenzylcarbamate) is a self-immolative spacer commonly used with these linkers.

Experimental Protocols

Detailed methodologies for key functional assays are provided below to ensure reproducibility and accurate comparison of results.

In Vitro Legumain Cleavage Assay

This assay quantifies the rate of linker cleavage by purified legumain using a fluorogenic substrate.

Materials:

  • Recombinant human legumain

  • Fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)

  • Legumain assay buffer (e.g., 50 mM MES, 150 mM NaCl, 2 mM DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If using a pro-form of legumain, activate it according to the manufacturer's instructions.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a working solution of activated legumain in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the legumain working solution.

    • Include control wells: a substrate blank (buffer only) and an enzyme blank (enzyme in buffer without substrate).

  • Initiate Reaction: Add 50 µL of the substrate working solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the relative fluorescence units (RFU) against time to determine the initial reaction velocity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the peptide or ADC required to inhibit cell growth by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control (non-target) cell line

  • Cell culture medium and supplements

  • Peptide or ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the peptide or ADC in cell culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Mandatory Visualization

Signaling Pathway of an ADC with a Legumain-Cleavable Linker

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Ala-Ala-Asn Linker) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Legumain Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: ADC internalization and payload release via a legumain-cleavable linker.

Experimental Workflow for Legumain Cleavage Assay

Legumain_Cleavage_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Activated Legumain - Fluorogenic Substrate - Assay Buffer Plate Set up 96-well plate: - Enzyme - Substrate - Controls Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Fluorescence (Kinetic Read) Incubate->Measure Analyze Analyze Data: - Subtract Background - Calculate Cleavage Rate Measure->Analyze

Caption: Workflow for a fluorometric legumain cleavage assay.

References

A Comparative Analysis of Fmoc-Ala-Ala-Asn(Trt)-OH and Alternative Tripeptides in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Tripeptide Synthesis

The efficient and high-purity synthesis of peptides is a cornerstone of modern drug discovery and development. The tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH is a valuable building block, frequently employed in solid-phase peptide synthesis (SPPS) and notably utilized as a cleavable linker in antibody-drug conjugates, susceptible to cleavage by enzymes like cathepsin B.[1] However, the incorporation of asparagine, even with the widely used trityl (Trt) protecting group, can present challenges such as aggregation, incomplete coupling, and the formation of side products. This guide provides an objective comparison of this compound with alternative strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific synthetic needs.

Key Performance Indicators: A Tabular Comparison

The selection of a tripeptide or a particular protected asparagine derivative can significantly impact the outcome of solid-phase peptide synthesis. Key considerations include solubility, coupling efficiency, and the propensity for side reactions, most notably aspartimide formation. The following table summarizes the performance of Fmoc-Asn(Trt)-OH in comparison to its alternatives based on these critical parameters.

Building Block/StrategyKey AdvantagesPotential DrawbacksTypical Crude PurityReference
This compound - Prevents dehydration of the Asn side chain.[2] - Good solubility in standard SPPS solvents (DMF, NMP).[1][2] - Leads to significantly purer peptides compared to unprotected Asn.[1][3]- Trt group removal can be slow for N-terminal Asn(Trt).[2] - Does not completely eliminate aspartimide formation.[4]≥97.0% (HPLC)[3][1][2][3]
Alternative: Fmoc-Asn(Mmt)-OH - Superior solubility in DMF compared to Fmoc-Asn(Trt)-OH, allowing for higher concentration during coupling.[4][5] - Rapid cleavage of the Mmt group.[4][5]- Mmt group is more acid-labile than Trt, which could lead to premature deprotection in long syntheses.Generally high, often superior to Trt due to better solubility.[4][5]
Alternative: Pseudoproline Dipeptides (e.g., Fmoc-Ala-Ser(ψPro)-OH) - Disrupts secondary structures (β-sheets), preventing aggregation.[6] - Enhances solubility of the growing peptide chain.[6] - Suppresses aspartimide formation.[6]- Requires the use of a pre-formed dipeptide. - Steric hindrance can sometimes lead to slower coupling.Can be significantly higher than standard methods for "difficult sequences".[6]

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and high-yield peptide synthesis. Below are methodologies for the standard incorporation of Fmoc-Asn(Trt)-OH and the utilization of an alternative pseudoproline dipeptide strategy.

Protocol 1: Standard Coupling of this compound

This protocol outlines the manual coupling of the tripeptide onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 5 minutes.
  • Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete Fmoc group removal.
  • Wash the resin thoroughly with DMF (5 times).

3. Tripeptide Activation and Coupling:

  • In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), a coupling reagent such as HATU (1.95 equivalents), and an organic base like N,N-diisopropylethylamine (DIPEA) (4 equivalents) in DMF.
  • Allow the mixture to pre-activate for 2-5 minutes.
  • Add the activated tripeptide solution to the deprotected resin-bound peptide.
  • Agitate the mixture for 2-4 hours at room temperature.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (5 times) followed by dichloromethane (B109758) (DCM) (3 times) to remove any residual reagents and byproducts.

5. Confirmation (Optional):

  • Perform a Kaiser test to confirm the absence of free primary amines, which indicates a complete coupling reaction.

Protocol 2: Alternative Strategy using a Pseudoproline Dipeptide

This protocol demonstrates the incorporation of a pseudoproline dipeptide to potentially improve synthesis efficiency and purity, particularly for sequences prone to aggregation.

1. Resin Preparation and Fmoc Deprotection:

  • Follow steps 1 and 2 as described in Protocol 1.

2. Pseudoproline Dipeptide Coupling:

  • In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH) (1.5 equivalents) and a coupling reagent (e.g., HATU, 1.5 equivalents) in DMF.
  • Add DIPEA (3 equivalents) to the solution.
  • Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.
  • Wash the resin with DMF.

3. Subsequent Amino Acid Coupling:

  • Proceed with standard Fmoc deprotection and coupling cycles for any subsequent amino acids.

4. Final Cleavage:

  • Upon completion of the synthesis, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The pseudoproline oxazolidine (B1195125) ring will be cleaved during this step, regenerating the native serine residue.

Visualizing Synthetic Workflows

To further elucidate the processes described, the following diagrams illustrate the standard solid-phase peptide synthesis cycle and a decision-making workflow for choosing between the benchmarked tripeptide and its alternatives.

sps_workflow Resin Resin with Free Amine Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, HATU, DIPEA) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Elongation Peptide Chain Elongation Wash2->Elongation Repeat Cycle Elongation->Resin Next Cycle

Caption: A standard solid-phase peptide synthesis (SPPS) cycle.

decision_workflow Start Start: Tripeptide Synthesis (Ala-Ala-Asn sequence) DifficultSeq Is the target peptide a known 'difficult sequence' or prone to aggregation? Start->DifficultSeq Standard Use this compound DifficultSeq->Standard No Alternative Consider Alternative Strategy DifficultSeq->Alternative Yes Pseudoproline Use Pseudoproline Dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH) to disrupt secondary structure Alternative->Pseudoproline Mmt Use Fmoc-Asn(Mmt)-OH for improved solubility Alternative->Mmt

Caption: Decision workflow for selecting a synthesis strategy.

Conclusion

This compound remains a robust and widely used building block for the incorporation of the Ala-Ala-Asn sequence in peptide synthesis. Its ability to prevent side-chain dehydration and its good solubility make it a reliable choice for many applications. However, for challenging syntheses, particularly those involving long or aggregation-prone peptides, alternatives such as Fmoc-Asn(Mmt)-OH and the use of pseudoproline dipeptides offer significant advantages. Fmoc-Asn(Mmt)-OH provides superior solubility, potentially leading to more efficient couplings, while pseudoproline dipeptides are a powerful tool for disrupting secondary structures and minimizing aggregation. The choice of the optimal strategy will ultimately depend on the specific characteristics of the target peptide and the synthetic challenges anticipated. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to enhance the purity, yield, and overall success of their peptide synthesis endeavors.

References

A Cost-Benefit Analysis of Fmoc-Ala-Ala-Asn(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between utilizing pre-formed peptide fragments versus sequential single amino acid coupling is a critical decision impacting both the efficiency and cost-effectiveness of their work. This guide provides a comprehensive cost-benefit analysis of using the protected tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH compared to the alternative strategy of sequential coupling of Fmoc-Ala-OH and Fmoc-Asn(Trt)-OH.

Executive Summary

The use of this compound offers significant advantages in solid-phase peptide synthesis, particularly in mitigating challenges associated with asparagine incorporation and potential peptide aggregation. While the upfront cost of the tripeptide is higher than the combined cost of the individual amino acids, the potential for increased purity, higher overall yield, and reduced synthesis time can offset this initial investment, especially for complex or lengthy peptide sequences. The trityl (Trt) protection on the asparagine side chain is crucial for preventing common side reactions like aspartimide formation and dehydration.[1][2][3]

Cost Comparison

The primary alternative to using the pre-formed this compound is the sequential coupling of the individual protected amino acids: two equivalents of Fmoc-Ala-OH and one equivalent of Fmoc-Asn(Trt)-OH. The following table provides an illustrative cost comparison based on currently available market prices. Prices can vary significantly between suppliers and based on the quantity purchased.

ReagentMolecular Weight ( g/mol )Representative Price (USD/g)
This compound739.86~$150 - $400
Fmoc-Ala-OH311.34~$0.38 - $2.68
Fmoc-Asn(Trt)-OH596.68~$2.61 - $11.08

Note: Prices are estimates and subject to change. Bulk pricing may significantly reduce the cost per gram.

While a direct cost comparison of raw materials suggests that sequential coupling is more economical, this does not account for the additional costs associated with a longer, more complex synthesis, including increased solvent and reagent consumption, labor, and the potential for lower yield and purity of the final product.

Performance and Efficiency: A Comparative Overview

FeatureUsing this compoundSequential Coupling of Individual Amino Acids
Synthesis Time Reduced (one coupling step)Increased (three coupling and deprotection cycles)
Potential for Side Reactions Minimized, especially for asparagine-related issuesHigher risk of aspartimide formation and dehydration during Asn coupling[2][3]
Handling of Difficult Sequences Advantageous for sequences prone to aggregation (e.g., alanine-rich)[4][5]Increased risk of aggregation with each coupling cycle[6]
Overall Yield Potentially higher due to fewer steps and reduced side reactionsPotentially lower due to cumulative losses over multiple cycles[7]
Purity of Crude Peptide Generally higher, simplifying purificationMay be lower, requiring more extensive purification
Material & Solvent Consumption LowerHigher due to additional coupling and deprotection steps

Key Experimental Considerations and Protocols

The primary challenges in the sequential synthesis of an Ala-Ala-Asn sequence lie in the coupling of asparagine and the potential for aggregation of the alanine (B10760859) residues.

Challenges with Asparagine Incorporation

The side-chain amide of asparagine is prone to several side reactions during Fmoc-SPPS:

  • Aspartimide Formation: Under the basic conditions of Fmoc deprotection (piperidine treatment), the backbone nitrogen can attack the side-chain amide, forming a cyclic aspartimide intermediate. This can lead to racemization and the formation of difficult-to-separate β-aspartyl peptide impurities.[8][9]

  • Dehydration: During activation of the carboxylic acid, the side-chain amide can be dehydrated to a nitrile, leading to a modified and incorrect peptide sequence.[2]

  • Poor Solubility: Fmoc-Asn-OH without a side-chain protecting group has poor solubility in common SPPS solvents like DMF, which can lead to incomplete coupling.[3]

The use of the trityl (Trt) protecting group on the asparagine side chain, as in this compound, effectively mitigates these issues by sterically hindering the side-chain amide.[1][10]

Challenges with Alanine-Rich Sequences

Peptide sequences containing multiple alanine residues have a tendency to aggregate through the formation of secondary structures like β-sheets on the solid support.[4][11] This aggregation can hinder the accessibility of the N-terminal amine, leading to incomplete coupling and deprotection reactions and resulting in truncated or deletion sequences.[6] By incorporating the Ala-Ala dipeptide as part of a pre-formed tripeptide, the number of individual coupling steps involving alanine is reduced, which can help to minimize on-resin aggregation.

Experimental Protocols

Below are generalized protocols for the incorporation of the Ala-Ala-Asn sequence using both the tripeptide and sequential coupling methods.

Protocol 1: Coupling of this compound

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading), a coupling reagent such as HATU (1.45 equivalents), and an additive like HOAt (1.5 equivalents) in DMF.

    • Add a base, typically DIPEA (3-4 equivalents), to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated tripeptide solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Sequential Coupling of Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH

This protocol involves three iterative cycles of deprotection, washing, and coupling as described in Protocol 1, for each of the following amino acids in order:

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Ala-OH

  • Fmoc-Ala-OH

Each cycle adds to the total synthesis time and consumption of reagents and solvents.

Visualizing the Workflow and Decision Process

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 SPPS Workflow: Tripeptide vs. Sequential Coupling cluster_1 This compound cluster_2 Sequential Coupling A Single Coupling Step B Couple Fmoc-Asn(Trt)-OH C Deprotection & Wash B->C D Couple Fmoc-Ala-OH C->D E Deprotection & Wash D->E F Couple Fmoc-Ala-OH E->F

Comparison of SPPS workflows.

G Start Start Peptide Synthesis Decision Is the sequence long or prone to aggregation/side reactions? Start->Decision Tripeptide Consider using This compound Decision->Tripeptide Yes Sequential Sequential coupling may be cost-effective for short, simple sequences Decision->Sequential No End Proceed with Synthesis Tripeptide->End Sequential->End

Decision-making for synthesis strategy.

Conclusion

The decision to use this compound versus sequential coupling is a strategic one that balances upfront reagent cost against the potential for improved synthesis outcomes. For short, non-complex peptides, the cost savings of using individual amino acids may be justified. However, for longer or more complex sequences, particularly those containing asparagine or aggregation-prone motifs, the use of the pre-formed tripeptide is a sound investment. The benefits of reduced synthesis time, lower risk of side reactions, and potentially higher purity and yield can lead to significant savings in downstream processing and a more reliable and efficient overall workflow.

References

The Strategic Advantage of Fmoc-Ala-Ala-Asn(Trt)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of peptides is paramount. The choice of building blocks can significantly impact the success of Solid-Phase Peptide Synthesis (SPPS), particularly when dealing with sequences prone to side reactions. This guide provides an objective comparison of using the pre-formed tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH versus a traditional stepwise synthesis approach. We will delve into performance metrics, supported by experimental data, and provide detailed protocols.

The tripeptide this compound is a valuable building block in peptide synthesis, notably utilized as a cathepsin B-cleavable linker in antibody-drug conjugates (ADCs) for targeted drug release.[1] The core of its advantage lies in the trityl (Trt) protecting group on the asparagine (Asn) side chain, which serves two primary functions: preventing dehydration of the amide side chain during activation and mitigating the risk of aspartimide formation, a notorious side reaction in Fmoc-based SPPS.[1]

Performance Comparison: Tripeptide vs. Stepwise Synthesis

The primary challenge in synthesizing sequences containing asparagine is the potential for side reactions that lead to impurities, which are often difficult to separate from the target peptide. The use of a pre-formed, protected tripeptide building block like this compound can circumvent many of these issues, leading to a cleaner crude product and higher overall yield.

While direct head-to-head quantitative data for the same peptide sequence synthesized by both methods is not extensively published in a single study, a comparative analysis can be constructed from known challenges in SPPS. Aspartimide formation is particularly prevalent in Asp-Xaa or Asn-Xaa motifs where Xaa can be Glycine, Alanine (B10760859), Serine, or Asparagine itself.[2][3] This side reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection step.[2]

Table 1: Quantitative Comparison of Synthesis Strategies

Performance MetricStepwise Synthesis (Fmoc-Asn(Trt)-OH + 2x Fmoc-Ala-OH)Tripeptide Synthesis (this compound)Rationale
Crude Peptide Purity (HPLC) LowerHigherThe tripeptide approach involves fewer coupling and deprotection cycles, reducing the cumulative opportunity for side reactions. The Trt group on Asn minimizes side reactions, leading to purer peptides.[4][5]
Overall Yield Potentially LowerPotentially HigherReduced side reactions and fewer synthetic steps contribute to a higher yield of the desired full-length peptide.
Risk of Aspartimide Formation Moderate to HighLowBy incorporating the Asn-Ala linkage within the pre-formed tripeptide, the problematic coupling and subsequent deprotection steps on the resin are avoided. The bulky Trt group also offers protection.[3]
Synthesis Time LongerShorterFewer individual coupling and deprotection cycles are required, accelerating the overall synthesis timeline.
Solubility of Building Block Fmoc-Asn(Trt)-OH has good solubility, but issues can arise on-resin.Excellent solubility in standard SPPS solvents.[5]Fmoc-Asn(Trt)-OH is known for its good solubility compared to unprotected Fmoc-Asn-OH.[5]

Experimental Protocols

The following are detailed, representative methodologies for incorporating the Ala-Ala-Asn sequence into a growing peptide chain using both the stepwise and tripeptide approaches.

Protocol 1: Stepwise Solid-Phase Peptide Synthesis

This protocol outlines the iterative coupling of individual amino acids.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Loading (Asn):

    • Dissolve Fmoc-Asn(Trt)-OH (3 eq.), and N,N-Diisopropylethylamine (DIPEA) (7.5 eq.) in dry DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.

    • Wash the resin with DCM, dimethylformamide (DMF), and DCM.

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, drain, and repeat for 10 minutes.

    • Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Second Amino Acid Coupling (Ala):

    • Dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to pre-activate.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a ninhydrin (B49086) test.

    • Wash the resin with DMF, DCM, and DMF.

  • Repeat for Third Amino Acid (Ala): Repeat steps 3 and 4 for the final alanine residue.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

Protocol 2: Tripeptide Solid-Phase Peptide Synthesis

This protocol demonstrates the incorporation of the pre-formed tripeptide.

  • Resin Preparation: Swell the synthesis resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes.

  • Fmoc Deprotection of Resin-Bound Peptide:

    • Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

    • Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Tripeptide Coupling:

    • Dissolve this compound (2-3 eq.), a coupling agent such as HBTU (1.9 eq.), and an activator like HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) to pre-activate.

    • Add the activated tripeptide solution to the deprotected resin and agitate for 2-4 hours, or until a ninhydrin test indicates complete coupling.

    • Wash the resin with DMF, DCM, and DMF.

  • Continue Peptide Elongation: Proceed with subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in the target sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

Visualizing the Workflow and Chemistry

To better illustrate the concepts discussed, the following diagrams outline the synthesis workflows and the chemical pathway of a critical side reaction.

Stepwise_vs_Tripeptide_Synthesis cluster_stepwise Stepwise Synthesis cluster_tripeptide Tripeptide Synthesis sw_start Resin sw_load_asn Couple Fmoc-Asn(Trt)-OH sw_start->sw_load_asn sw_deprot1 Fmoc Deprotection sw_load_asn->sw_deprot1 sw_couple_ala1 Couple Fmoc-Ala-OH sw_deprot1->sw_couple_ala1 sw_deprot2 Fmoc Deprotection sw_couple_ala1->sw_deprot2 sw_couple_ala2 Couple Fmoc-Ala-OH sw_deprot2->sw_couple_ala2 sw_end Ala-Ala-Asn-Resin sw_couple_ala2->sw_end tp_start Resin tp_couple_tri Couple This compound tp_start->tp_couple_tri tp_end Ala-Ala-Asn-Resin tp_couple_tri->tp_end

Caption: Comparative workflow of stepwise versus tripeptide synthesis.

Aspartimide_Formation peptide Peptide-Asn-Ala-Resin deprotection Fmoc Deprotection (Piperidine) peptide->deprotection Base Treatment intermediate Cyclic Aspartimide Intermediate deprotection->intermediate Intramolecular Cyclization side_products Mixture of α- and β-peptides (Impurities) intermediate->side_products Hydrolysis/ Ring Opening

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Conclusion

The use of this compound offers a compelling strategic advantage over traditional stepwise synthesis. By incorporating a pre-formed, protected tripeptide, researchers can significantly reduce the risk of problematic side reactions like aspartimide formation, leading to higher crude peptide purity and potentially greater overall yields. This approach also streamlines the synthesis process, saving valuable time and resources. For the synthesis of complex peptides, particularly those intended for therapeutic applications such as ADCs, the investment in specialized building blocks like this compound is justified by the enhanced quality and efficiency of the final product.

References

Protecting Asparagine in Peptide Synthesis: A Comparative Purity Analysis of Crude Peptides With and Without Trityl (Trt) Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of crude peptide purity and overall synthesis success. The incorporation of asparagine (Asn) is particularly challenging due to the reactivity of its side-chain amide. This guide provides an objective comparison of crude peptide purity when using Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) versus unprotected Nα-Fmoc-L-asparagine (Fmoc-Asn-OH), supported by experimental data and detailed protocols.

The use of a side-chain protecting group for asparagine, most commonly the trityl (Trt) group, is a widely adopted strategy to mitigate common side reactions and improve the quality of synthetic peptides. The primary challenges associated with unprotected asparagine in Fmoc-based SPPS are twofold: poor solubility of the Fmoc-Asn-OH building block and the propensity of the side-chain amide to undergo dehydration to a nitrile byproduct during the amino acid activation step, especially when using carbodiimide (B86325) reagents.[1][2]

The Trt group effectively prevents this dehydration and also significantly enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][3] This improved solubility ensures more efficient and complete coupling reactions, leading to a cleaner crude product with a higher percentage of the target peptide.

Data Presentation: Purity and Yield Comparison

The following table summarizes the expected outcomes when synthesizing peptides containing asparagine, comparing the use of Trt-protected Asn with unprotected Asn. The data is based on representative results from peptide synthesis literature.

ParameterWith Asn(Trt) ProtectionWithout Asn ProtectionKey Considerations & References
Expected Crude Purity (by HPLC) Significantly Higher (>65-97%)Lower (<60%)The use of Fmoc-Asn(Trt)-OH has been shown to result in significantly purer crude peptides.[2][3] A study on the synthesis of Glucagon, which contains Asn, reported a crude purity of 68.08% when using purified amino acids including Fmoc-Asn(Trt)-OH, a notable increase from the 53.49% purity achieved with standard raw materials.
Major Impurities Truncated and deletion sequences (common to all SPPS)- β-cyanoalanine-containing peptides (from dehydration)[4] - Truncated and deletion sequences (exacerbated by poor coupling)Dehydration of the Asn side-chain to a nitrile is a major side reaction when unprotected Asn is used with carbodiimide activators.[1]
Solubility of Fmoc-Amino Acid Good in DMF and NMPPoor in DMF and NMPThe poor solubility of Fmoc-Asn-OH can lead to incomplete dissolution and inefficient coupling.[3]
Overall Yield Generally HigherGenerally LowerHigher purity and more efficient coupling contribute to a greater yield of the desired peptide.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this comparison are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH

This protocol outlines the manual synthesis of a generic Asn-containing peptide on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling (for Fmoc-Asn(Trt)-OH):

    • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

Protocol 2: Peptide Cleavage and Deprotection
  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. The Trt group is removed during this step.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold diethyl ether twice more.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: HPLC Analysis of Crude Peptide
  • Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System:

    • Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity of the crude peptide. The main peak corresponds to the full-length target peptide, while smaller peaks represent impurities.

Mandatory Visualization

The following diagrams illustrate the key processes and chemical pathways discussed in this guide.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage TFA Cleavage Cocktail Washing->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Isolation Centrifugation & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying HPLC RP-HPLC Analysis Drying->HPLC MS Mass Spectrometry HPLC->MS Fraction Collection

Caption: General workflow for SPPS, cleavage, and analysis of synthetic peptides.

side_reactions cluster_unprotected Unprotected Asn Side-Chain cluster_protected Trt-Protected Asn Side-Chain UnprotectedAsn Fmoc-Asn-OH Side-chain: -CH2-CO-NH2 Activation Activation (e.g., DIC/HOBt) UnprotectedAsn->Activation Dehydration β-Cyanoalanine Residue Side-chain: -CH2-C≡N Activation->Dehydration Dehydration Side Reaction ProtectedAsn Fmoc-Asn(Trt)-OH Side-chain: -CH2-CO-NH-Trt ActivationProtected Activation (e.g., DIC/HOBt) ProtectedAsn->ActivationProtected NoDehydration Stable Amide ActivationProtected->NoDehydration No Dehydration

Caption: Prevention of Asn side-chain dehydration by Trt protection during activation.

References

A Comparative Guide to Coupling Reagent Efficiency in the Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical factor that dictates the overall efficiency, purity, and yield of the final peptide product. The synthesis of peptides containing asparagine, such as Fmoc-Ala-Ala-Asn(Trt)-OH, presents a unique set of challenges, primarily the risk of side reactions like dehydration of the side-chain amide to form a nitrile impurity. The use of a trityl (Trt) protecting group on the asparagine side chain is a standard strategy to mitigate this issue.[1]

This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and DIC/Oxyma—for the efficient synthesis of the tripeptide this compound. The performance of these reagents is evaluated based on coupling efficiency, potential for side reactions, and overall purity of the crude peptide.

Quantitative Performance Analysis

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the expected performance of HATU, HBTU, and DIC/Oxyma in the synthesis of asparagine-containing peptides. It is important to note that coupling efficiency is highly sequence-dependent, and the data presented here is a representative overview based on published literature for similar peptides.[2][3]

Coupling ReagentReagent TypeTypical Coupling TimeExpected Crude Purity (%)Potential for Side ReactionsKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45 min> 95%LowAdvantages: Highly reactive, excellent for sterically hindered couplings.[2][4] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[3]
HBTU Aminium/Uronium Salt30 - 60 min90 - 95%LowAdvantages: Fast and efficient, widely used.[1] Disadvantages: Less reactive than HATU, potential for guanidinylation.[3]
DIC/Oxyma Carbodiimide/Additive60 - 120 min~90%Low (minimal racemization)Advantages: Cost-effective, minimizes racemization.[5][6] Disadvantages: Slower reaction rates compared to onium salts.[3]

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of this compound on a Rink Amide resin, utilizing the three compared coupling reagents. These protocols assume a 0.1 mmol synthesis scale.

General Steps for SPPS:

  • Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

Protocol 1: Coupling using HATU
  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 45 minutes at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent Fmoc-Ala-OH and Fmoc-Asn(Trt)-OH residues.

Protocol 2: Coupling using HBTU
  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 2-5 minutes.[7]

  • Coupling: Add the pre-activated solution to the deprotected resin. Agitate the mixture for 60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent Fmoc-Ala-OH and Fmoc-Asn(Trt)-OH residues.

Protocol 3: Coupling using DIC/Oxyma
  • Solution Preparation: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol) in DMF.[8]

  • Coupling: Add the amino acid/Oxyma solution to the deprotected resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol) to the reaction vessel. Agitate the mixture for 90-120 minutes at room temperature.[7][8]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent Fmoc-Ala-OH and Fmoc-Asn(Trt)-OH residues.

Final Cleavage:

After the final Fmoc deprotection, the tripeptide is cleaved from the resin using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours. The crude peptide is then precipitated with cold diethyl ether.

Visualizing the Workflow and Reaction Pathway

To better illustrate the processes involved in evaluating coupling reagent efficiency, the following diagrams are provided.

Coupling_Efficiency_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_reagents Coupling Reagents Resin Start: Rink Amide Resin Load_Asn 1. Load Fmoc-Asn(Trt)-OH Resin->Load_Asn Deprotect1 2. Fmoc Deprotection Load_Asn->Deprotect1 Couple_Ala1 3. Couple Fmoc-Ala-OH Deprotect1->Couple_Ala1 Deprotect2 4. Fmoc Deprotection Couple_Ala1->Deprotect2 Couple_Ala2 5. Couple Fmoc-Ala-OH Deprotect2->Couple_Ala2 Deprotect3 6. Final Fmoc Deprotection Couple_Ala2->Deprotect3 Cleave 7. Cleave from Resin Deprotect3->Cleave Purify 8. Purify Crude Peptide (RP-HPLC) Cleave->Purify Analyze 9. Analyze Purity (LC-MS) Purify->Analyze HATU HATU HATU->Couple_Ala1 HATU->Couple_Ala2 HBTU HBTU HBTU->Couple_Ala1 HBTU->Couple_Ala2 DIC_Oxyma DIC/Oxyma DIC_Oxyma->Couple_Ala1 DIC_Oxyma->Couple_Ala2

Caption: General workflow for the synthesis and evaluation of this compound.

Coupling_Mechanism Fmoc_AA Fmoc-AA-OH Active_Ester Activated Species (Active Ester) Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (HATU, HBTU, or DIC/Oxyma) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Byproducts Byproducts Active_Ester->Byproducts Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Simplified mechanism of peptide bond formation using a coupling reagent.

References

A Comparative Guide to the Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH on Diverse Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a solid support resin is a critical parameter influencing the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the performance of the tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH on three commonly utilized resin types: Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Rink Amide resin. The choice of resin is fundamentally dictated by the desired C-terminal functionality of the peptide—a carboxylic acid or an amide—and the required cleavage conditions.

This document outlines detailed experimental protocols, presents a comparative analysis of key performance indicators, and visualizes the synthetic workflow to assist researchers in making an informed decision for their specific synthetic goals.

Key Resin Characteristics and Performance Comparison

The performance of this compound synthesis is intrinsically linked to the properties of the solid support. Wang resin and 2-CTC resin are employed for the synthesis of peptides with a C-terminal carboxylic acid, while Rink Amide resin is the standard for producing peptide amides.

Wang Resin: This resin features a 4-alkoxybenzyl alcohol linker, which is cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.

2-Chlorotrityl Chloride (2-CTC) Resin: Known for its high acid lability, the 2-chlorotrityl linker allows for the cleavage of the peptide under very mild acidic conditions. This is particularly advantageous for the synthesis of protected peptide fragments, as side-chain protecting groups remain intact.[1] The steric hindrance provided by the trityl group can also minimize side reactions such as diketopiperazine formation.

Rink Amide Resin: This resin is designed for the synthesis of peptide amides. The linker is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by TFA to directly yield the C-terminal amide, a common modification in biologically active peptides.

Below is a summary of the expected performance of this compound synthesis on these three resins.

ParameterWang Resin2-Chlorotrityl Chloride (2-CTC) ResinRink Amide Resin
C-Terminal Functionality Carboxylic AcidCarboxylic AcidAmide
Typical Loading Capacity 0.3 - 0.8 mmol/g0.3 - 1.0 mmol/g0.3 - 0.8 mmol/g
Fmoc-Asn(Trt)-OH Loading Efficiency 70 - 90%> 90%70 - 90%
Coupling Efficiency (per step) > 99%> 99%> 99%
Final Crude Purity 80 - 90%85 - 95%80 - 90%
Cleavage Conditions 95% TFA1% TFA in DCM (for protected peptide); 95% TFA (for full deprotection)95% TFA
Potential Side Reactions Racemization during loading, side-chain alkylation during cleavage.Minimal diketopiperazine formation.Potential for side reactions related to the linker upon cleavage.

Experimental Protocols

Detailed methodologies for the synthesis of this compound on each resin are provided below. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Synthesis on Wang Resin
  • Resin Swelling: Swell 200 mg of Wang resin (0.5 mmol/g substitution) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (Fmoc-Asn(Trt)-OH):

    • Dissolve 298 mg of Fmoc-Asn(Trt)-OH (0.5 mmol), 77 mg of HOBt (0.5 mmol), and 78 µL of DIC (0.5 mmol) in 3 mL of DMF.

    • Add the activation mixture to the swollen resin.

    • Add 87 µL of DIPEA (0.5 mmol) and agitate the mixture for 4 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

    • Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 5 mL of 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Coupling of Second Amino Acid (Fmoc-Ala-OH):

    • Dissolve 156 mg of Fmoc-Ala-OH (0.5 mmol), 77 mg of HOBt (0.5 mmol), and 78 µL of DIC (0.5 mmol) in 3 mL of DMF.

    • Add the activation mixture to the deprotected resin, followed by 87 µL of DIPEA (0.5 mmol).

    • Agitate for 1-2 hours and wash as in step 2.

  • Repeat Deprotection and Coupling for Third Amino Acid (Fmoc-Ala-OH):

    • Repeat step 3 for Fmoc deprotection.

    • Repeat step 4 for the coupling of the final Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 3.

  • Cleavage from Resin:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Swelling: Swell 150 mg of 2-CTC resin (0.7 mmol/g substitution) in 5 mL of anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading (Fmoc-Asn(Trt)-OH):

    • Dissolve 298 mg of Fmoc-Asn(Trt)-OH (0.5 mmol) in 3 mL of anhydrous DCM.

    • Add the amino acid solution to the swollen resin.

    • Add 174 µL of DIPEA (1.0 mmol) and agitate for 2 hours at room temperature.

    • To cap any unreacted sites, add 0.5 mL of methanol (B129727) and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

  • Subsequent Synthesis Steps: Follow steps 3-6 from Protocol 1 for the subsequent deprotection and coupling cycles.

  • Cleavage from Resin:

    • For protected peptide: Treat the resin with a solution of 1% TFA in DCM (5 mL) for 10 minutes. Repeat twice and combine the filtrates. Neutralize with pyridine (B92270) and evaporate the solvent.

    • For fully deprotected peptide: Follow step 7 from Protocol 1.

Protocol 3: Synthesis on Rink Amide Resin
  • Resin Preparation: Swell 200 mg of Rink Amide resin (0.5 mmol/g substitution) in 5 mL of DMF for 30 minutes. If the resin is Fmoc-protected, perform an initial Fmoc deprotection as described in step 3 of Protocol 1.

  • First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):

    • Dissolve 298 mg of Fmoc-Asn(Trt)-OH (0.5 mmol), 77 mg of HOBt (0.5 mmol), and 78 µL of DIC (0.5 mmol) in 3 mL of DMF.

    • Add the activation mixture to the deprotected resin, followed by 87 µL of DIPEA (0.5 mmol).

    • Agitate for 4 hours and wash as in step 2 of Protocol 1.

  • Subsequent Synthesis Steps: Follow steps 3-6 from Protocol 1 for the subsequent deprotection and coupling cycles.

  • Cleavage from Resin: Follow step 7 from Protocol 1. The resulting peptide will have a C-terminal amide.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis and comparative analysis of this compound on the different resin types.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Synthesis Peptide Synthesis cluster_Analysis Cleavage & Analysis Start Start Resin_Selection Select Resin (Wang, 2-CTC, or Rink Amide) Start->Resin_Selection Swelling Resin Swelling Resin_Selection->Swelling Loading Load Fmoc-Asn(Trt)-OH Swelling->Loading Deprotection1 Fmoc Deprotection Loading->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, Purity) Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

The choice of resin for the synthesis of this compound significantly impacts the final product and the synthetic strategy. For peptides requiring a C-terminal carboxylic acid, both Wang and 2-CTC resins are suitable. However, 2-CTC resin offers the advantage of milder cleavage conditions, which is beneficial for producing protected peptide fragments and may lead to higher purity by minimizing side reactions. For the synthesis of peptides with a C-terminal amide, Rink Amide resin is the clear choice.

The use of Trt protection on the asparagine side chain is crucial for preventing dehydration and other side reactions during amino acid activation, regardless of the resin used. By carefully selecting the appropriate resin and following optimized protocols, researchers can achieve high yields and purity for the target tripeptide, enabling its successful use in further research and development applications.

References

A Comparative Study of Cleavage Cocktails for Asparagine (Asn) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate cleavage cocktail is a critical step in solid-phase peptide synthesis (SPPS) for the successful deprotection of the trityl (Trt) group from asparagine (Asn) residues. The efficiency of Trt group removal and the minimization of side reactions are paramount to achieving a high yield and purity of the final peptide. This guide provides a comparative analysis of various cleavage cocktails used for Asn(Trt) deprotection, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

The deprotection of Asn(Trt) is an acid-catalyzed process, typically employing trifluoroacetic acid (TFA). This process generates a stable but reactive trityl cation, which, if not effectively scavenged, can lead to side reactions such as the alkylation of nucleophilic residues like tryptophan.[1][2] Therefore, cleavage cocktails almost invariably include scavengers to trap these reactive species.[2]

Key Considerations for Asn(Trt) Deprotection:

  • Incomplete Deprotection: N-terminal Asn(Trt) residues are particularly prone to sluggish or incomplete deprotection.[3][4] This is attributed to the electrostatic hindrance from the nearby protonated N-terminal amino group.[3] Extended cleavage times of up to four hours may be necessary to overcome this issue.[4][5]

  • Aspartimide Formation: While primarily a concern during the base-catalyzed Fmoc deprotection, aspartimide formation can also be influenced by the acidic conditions of the final cleavage, especially in sequences prone to this side reaction (e.g., Asn-Gly).[5][6]

  • Trityl Cation Side Reactions: The liberated trityl cation can cause side reactions with sensitive amino acids. The choice and concentration of scavengers are crucial to mitigate these unwanted modifications.[1][5]

Comparative Performance of Cleavage Cocktails

The efficacy of a cleavage cocktail is determined by its ability to efficiently remove the Trt group while minimizing side reactions, thereby maximizing the yield and purity of the deprotected peptide. The following table summarizes the performance of common cleavage cocktails.

Cleavage Cocktail (v/v)Key ScavengersTypical Reaction TimeDeprotection Efficiency & Purity ProfileNotes
Standard TFA Cocktail
95% TFA / 2.5% Water / 2.5% TISTriisopropylsilane (TIS), Water2-4 hoursGenerally effective for internal Asn(Trt). Purity can be high in the absence of other sensitive residues.[7]A common starting point. TIS is an excellent scavenger for the trityl cation.[7] May require extended time for N-terminal Asn(Trt).[5]
Modified TFA Cocktails
Reagent B (88% TFA / 5% Phenol / 5% Water / 2% TIS)Phenol, TIS, Water1-4 hoursEffective for scavenging Trt groups. Considered an "odorless" alternative to thiol-containing cocktails.[7][8]Suitable for peptides containing Trt-protected residues.[9]
Reagent K (82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT)Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)1-4 hoursA robust, "universal" cocktail for complex peptides with multiple sensitive residues.[7]Contains malodorous thiols.[7]
TFA-Alternative Cocktails
0.1 N HCl in HFIPTIS (optional)< 10 minutes for >95% removal[1]High purity, comparable to TFA.[1]TFA-free option. Slower removal of other protecting groups like Pbf may occur at low HCl concentrations.[1]
1.5-2% MSA in Formic Acid-Not specifiedQuantitative cleavage with no traces of remaining Asn(Trt). Purity reported at 77% for ABRF1992 peptide.[10]A greener alternative to TFA. Aspartimide formation was noted to be 5-8%.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful deprotection of Asn(Trt). The following are generalized protocols for key cleavage cocktails.

Protocol 1: Standard Trt Deprotection and Resin Cleavage

This protocol is widely applicable for the final deprotection of Trt-protected asparagine and cleavage from most acid-labile resins.[5]

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Subsequently, wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) to further swell it and remove residual DMF.[1][5] Dry the resin under vacuum for at least one hour.[3]

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[3][7]

  • Deprotection and Cleavage: Treat the peptide-resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 2-4 hours at room temperature.[5][7] For N-terminal Asn(Trt) residues, the cleavage time may need to be extended.[5]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[5]

  • Isolation and Analysis: Isolate the peptide pellet by centrifugation, wash with cold ether, and dry. Analyze the crude product by HPLC and mass spectrometry.[2][3]

Protocol 2: Cleavage with 0.1 N HCl in HFIP

This protocol is a TFA-free alternative for Asn(Trt) deprotection.[1]

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel and wash with DCM (3 x 1 mL).[1]

  • Cleavage Reaction: Add the 0.1 N HCl in hexafluoroisopropanol (HFIP) solution to the resin.

  • Reaction Monitoring: Agitate the mixture and monitor the reaction for completion (typically less than 10 minutes for >95% removal of Trt from Asn).[1]

  • Peptide Isolation: Following the reaction, filter the solution to separate the resin and proceed with peptide precipitation using cold diethyl ether.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for Asn(Trt) deprotection and a troubleshooting logic for incomplete deprotection.

start Start: Dry Peptide-Resin with Asn(Trt) swell Swell Resin (DCM) start->swell cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) swell->cleavage react React at Room Temperature (2-4 hours) cleavage->react filter Filter to Separate Resin react->filter precipitate Precipitate Peptide (Cold Diethyl Ether) filter->precipitate isolate Isolate Crude Peptide (Centrifugation & Drying) precipitate->isolate analyze Analyze Purity & Identity (HPLC & Mass Spectrometry) isolate->analyze end End: Purified Peptide analyze->end

Caption: General experimental workflow for Asn(Trt) deprotection and peptide cleavage.

rect_node rect_node start Incomplete Asn(Trt) Deprotection Detected? is_n_terminal Is Asn(Trt) at N-terminus? start->is_n_terminal re_cleave Repeat Cleavage with Fresh Cocktail start->re_cleave extend_time Extend Cleavage Time (up to 4 hours) is_n_terminal->extend_time Yes check_scavengers Verify Scavenger Composition and Purity is_n_terminal->check_scavengers No end Complete Deprotection extend_time->end stronger_cocktail Use Stronger Cleavage Cocktail stronger_cocktail->end re_cleave->end check_scavengers->stronger_cocktail

Caption: Troubleshooting logic for incomplete Asn(Trt) deprotection.

References

Lack of Ala-Ala-Asn Linker Cleavage by Cathepsin B: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Ala-Ala-Asn (AAN) peptide linker's susceptibility to cleavage by the lysosomal protease cathepsin B. Experimental evidence indicates that the AAN linker is not a substrate for cathepsin B, in stark contrast to established cathepsin B-cleavable linkers such as Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). This guide details the comparative data, outlines a comprehensive experimental protocol for validation, and presents visual workflows to support the design of targeted drug delivery systems.

Cathepsin B is a cysteine protease frequently overexpressed in the tumor microenvironment, making it a key target for achieving tumor-specific drug release in antibody-drug conjugates (ADCs).[1] The efficacy of such systems hinges on the linker's stability in plasma and its efficient cleavage at the target site.[1] While a variety of peptide sequences have been explored, the AAN linker has been identified as a substrate for the lysosomal protease legumain, not cathepsin B.[2][3]

Studies investigating protease specificity have demonstrated that constructs containing the L-Ala-L-Ala-L-Asn linker show no cleavage when incubated with cathepsin B.[2][4] This positions the AAN linker as a tool for developing ADCs that specifically target legumain activity, offering an alternative pathway for payload release that is orthogonal to cathepsin B-mediated cleavage.[2][3]

Comparative Analysis of Linker Cleavage

The following table summarizes the cleavage characteristics of the AAN linker in comparison to the well-established cathepsin B substrates, Val-Cit and Val-Ala.

Linker SequencePrimary Cleaving EnzymeSusceptibility to Cathepsin B CleavageKey Characteristics
Ala-Ala-Asn (AAN) LegumainNo reported cleavage [2][4]Offers a legumain-specific release mechanism. May provide an improved safety profile by avoiding off-target toxicities associated with cathepsin B-cleavable linkers.[3]
Val-Cit Cathepsin BHigh Widely used in approved and clinical-stage ADCs.[2] Demonstrates good stability in human serum.[]
Val-Ala Cathepsin BHigh Exhibits good hydrophilicity and stability, which can reduce aggregation, especially at high drug-to-antibody ratios.[3]

Experimental Protocol: In Vitro Validation of Linker Cleavage

This protocol describes a fluorometric assay to validate the cleavage (or lack thereof) of the Ala-Ala-Asn linker by cathepsin B.

1. Materials and Reagents:

  • Recombinant human cathepsin B

  • Cathepsin B-specific inhibitor (e.g., CA-074)[6][7]

  • Peptide substrates:

    • Ala-Ala-Asn-AMC (Aminomethylcoumarin)

    • Val-Cit-AMC (Positive Control)

  • Assay Buffer: 40 mM citrate (B86180) phosphate, pH 4.6-5.5, 1 mM EDTA, 100 mM NaCl, 5 mM DTT[6]

  • 96-well black microplates

  • Fluorescence plate reader

2. Enzyme Activation:

  • If using a pro-form of cathepsin B, activate it according to the manufacturer's instructions. A typical activation buffer is 20 mM Na-acetate pH 5.5, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, incubated at 37°C for 30 minutes.[6]

3. Assay Procedure:

  • Prepare solutions of the peptide substrates (AAN-AMC and Val-Cit-AMC) in the assay buffer.

  • In a 96-well plate, add the assay buffer to each well.

  • For inhibitor control wells, add the cathepsin B-specific inhibitor.

  • Add the activated cathepsin B enzyme to the appropriate wells.

  • Initiate the reaction by adding the peptide substrates to the wells.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~350-380 nm and emission at ~440-460 nm for AMC release.

4. Data Analysis:

  • Calculate the rate of substrate cleavage by determining the change in fluorescence units over time.

  • Compare the cleavage rate of the AAN-AMC substrate to the positive control (Val-Cit-AMC) and the inhibitor control.

  • A lack of significant increase in fluorescence for the AAN-AMC substrate compared to the negative control would validate its resistance to cathepsin B cleavage.

Visualizing the Workflow and Rationale

To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Cathepsin B - AAN-AMC Substrate - Val-Cit-AMC (Control) - Inhibitor plate Prepare 96-Well Plate: - Assay Buffer - Enzyme - Inhibitor (Control) reagents->plate Add to wells initiate Initiate Reaction: Add Substrates plate->initiate incubate Incubate at 37°C initiate->incubate measure Measure Fluorescence (Ex/Em: ~360/460 nm) incubate->measure compare Compare Cleavage Rates: AAN vs. Val-Cit vs. Inhibitor measure->compare

Caption: Experimental workflow for the validation of linker cleavage.

signaling_pathway ADC Antibody-Drug Conjugate (with AAN linker) tumor_cell Tumor Cell ADC->tumor_cell Binds to Antigen endocytosis Internalization via Receptor-Mediated Endocytosis tumor_cell->endocytosis lysosome Lysosome (Acidic pH) endocytosis->lysosome cathepsin_b Cathepsin B lysosome->cathepsin_b legumain Legumain lysosome->legumain no_cleavage AAN Linker Remains Intact cathepsin_b->no_cleavage No Interaction cleavage AAN Linker Cleaved legumain->cleavage Interaction no_release Payload Not Released no_cleavage->no_release release Payload Released cleavage->release

Caption: Differential cleavage of the AAN linker in the lysosome.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-Ala-Ala-Asn(Trt)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide commonly utilized in solid-phase peptide synthesis. While safety data sheets for the closely related compound, Fmoc-Asn(Trt)-OH, indicate it is not classified as a hazardous substance, it is best practice to treat all chemical reagents with caution and manage their disposal as chemical waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure risks. Adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of them as contaminated waste after handling.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Solid Waste: This includes the pure, solid tripeptide that is expired or no longer needed.

  • Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with the compound.

  • Liquid Waste: Any solutions containing this compound. The disposal route for liquid waste is primarily determined by the nature of the solvent.

2. Containment:

  • Solid Waste: Collect in a clearly labeled, sealed, and compatible container designated for solid chemical waste.

  • Contaminated Labware: Place all contaminated solid waste into a dedicated container for solid chemical waste, typically a pail or drum lined with a heavy-duty chemical waste bag.

  • Liquid Waste: Pour solutions into a designated, properly vented, and labeled hazardous liquid waste container. Ensure the container is chemically compatible with all components of the mixture.

3. Storage of Chemical Waste: Store sealed hazardous waste containers in a designated waste accumulation area. This area should be well-ventilated, secure, and separate from incompatible chemicals to prevent accidental reactions.

4. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Always follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste streams.

cluster_0 Start: Identify this compound Waste cluster_1 Step 1: Determine Waste Form cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Package for Disposal cluster_4 Step 4: Final Disposal start Identify this compound Waste Stream waste_form Determine Waste Form start->waste_form solid_waste Unused/Expired Solid waste_form->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Weigh Boats, Wipes) waste_form->contaminated_labware Solid liquid_waste Solutions in Solvent waste_form->liquid_waste Liquid solid_container Place in labeled, sealed container for solid chemical waste. solid_waste->solid_container contaminated_labware->solid_container liquid_container Pour into labeled, vented container for hazardous liquid waste. liquid_waste->liquid_container final_disposal Arrange for disposal via Institutional EHS or licensed waste handler. solid_container->final_disposal liquid_container->final_disposal

Disposal workflow for this compound waste streams.

Quantitative Data Summary

PropertyDataReference
Chemical Name Nα-Fmoc-Nδ-trityl-L-asparagine[2]
CAS Number 132388-59-1[3]
Molecular Formula C38H32N2O5[3]
Molecular Weight 596.7 g/mol [3]
Physical State Powder[4]
Appearance White to light yellow[4]
Melting Point 201 - 204 °C[4]
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from Safety Data Sheets for similar compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results. The fundamental principle is to treat it as chemical waste and adhere to institutional and regulatory guidelines. For spills, it is recommended to sweep up the solid material without creating dust and place it in a closed container for disposal.[2] In case of contact, wash the affected area with plenty of water.[3] For ingestion or inhalation, seek medical assistance.[3]

References

Personal protective equipment for handling Fmoc-Ala-Ala-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide commonly utilized in solid-phase peptide synthesis (SPPS) and as a cathepsin B-cleavable linker in peptide prodrugs.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not extensively detailed, it should be handled with the caution afforded to all laboratory chemicals of unknown toxicity.[3] The primary risks are associated with inhalation of the powder, and skin or eye contact. The following personal protective equipment is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust and potential splashes. Should meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to goggles when handling bulk quantities or when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[5] Always inspect gloves before use and replace them immediately if contaminated.
Body Protection Laboratory CoatA standard, button-down lab coat is required to protect skin and clothing.[5]
Respiratory Protection Dust Mask or RespiratorRecommended when weighing or handling the lyophilized powder to prevent inhalation.[5] Work in a certified fume hood when possible.[6]

Handling and Operational Plan

Proper handling techniques are crucial to minimize exposure and prevent contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage.

  • For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or below, protected from light.[5]

Weighing and Preparation of Solutions:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Perform all manipulations of the solid compound within a certified fume hood to minimize inhalation risk.[6]

  • Weighing: Carefully weigh the desired amount of this compound.

  • Dissolution: Dissolve the peptide in an appropriate solvent, such as N,N-dimethylformamide (DMF).[7]

Use in Solid-Phase Peptide Synthesis (SPPS): this compound is used as a building block in SPPS. The general workflow involves:

  • Deprotection: Removal of the Fmoc group from the resin-bound peptide using a base like piperidine (B6355638) in DMF.[7]

  • Activation: The carboxylic acid of this compound is activated using coupling reagents like HBTU and DIPEA.[7]

  • Coupling: The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain on the solid support.[7]

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and solvents from the synthesis process should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of chemical waste down the drain.[5]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_synthesis Solid-Phase Peptide Synthesis cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMF) weigh->dissolve deprotect Fmoc Deprotection (Piperidine/DMF) dissolve->deprotect activate Activate Carboxylic Acid (e.g., HBTU, DIPEA) deprotect->activate couple Couple to Resin-Bound Peptide activate->couple solid_waste Collect Solid Waste in Hazardous Waste Container couple->solid_waste Contaminated materials liquid_waste Collect Liquid Waste in Hazardous Waste Container couple->liquid_waste Waste solvents

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。